Pam3CSK4 TFA
説明
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102)/t66?,67-,68-,69-,70-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDPHAKKZGDBEV-GFPBKZJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H156N10O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112208-00-1 | |
| Record name | N-Palmitoyl-S-(2,3-bis(palmitoyloxy)propyl)cysteinyl-seryl-lysyl-lysyl-lysyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112208001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to Pam3CSK4 TFA: A Synthetic Lipopeptide for TLR1/2 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pam3CSK4 TFA (Trifluoroacetate), a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer. Its function as a mimic of the acylated amino terminus of bacterial lipoproteins makes it an invaluable tool for immunological research, particularly in studies involving innate immunity, vaccine adjuvant development, and the investigation of inflammatory pathways. This document details the chemical properties, mechanism of action, and biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction to this compound
Pam3CSK4, with the full chemical name S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-(R)-cysteinyl-seryl-lysyl-lysyl-lysyl-lysine, is a synthetic lipopeptide that has become a cornerstone in the study of innate immunity. The trifluoroacetate (TFA) salt form of Pam3CSK4 enhances its water solubility and stability, facilitating its use in a wide range of experimental settings.[1]
As a synthetic analog of the N-terminal part of bacterial lipoproteins, Pam3CSK4 is recognized by the heterodimer of Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[2][3] This recognition event triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and the initiation of an innate immune response.[2]
Chemical and Physical Properties
The structural and physical characteristics of this compound are critical for its biological activity and experimental application.
| Property | Value | Reference |
| Full Name | Pam3Cys-Ser-(Lys)4 TFA | [4] |
| Synonyms | Pam3Cys-Ser-(Lys)4 Trifluoroacetate | [5] |
| Molecular Formula | C87H159F9N10O19S | [5] |
| Molecular Weight | 1852.33 g/mol | [6][7] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) and water. | [7] |
| Purity | Typically ≥95% | [8] |
Mechanism of Action: The TLR1/2 Signaling Pathway
This compound's primary function is to activate the TLR1/2 signaling pathway. This process can be broken down into several key steps:
-
Ligand Recognition and Receptor Dimerization: Pam3CSK4's three fatty acid chains are recognized by the extracellular domains of TLR1 and TLR2, inducing the formation of a stable heterodimer on the cell surface.[2]
-
Recruitment of Adaptor Proteins: The dimerization of the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 initiates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[2]
-
Formation of the Myddosome: MyD88 then recruits IRAK4 (Interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1 and IRAK2, leading to the formation of a signaling complex known as the Myddosome.
-
Activation of TRAF6: The activated IRAK proteins dissociate from the receptor complex and interact with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.
-
Activation of Downstream Kinases: TRAF6, in conjunction with UBE2N/UBE2V2, catalyzes the formation of K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex. TAK1, in turn, phosphorylates and activates the IKK (IκB kinase) complex and MAPKs (Mitogen-activated protein kinases) such as JNK, p38, and ERK.
-
Activation of Transcription Factors: The activated IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (p50/p65), allowing it to translocate to the nucleus. Simultaneously, the activation of MAPKs leads to the activation of the transcription factor AP-1.
-
Gene Expression: In the nucleus, NF-κB and AP-1 bind to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other immune-related molecules.[2]
Quantitative Data on Biological Activity
The biological activity of this compound is concentration-dependent. Below is a summary of key quantitative data from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| EC50 | Human TLR1/2 expressing cells | 0.47 ng/mL | Half-maximal effective concentration for TLR1/2 activation | [4][5] |
| Working Concentration | Various immune cells | 10 - 300 ng/mL | Typical range for in vitro cell stimulation | [2] |
| Cytokine Induction (IL-1β) | Human Monocytes | 50 ng/mL (overnight) | Significant increase in IL-1β production | [9] |
| Cytokine Induction (IL-6) | Human Monocytes | 50 ng/mL (overnight) | Significant increase in IL-6 production | [9] |
| Cytokine Induction (IL-8) | Human Monocytes | 50 ng/mL (overnight) | Significant increase in IL-8 production | [9] |
| Cytokine Induction (TNF-α) | Human Monocytes | 50 ng/mL (overnight) | Induction of TNF-α in most experiments | [9] |
| Cytokine Induction (IL-10) | Human Monocytes | 50 ng/mL (overnight) | Significant induction of IL-10 | [9] |
| Neutrophil Function | GM-CSF induced neutrophils | 1 µg/mL | Enhances antibacterial functions against MRSA | [4] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Neonatal Mice | 5 mg/kg (daily for 9 days) | Intraperitoneal (i.p.) | Altered brain, spleen, and liver weights | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
In Vitro Macrophage Stimulation and Cytokine Analysis
Objective: To measure the production of pro-inflammatory cytokines by macrophages in response to this compound stimulation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in sterile, endotoxin-free water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete DMEM.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to adhere.
-
Stimulation:
-
Prepare serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Carefully remove the old media from the wells and replace it with 500 µL of the this compound dilutions.
-
Include a negative control well with media only.
-
-
Incubation: Incubate the stimulated cells for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Thaw the collected supernatants on ice.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
References
- 1. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]
- 5. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preconditioning by toll-like receptor 2 agonist Pam3CSK4 reduces CXCL1-dependent leukocyte recruitment in murine myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam3CSK4 TFA (Trifluoroacetic acid), a synthetic triacylated lipopeptide, is a potent agonist of the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. It mimics the acylated amino terminus of bacterial lipoproteins, serving as a powerful tool to investigate innate immune responses and as a potential vaccine adjuvant. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailing its interaction with TLRs, subsequent signaling cascades, and downstream cellular effects. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The trifluoroacetic acid (TFA) salt form of Pam3CSK4 enhances its solubility and stability, but the core biological activity is attributed to the Pam3CSK4 molecule.[1][2]
Ligand Recognition and Receptor Activation
Pam3CSK4 is specifically recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the cell surface.[3] The triacylated lipid portion of Pam3CSK4 is crucial for this interaction, with the three fatty acid chains binding to a hydrophobic pocket formed by the extracellular domains of TLR2 and TLR1. This binding event induces a conformational change in the receptor complex, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, which is the critical first step in initiating downstream signaling.
The MyD88-Dependent Signaling Pathway: The Canonical Route
The primary signaling pathway activated by Pam3CSK4 is the myeloid differentiation primary response 88 (MyD88)-dependent pathway, a common cascade for most TLRs.[3][4] This pathway can be dissected into a series of well-defined molecular events:
-
Recruitment of Adaptor Proteins: Upon activation, the clustered TIR domains of the TLR2/TLR1 complex recruit the adaptor protein MyD88. MyD88 itself has a TIR domain, allowing it to dock with the activated receptors.
-
Formation of the Myddosome: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This assembly of TLR2/TLR1, MyD88, and IRAKs is often referred to as the "Myddosome."
-
Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which in turn recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of Downstream Kinases: Activated TRAF6, in conjunction with the E2 ubiquitin-conjugating enzymes Ubc13 and Uev1A, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TGF-β-activated kinase 1 (TAK1) complex, which also includes TAK1-binding proteins (TAB1 and TAB2).
-
Activation of NF-κB and MAPK Pathways: Activated TAK1 subsequently phosphorylates and activates two major downstream signaling arms:
-
The IKK complex: This leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).
-
Mitogen-activated protein kinase (MAPK) kinases (MKKs): This results in the activation of the MAPK family members p38, ERK1/2, and JNK.
-
The activation of these pathways culminates in the transcription of a wide array of pro-inflammatory genes.
The MyD88-Independent (TRIF-Dependent) Pathway: A Non-Canonical Route?
While the MyD88-dependent pathway is the primary signaling cascade for TLR2 agonists, some evidence suggests the existence of a MyD88-independent, and potentially TRIF (TIR-domain-containing adapter-inducing interferon-β)-dependent, pathway in certain cellular contexts. For instance, studies have shown that Pam3CSK4 can induce the expression of TRIF itself.[5] Furthermore, in the context of macrophage foam cell formation, Pam3CSK4-induced expression of certain chemokines and scavenger receptors appears to be regulated by a TRIF-dependent mechanism.[5][6] However, it is important to note that the role of a TRIF-dependent pathway in Pam3CSK4 signaling is not as well-established as the MyD88-dependent pathway and appears to be cell type and context-specific.[2]
Downstream Cellular Responses
The activation of NF-κB and MAPKs by Pam3CSK4 leads to a robust cellular response, primarily characterized by the production of pro-inflammatory cytokines and chemokines.
Cytokine and Chemokine Production
Pam3CSK4 is a potent inducer of a wide range of cytokines and chemokines in various immune cells, including macrophages, dendritic cells, and monocytes. The specific profile of induced mediators can vary depending on the cell type and experimental conditions.
| Cytokine/Chemokine | Cell Type | Pam3CSK4 Concentration | Incubation Time | Fold Induction/Concentration | Reference |
| TNF-α | THP-1 cells | 1000 ng/mL | 24 hours | Significant increase | [7] |
| IL-6 | Human Monocytes | 50 ng/mL | 2 hours | Increased release | |
| IL-8 | THP-1 cells | 100-1000 ng/mL | 24 hours | Significant down-regulation after pre-treatment | [7] |
| IL-1β | Human Monocytes | 50 ng/mL | Not specified | 1,312 pg/mL (mean) | [5] |
| IL-10 | Human Monocytes | 50 ng/mL | Not specified | Significantly more than control | [5] |
| MCP-1 | RAW 264.7 cells | 100 ng/mL | 6 hours | Increased mRNA expression | [6] |
Activation of Transcription Factors
-
NF-κB: The activation of the canonical NF-κB pathway, leading to the nuclear translocation of p50/p65 heterodimers, is a hallmark of Pam3CSK4 signaling. This is critical for the transcription of many pro-inflammatory genes. Some studies also suggest that Pam3CSK4 can activate the non-canonical NF-κB pathway, involving p52, which may be important for the induction of anti-inflammatory cytokines like IL-10.[5]
-
AP-1: The activation of MAPKs (p38, ERK1/2, and JNK) leads to the phosphorylation and activation of various downstream transcription factors that form the Activator Protein-1 (AP-1) complex (e.g., c-Jun, c-Fos). AP-1 cooperates with NF-κB to drive the expression of inflammatory genes.
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| EC50 for human TLR1/2 | 0.47 ng/mL | Not specified | [4] |
Experimental Protocols
Cell Stimulation with Pam3CSK4
Objective: To activate TLR2/TLR1 signaling in vitro.
Materials:
-
Mammalian cell line expressing TLR2 and TLR1 (e.g., THP-1, RAW 264.7, or HEK293 cells co-transfected with TLR2 and TLR1)
-
Complete cell culture medium
-
This compound (stock solution typically prepared in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium.
-
Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. A typical concentration range for stimulation is 10-1000 ng/mL.[7]
-
Add the diluted this compound to the cells. Include a vehicle control (medium with the same concentration of water or DMSO as the highest Pam3CSK4 concentration).
-
Incubate the cells for the desired time period (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
After incubation, harvest the cell supernatant for cytokine analysis (e.g., ELISA) or lyse the cells for protein or RNA analysis.
Western Blot for MAPK Phosphorylation
Objective: To detect the activation of p38, ERK1/2, and JNK MAPKs.
Materials:
-
Cell lysate from Pam3CSK4-stimulated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-phospho-ERK1/2, rabbit anti-phospho-JNK)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the image using an appropriate imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK or a housekeeping protein like β-actin.
ELISA for Cytokine Quantification
Objective: To measure the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants.
Materials:
-
Cell culture supernatants from Pam3CSK4-stimulated and control cells
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Detection antibody conjugated to biotin
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Recombinant cytokine standard
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add standards and samples (undiluted or diluted in assay diluent) to the wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate 5-7 times with wash buffer.
-
Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
NF-κB Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cell line stably transfected with a TLR2 expression vector and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
This compound
-
Luciferase or SEAP assay reagent
-
Luminometer or spectrophotometer
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Stimulate the cells with a range of this compound concentrations for 6-24 hours.
-
Lyse the cells (for luciferase assay) or collect the supernatant (for SEAP assay).
-
Add the appropriate assay reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
The increase in signal intensity corresponds to the level of NF-κB activation.
The Role of TFA
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of synthetic peptides like Pam3CSK4. As a result, the final product is often a TFA salt. While TFA can have its own biological effects, such as cytotoxicity at high concentrations, its presence as a counter-ion to Pam3CSK4 primarily serves to improve the peptide's solubility and stability.[1][2] For most in vitro and in vivo studies using typical working concentrations of Pam3CSK4, the effects of TFA are considered negligible. However, for sensitive applications or when using very high concentrations, it is advisable to consider the potential for TFA-induced artifacts.
Conclusion
This compound is a well-characterized and potent agonist of the TLR2/TLR1 receptor complex. Its mechanism of action is primarily mediated through the MyD88-dependent signaling pathway, leading to the robust activation of NF-κB and MAPKs and the subsequent production of a wide array of pro-inflammatory cytokines and chemokines. While a MyD88-independent pathway may play a role in specific contexts, the canonical MyD88-dependent cascade is the central driver of its immunostimulatory activity. The detailed understanding of its mechanism of action, coupled with the availability of specific experimental protocols, makes Pam3CSK4 an invaluable tool for researchers in immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. abgenex.com [abgenex.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Affinity Biosciences [affbiotech.com]
Pam3CSK4 TFA: A Technical Guide to a TLR1/TLR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Pam3CSK4 TFA (Trifluoroacetic acid), a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 1 and Toll-like Receptor 2 (TLR1/TLR2) heterodimer complex. As a mimic of the acylated N-terminus of bacterial lipoproteins, Pam3CSK4 is an invaluable tool for immunological research, vaccine adjuvant development, and studies on innate immunity. This document details its mechanism of action, presents key quantitative data, provides detailed experimental protocols for its use, and visualizes the canonical signaling pathway it initiates.
Core Concepts: Mechanism of Action
Pam3CSK4 is a synthetic lipopeptide that selectively activates the TLR1/TLR2 heterodimer.[1] Toll-like receptors are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The triacylated structure of Pam3CSK4 is specifically recognized by the extracellular domains of TLR1 and TLR2, inducing them to form a functional heterodimer on the cell surface.[1]
This ligand-induced dimerization initiates a conformational change in the intracellular Toll/Interleukin-1 receptor (TIR) domains of the receptors. This change facilitates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). The subsequent signaling cascade is MyD88-dependent, leading to the activation of downstream transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines and chemokines.[2]
The Trifluoroacetic acid (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to the free form, without altering its biological activity at equivalent molar concentrations.
Quantitative Data
The biological activity of this compound is dose-dependent. Below are tables summarizing its potency and typical cytokine induction profiles in various cell models.
Table 1: Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| EC50 (Human TLR1/2) | 0.47 ng/mL | HEK293 Reporter Cells | [2][3][4][5] |
| Limit of Detection | ~1.0 ng/mL | Jurkat-NF-κB::eGFP Reporter Cells |[6] |
Table 2: Pam3CSK4-Induced Cytokine Production
| Cell Type | Pam3CSK4 Conc. | Cytokine | Measured Level | Incubation Time | Reference |
|---|---|---|---|---|---|
| Human Monocytes | 100 ng/mL | IL-6 | ~670 pg/mL | 6 hours | |
| THP-1 Cells | 1000 ng/mL (1 µg/mL) | IL-1β, TNF-α, IL-8 | Down-regulated after pre-treatment | 24 hours (re-stimulation) | [7][8] |
| Human Monocytes | 50 ng/mL | IL-10 | Significantly increased vs. control | Overnight | [8] |
| Human Macrophages | 50 ng/mL | IL-6 | Increased vs. control | 2 hours | |
| Canine Whole Blood | Not Specified | TNF-α, IL-6 | Significantly increased vs. control | 48 hours | [9] |
| Mouse Macrophages | 100 ng/mL | IL-8 | Increased vs. control | 24 hours |[10] |
Note: Cytokine levels are highly dependent on cell type, donor variability, cell density, and experimental conditions. The values presented are for comparative purposes.
Signaling Pathway Visualization
The following diagram illustrates the TLR1/TLR2 signaling cascade initiated by Pam3CSK4.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol: NF-κB Reporter Assay in HEK293 Cells
This protocol is designed for HEK293 cells stably expressing human TLR1, TLR2, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).
Materials:
-
HEK-Blue™ hTLR2-TLR1 cells (or equivalent)
-
Growth Medium: DMEM, 10% (v/v) heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine
-
Appropriate selection antibiotics (e.g., Puromycin, Blasticidin)
-
This compound (lyophilized powder)
-
Endotoxin-free water or DMSO for reconstitution
-
Sterile, flat-bottom 96-well plates (white plates for luminescence assays)
-
Luciferase or SEAP detection reagents (e.g., QUANTI-Blue™, Bright-Glo™)
-
Luminometer or spectrophotometer
Methodology:
-
Cell Seeding:
-
This compound Preparation & Stimulation:
-
Reconstitute lyophilized this compound in endotoxin-free water or DMSO to create a high-concentration stock (e.g., 1 mg/mL). Aliquot and store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in growth medium to achieve final desired concentrations (e.g., ranging from 0.01 ng/mL to 1000 ng/mL).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions (or medium alone as a negative control) to the respective wells.
-
-
Incubation:
-
Detection (Luciferase Example):
-
Data Analysis:
-
Subtract the background luminescence (medium-only control) from all experimental values.
-
Plot the luminescence (Relative Light Units, RLU) against the concentration of this compound to generate a dose-response curve.
-
Protocol: Cytokine Measurement by Sandwich ELISA
This protocol outlines the quantification of a specific cytokine (e.g., IL-6 or TNF-α) from the supernatant of Pam3CSK4-stimulated cells, such as THP-1 macrophages.
Materials:
-
Cell culture supernatant from Pam3CSK4-stimulated cells
-
ELISA plate (high-protein binding 96-well plate)
-
Capture Antibody (specific for the target cytokine)
-
Detection Antibody (biotinylated, specific for the target cytokine)
-
Recombinant cytokine standard
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.5)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent / Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Methodology:
-
Plate Coating:
-
Dilute the capture antibody to its recommended concentration (typically 1-4 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[12]
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.[12]
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent (e.g., from 2000 pg/mL down to 0 pg/mL).
-
Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the appropriate wells.
-
Incubate for 2 hours at room temperature.[12]
-
-
Detection Antibody Incubation:
-
Wash the plate 5 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[12]
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 5 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate 7 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of the cytokine in the unknown samples.
-
Conclusion
This compound is a well-characterized, potent, and specific synthetic agonist for the TLR1/TLR2 complex. Its ability to reliably activate the MyD88-dependent signaling pathway makes it an essential reagent for studying innate immune activation, inflammation, and host-pathogen interactions. The data and protocols provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. bowdish.ca [bowdish.ca]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]
- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. abgenex.com [abgenex.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
An In-depth Technical Guide to the Pam3CSK4 TFA Signaling Pathway in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pam3CSK4 (Pam3CysSerLys4), often used with its trifluoroacetic acid (TFA) salt, is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer complex.[1][][3] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) found on the cell walls of both Gram-positive and Gram-negative bacteria.[1][] By activating the TLR2/TLR1 complex, Pam3CSK4 triggers a cascade of intracellular signaling events in immune cells such as monocytes, macrophages, and dendritic cells, culminating in the activation of transcription factors like NF-κB and AP-1.[1][3] This leads to the production of pro-inflammatory cytokines and chemokines, playing a crucial role in the initiation of the innate immune response.[] Understanding this pathway is critical for developing novel vaccine adjuvants, immunomodulatory drugs, and therapies for inflammatory diseases.[][4]
The Core Signaling Pathway of Pam3CSK4
The signaling cascade initiated by Pam3CSK4 is a canonical example of innate immune recognition and response. It is predominantly mediated by the MyD88-dependent pathway, leading to the activation of key transcription factors responsible for inflammatory gene expression.[1][5]
Receptor Recognition and Complex Formation
Pam3CSK4 is recognized at the cell surface by a heterodimer of TLR2 and TLR1.[1][6] The three acyl chains of the lipopeptide are essential for this specific interaction, inserting into a pocket formed by the extracellular domains of the TLR1/TLR2 complex.[7] This binding event induces a conformational change in the receptors, bringing their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, which is the prerequisite for initiating downstream signaling.
MyD88-Dependent Signaling Cascade
Upon receptor dimerization, the signaling cascade proceeds through a series of adaptor protein and kinase recruitments:
-
Adaptor Protein Recruitment : The juxtaposed TIR domains of the TLR1/TLR2 complex recruit the primary adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[][8] MyD88 is a central player in the signaling of most TLRs and is essential for the production of inflammatory cytokines in response to Pam3CSK4.[8][9][10]
-
IRAK and TRAF6 Activation : MyD88, through its death domain, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[][8] This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6).[]
-
Activation of Downstream Kinases : The activated TRAF6 complex then triggers two major downstream signaling branches: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-κB (NF-κB) pathway.[5][11][12]
Activation of NF-κB and MAPK Pathways
-
NF-κB Pathway : TRAF6 activation leads to the phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation.[13][14] The degradation of IκBα releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of target genes.[][12] Pam3CSK4 has been shown to activate both the canonical (p65/RelA) and non-canonical (p100/p52) NF-κB pathways in human monocytes.[15]
-
MAPK Pathway : The signaling cascade also leads to the phosphorylation and activation of several MAP kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[12][15][16] These kinases, in turn, activate other transcription factors, such as AP-1, which cooperate with NF-κB to regulate the expression of inflammatory genes.[1] In primary brain microvascular endothelial cells, Pam3CSK4 was found to induce the phosphorylation of ERK, JNK, and p38 MAPK.[12]
The culmination of this pathway is the robust expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8), and co-stimulatory molecules, which orchestrate the innate immune response and help shape the subsequent adaptive immune response.[][15]
Caption: Pam3CSK4 signaling via TLR1/TLR2 activates MyD88, leading to MAPK and NF-κB activation.
Quantitative Data on Pam3CSK4-Induced Responses
The cellular response to Pam3CSK4 stimulation can be quantified by measuring cytokine production. The following tables summarize representative data from studies on human monocytes.
Table 1: Cytokine Production by Human Monocytes Stimulated with Pam3CSK4
| Cytokine | Concentration (pg/ml) | Treatment Conditions | Cell Type | Source |
| IL-10 | 1,330 (mean) | Pam3CSK4 (50 ng/ml) | Human Monocytes | [15] |
| IL-10 | 126 (mean) | Medium alone (control) | Human Monocytes | [15] |
| IL-1β | 1,312 (mean) | Pam3CSK4 (50 ng/ml) | Human Monocytes | [15] |
| IL-8 | > 121,755 (median) | Pam3CSK4 | Human Monocytes | [15] |
| IL-6 | > 6,118 (median) | Pam3CSK4 | Human Monocytes | [15] |
Note: The study cited compared Pam3CSK4 with another TLR1/2 agonist, hBD-3, which did not induce significant IL-10 production.[15]
Table 2: Effect of Pam3CSK4 on Immunoglobulin (Ig) Production in Mouse B Cells
| Treatment | Effect on IgG1 Production | Effect on IgG2a Production | Source |
| Pam3CSK4 + LPS | Abrogated LPS-induced production | Enhanced LPS-induced production | [6][17] |
| High-dosage Pam3CSK4 | Diminished production | Increased production | [6][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to investigate the Pam3CSK4 signaling pathway.
Monocyte Isolation and Stimulation
This protocol describes the purification and stimulation of human monocytes to study cytokine production.
-
Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood (buffy coats) using Ficoll-Paque density gradient centrifugation.
-
Monocyte Purification : Purify monocytes from PBMCs using CD14 magnetic beads (positive selection) according to the manufacturer's instructions. Purity should be assessed by flow cytometry and should typically be >95%.
-
Cell Culture : Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.
-
Stimulation : Plate the monocytes at a desired density (e.g., 1 x 10^6 cells/ml). Stimulate the cells with Pam3CSK4 at a working concentration (e.g., 50 ng/ml to 1 µg/ml) for a specified time (e.g., 24 hours for cytokine analysis, or shorter time points for signaling studies).[15][18]
-
Supernatant Collection : After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis. Store supernatants at -80°C until use.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.
-
Plate Coating : Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation : Wash the plate and add diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody : Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate : Wash the plate and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes.
-
Substrate Addition : Wash the plate and add a suitable substrate (e.g., TMB). Allow the color to develop in the dark.
-
Measurement : Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification : Calculate the cytokine concentration in samples by interpolating from the standard curve.[18]
Western Blotting for Signaling Protein Phosphorylation
Western blotting is used to detect the activation (phosphorylation) of key signaling proteins like MAPKs and NF-κB.
-
Cell Lysis : After stimulating cells with Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.[12][13][14]
Caption: A typical workflow for studying Pam3CSK4 effects on immune cells.
Applications in Drug Development and Research
The well-defined mechanism of Pam3CSK4 makes it an invaluable tool for immunology research and a candidate for clinical applications.
-
Vaccine Adjuvants : As a potent activator of innate immunity, Pam3CSK4 is explored as an adjuvant to enhance the efficacy of vaccines.[4] It can boost antibody responses and promote Th1-type immune responses, which are crucial for clearing certain pathogens.[4]
-
Immunomodulation : Pam3CSK4 is used to study the mechanisms of immune tolerance. Pre-treatment of macrophages with Pam3CSK4 can induce a state of tolerance, characterized by reduced pro-inflammatory cytokine production upon a second challenge.[14] This has implications for treating chronic inflammatory and autoimmune diseases.
-
Cancer Immunotherapy : The ability of TLR agonists to activate antigen-presenting cells is being harnessed for cancer immunotherapy. Pam3CSK4 has been shown to enhance anti-tumor immune responses when combined with other treatments like immune checkpoint inhibitors.[]
-
Research Tool : Pam3CSK4 serves as a reliable and specific tool to investigate TLR2/1 signaling, dissect the complexities of innate immune activation, and screen for novel anti-inflammatory compounds.
References
- 1. invivogen.com [invivogen.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory Effect of Tolerance Induced by Pam3CSK4 in Murine Macrophage RAW 264.7 Cells via Inhibitor of NF-κB/MAPK Signaling Pathway [yakhak.org]
- 15. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Role of Pam3CSK4 in Innate Immunity Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Pam3CSK4, a synthetic lipopeptide, and its critical role in the study of innate immunity. We will explore its mechanism of action, detail its use in experimental settings, and provide the necessary protocols and data to effectively integrate this tool into your research.
Introduction to Pam3CSK4
Pam3CSK4 (Pamitoyl-3-Cysteine-Serine-Lysine-4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent and specific agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer (TLR2/1). By activating this receptor complex, Pam3CSK4 triggers a signaling cascade that results in the activation of the innate immune system, making it an invaluable tool for studying immune responses, inflammation, and host-pathogen interactions. Its trifluoroacetic acid (TFA) salt form is often used for its stability and solubility in experimental settings.
Mechanism of Action: TLR2/1 Signaling Pathway
Pam3CSK4's biological activity is mediated through its binding to the TLR2/1 complex on the surface of various immune cells, including macrophages, dendritic cells, and neutrophils. This binding event initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TIRAP, leading to the activation of key transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and other immune mediators.
An In-depth Technical Guide to Pam3CSK4 TFA: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA (Trifluoroacetate) is a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer. It mimics the acylated amino terminus of bacterial lipoproteins, making it a powerful tool for studying innate immunity, inflammation, and adjuvant development. This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, along with detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development. The trifluoroacetate salt form of Pam3CSK4 is often utilized for its enhanced stability and solubility in aqueous solutions.
Chemical Structure and Properties
Pam3CSK4 is a lipopeptide consisting of a tripalmitoylated S-glyceryl cysteine attached to a serine residue, which is further linked to a chain of four lysine residues. The trifluoroacetate salt enhances its solubility and stability.
Chemical Structure:
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 112208-01-2 | [1][2] |
| Molecular Formula | C87H159F9N10O19S | [3] |
| Molecular Weight | 1852.33 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (typically analyzed by HPLC) | [1] |
| Solubility | - In Water: 16.67 mg/mL (9 mM); sonication and heating may be required. - In DMSO: 25 mg/mL (13.50 mM); sonication may be required. | [3] |
| Storage (Powder) | Store at -20°C for up to 3 years. Keep away from moisture. | [3] |
| Storage (In Solvent) | Store at -80°C for up to 1 year. | [3] |
| Biological Activity | TLR1/TLR2 agonist with an EC50 of 0.47 ng/mL for human TLR1/2. | [2][3][4][5][6] |
Biological Activity and Signaling Pathway
This compound activates the innate immune system by binding to the TLR1/TLR2 heterodimer on the surface of various immune cells, including macrophages, dendritic cells, and monocytes. This interaction initiates a downstream signaling cascade that is primarily dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein.
The signaling pathway proceeds as follows:
-
Ligand Binding and Receptor Dimerization: Pam3CSK4 binds to the extracellular domains of TLR1 and TLR2, inducing their heterodimerization.
-
Recruitment of Adaptor Proteins: The intracellular Toll/interleukin-1 receptor (TIR) domains of the activated TLR1/TLR2 complex recruit the adaptor protein MyD88.
-
Activation of IRAK and TRAF6: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TNF receptor-associated factor 6 (TRAF6).
-
Activation of Downstream Kinases: TRAF6 acts as an E3 ubiquitin ligase, leading to the activation of the TAK1 complex, which subsequently activates two major downstream signaling pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.
-
MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).
-
-
Gene Transcription: Nuclear translocation of NF-κB and activation of other transcription factors (like AP-1, downstream of MAPKs) leads to the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and co-stimulatory molecules.
Pam3CSK4 Signaling Pathway Diagram
Caption: Pam3CSK4-induced TLR1/TLR2 signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Cell Stimulation for Cytokine Production
Objective: To stimulate cultured immune cells with this compound and measure the subsequent production of pro-inflammatory cytokines.
Materials:
-
Immune cells (e.g., human or murine macrophages like RAW 264.7, or peripheral blood mononuclear cells - PBMCs)
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (e.g., 1 mg/mL in sterile, endotoxin-free water)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed the immune cells into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
Preparation of Pam3CSK4 Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL. Also, prepare a vehicle control (medium only).
-
Cell Stimulation: Remove the old medium from the cells and add 100 µL of the Pam3CSK4 working solutions or the vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours. The optimal incubation time will depend on the cell type and the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be stored at -80°C until analysis.
-
Cytokine Quantification by ELISA: Quantify the concentration of the cytokine of interest in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Western Blot Analysis of MAPK and NF-κB Activation
Objective: To detect the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways following this compound stimulation.
Materials:
-
Immune cells
-
6-well cell culture plates
-
This compound
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation: Seed cells in 6-well plates and grow to 80-90% confluency. Starve the cells in serum-free medium for 2-4 hours before stimulation. Treat the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS and then lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound effects.
Conclusion
This compound is an indispensable tool for researchers in immunology and drug development. Its well-defined structure and potent, specific activity as a TLR1/TLR2 agonist allow for the precise investigation of innate immune signaling pathways. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of immune regulation and the development of novel therapeutics and vaccine adjuvants.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
- 5. Item - The pre-treatment with Pam3CSK4 down-regulates the activation of MAPKs and NK-κB induced by the re-treatment with Pam3CSK4. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]
A Technical Guide to Pam3CSK4 TFA: A Synthetic Lipopeptide for PAMP-Mediated Immune Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Pam3CSK4 Trifluoroacetate (TFA), a synthetic triacylated lipopeptide widely used as a potent and specific agonist for the Toll-like Receptor 1/2 (TLR1/2) heterodimer. As a well-defined Pathogen-Associated Molecular Pattern (PAMP), Pam3CSK4 TFA is an indispensable tool for investigating innate immune responses, dissecting cellular signaling pathways, and developing novel vaccine adjuvants and immunomodulatory therapeutics.
Core Concepts: Structure and Mechanism of Action
Pam3CSK4 (Pam3Cys-Ser-Lys4) is a synthetic molecule that mimics the acylated amino terminus of bacterial lipoproteins, which are common PAMPs found in the cell walls of both Gram-positive and Gram-negative bacteria.[1] Its structure consists of a tripalmitoylated S-glyceryl cysteine residue linked to a serine and four lysine residues. This triacylated configuration is crucial for its biological activity.
The primary mechanism of action involves the recognition and binding to a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[1][2] This binding event initiates a conformational change that brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of TLR1 and TLR2 into close proximity, triggering a downstream signaling cascade that culminates in the activation of transcription factors and the expression of immune response genes.[1]
Signaling Pathways Activated by Pam3CSK4
The engagement of the TLR1/2 complex by Pam3CSK4 initiates a well-characterized intracellular signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of key transcription factors, namely NF-κB and AP-1, which orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[1][3]
Key Signaling Events:
-
TIR Domain Dimerization: Ligand binding induces the dimerization of the TLR1 and TLR2 TIR domains.
-
Adaptor Protein Recruitment: The dimerized TIR domains recruit the adaptor protein Myeloid Differentiation primary response 88 (MyD88).
-
Kinase Activation: MyD88 recruits and activates IL-1 Receptor-Associated Kinases (IRAKs), which in turn activate TNF Receptor-Associated Factor 6 (TRAF6).[4]
-
MAPK and NF-κB Activation: TRAF6 activation leads to the stimulation of two major downstream pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of p38, JNK, and ERK kinases.[5][6] These kinases phosphorylate and activate the transcription factor AP-1.
-
NF-κB Pathway: Activation of the IκB Kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα).[7] This targets IκBα for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus.[8]
-
-
Gene Transcription: Nuclear NF-κB and AP-1 bind to promoter regions of target genes, inducing the transcription of inflammatory mediators like TNF-α, IL-6, and IL-1β.[5]
Interestingly, Pam3CSK4 has been shown to induce not only the canonical (p65/RelA) NF-κB pathway but also the non-canonical (p52/NF-κB2) pathway.[5][9] Activation of the non-canonical pathway is specifically linked to the production of the anti-inflammatory cytokine IL-10, distinguishing its effects from some other TLR1/2 agonists.[5][9]
Caption: Pam3CSK4 activates the TLR1/2 complex, initiating MyD88-dependent signaling.
Quantitative Data and Biological Activity
The potency and effects of Pam3CSK4 have been quantified in numerous studies. The data presented below summarizes its efficacy in activating TLRs and inducing cytokine responses.
Table 1: Potency of this compound
| Parameter | Species | Value | Reference(s) |
|---|
| EC₅₀ for TLR1/2 Activation | Human | 0.47 ng/mL |[10][11][12][13][14][15][16][17][18] |
Table 2: Pam3CSK4-Induced Cytokine & Molecule Expression
| Cell Type | Pam3CSK4 Conc. | Induced Cytokines / Molecules | Effect | Reference(s) |
|---|---|---|---|---|
| Human Monocytes | 50 ng/mL | IL-1β, IL-6, IL-8, IL-10, TNF-α | Significant increase in production | [5][9] |
| Canine Whole Blood | Not Specified | TNF-α, IL-6 | Significant increase in production | [19] |
| Human Monocytic THP-1 Cells | 100 - 1000 ng/mL | IL-1β, TNF-α, IL-8 | Significant increase in production | [4] |
| Human Monocytic THP-1 Cells | Not Specified | MMP-9 | Significant increase at mRNA and protein levels | [3] |
| Mouse B Cells | 0.5 µg/mL | IgG2a (with LPS) | Enhanced production | [20] |
| Human Uveal Melanocytes | Not Specified | IL-6, MCP-1, CXCL-1, CXCL-8 | Significantly elevated protein and mRNA levels |[21] |
Table 3: In Vivo Administration Data
| Animal Model | Dosage | Administration Route | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Neonatal Mice | 5 mg/kg/day for 9 days | Intraperitoneal (i.p.) | Altered brain, spleen, and liver weights | [10][12] |
| Mice (Vaccine Adjuvant) | 2 - 20 µ g/mouse | Not Specified | Potent adjuvant activity |[2][22] |
Experimental Protocols
The following protocols provide standardized methodologies for using this compound in common immunological assays.
Protocol 1: In Vitro Stimulation of Monocytic Cells (THP-1)
This protocol describes the stimulation of the human monocytic cell line THP-1 to measure cytokine production.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells into a 24-well plate at a density of 5 x 10⁵ cells/mL in 1 mL of complete medium.
-
Pam3CSK4 Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, endotoxin-free water.[22] Further dilute in culture medium to desired working concentrations (a typical range is 0.1 to 1000 ng/mL).[1][4]
-
Stimulation: Add the diluted Pam3CSK4 to the cell cultures. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂. The incubation time depends on the specific cytokine being measured.[4]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis. Store at -80°C if not used immediately.
Protocol 2: NF-κB Reporter Gene Assay
This assay quantifies NF-κB activation in response to Pam3CSK4 using a reporter cell line (e.g., HEK-Blue™ hTLR2 cells).
-
Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at the density recommended by the manufacturer and allow them to adhere overnight.
-
Stimulation: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 ng/mL).
-
Incubation: Incubate the cells for 18-24 hours.[23]
-
Detection: Measure the activity of the secreted reporter protein (e.g., SEAP or luciferase) in the supernatant according to the manufacturer's protocol. For SEAP, this typically involves mixing the supernatant with a detection reagent and measuring absorbance at a specific wavelength. For luciferase, a luminometer is used to measure light emission.[23][24]
Caption: Workflow for cell stimulation with Pam3CSK4 and subsequent cytokine analysis.
Protocol 3: Western Blot for MAPK and NF-κB Activation
This protocol is for detecting the phosphorylation of key signaling proteins.
-
Cell Stimulation: Stimulate cells (e.g., THP-1 or primary macrophages) with Pam3CSK4 (e.g., 100 ng/mL) for short time points (e.g., 0, 15, 30, 60 minutes).[7]
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-IκBα).[6][7][25]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. It is crucial to also probe for total protein levels (e.g., total p38, total IκBα) or a housekeeping protein (e.g., β-actin) as loading controls.[7][25]
Applications in Research and Drug Development
This compound is a versatile tool with broad applications in immunology and therapeutic development.
-
Innate Immunity Research: As a specific TLR1/2 agonist, it is fundamental for studying the molecular mechanisms of PAMP recognition, intracellular signaling, and the regulation of inflammatory gene expression.[1][26]
-
Vaccine Adjuvant Development: Pam3CSK4 has shown significant promise as a vaccine adjuvant.[22][27] It effectively boosts adaptive immune responses, particularly Th1-polarized responses, which are critical for immunity against intracellular pathogens.[2][22] Studies have demonstrated its ability to enhance antibody titers (IgG1 and IgG2a) and increase the expression of pro-inflammatory and Th1-type cytokines like IFN-γ.[2][22]
-
Drug Discovery and Screening: It serves as a reliable stimulant in high-throughput screening assays to identify small molecule inhibitors or antagonists of the TLR1/2 signaling pathway.[15] Such compounds have therapeutic potential for treating chronic inflammatory and autoimmune diseases where TLR2 signaling is pathologically overactivated.
Conclusion
This compound is a chemically defined, highly pure, and potent synthetic PAMP that provides researchers with a reliable tool to activate the TLR1/2 signaling pathway. Its well-characterized mechanism of action, from receptor engagement to the induction of specific cytokine profiles, makes it invaluable for dissecting the complexities of the innate immune system. Its demonstrated efficacy as a vaccine adjuvant in preclinical models further highlights its potential for translation into novel immunotherapeutic strategies. This guide provides the foundational knowledge and practical protocols for effectively leveraging this compound in both basic and translational research.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Pam3CSK4 Induces MMP-9 Expression in Human Monocytic THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - The pre-treatment with Pam3CSK4 down-regulates the activation of MAPKs and NK-κB induced by the re-treatment with Pam3CSK4. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 12. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 13. This compound (Pam3Cys-Ser-(Lys)4 TFA) | TLR1/2 Agonist | DC Chemicals [dcchemicals.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Pam3CSK4 | TLR agonist | Mechanism | Concentration [selleckchem.com]
- 19. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. mesoscale.com [mesoscale.com]
- 25. researchgate.net [researchgate.net]
- 26. Common and specific downstream signaling targets controlled by Tlr2 and Tlr5 innate immune signaling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Comprehensive Technical Review of Pam3CSK4 TFA Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA (N-palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine, trifluoroacetate salt) is a synthetic, triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer complex.[1][2][3][4][5] By mimicking the acylated amino terminus of bacterial lipoproteins, this compound activates the innate immune system, leading to a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs).[6][7][8][9] This potent immunostimulatory activity has positioned this compound as a valuable tool in various research and therapeutic areas, including vaccine adjuvant development, cancer immunotherapy, and infectious disease modeling. This technical guide provides an in-depth review of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: TLR1/2 Signaling
This compound is recognized by the TLR1/2 heterodimer on the surface of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.[1][5][6][7][8] Upon binding, it induces a conformational change in the receptor complex, initiating a MyD88-dependent signaling cascade.[5][8] This pathway involves the recruitment of adaptor proteins and the activation of downstream kinases, ultimately leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5][8] These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and co-stimulatory molecules.[6][7][8]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]
- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Adjuvant Pam3CSk4 does not improve the immunization against Cryptococcus gattii infection in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
An In-depth Technical Guide to Pam3CSK4 TFA and the NF-κB Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pam3CSK4 as a TLR1/2 Agonist
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 1 and Toll-like Receptor 2 (TLR1/TLR2) heterodimer complex.[1][2][3] It mimics the acylated N-terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs) found on the cell walls of both Gram-positive and Gram-negative bacteria.[1] By engaging the TLR1/TLR2 complex, Pam3CSK4 triggers a downstream signaling cascade that results in the robust activation of the nuclear factor-kappa B (NF-κB) transcription factor, a master regulator of pro-inflammatory gene expression.[1][4]
The trifluoroacetate (TFA) salt form (Pam3CSK4 TFA) is a common and highly pure preparation resulting from the synthesis and purification process, offering good solubility and stability for experimental use.[2] At equivalent molar concentrations, the biological activity is comparable to the free form.[2] Due to its well-defined mechanism and potent activity, this compound is an invaluable tool for studying innate immunity, TLR signaling, inflammation, and for the development of vaccine adjuvants and immunomodulatory therapeutics.[5]
The TLR1/TLR2 to NF-κB Signaling Pathway
The activation of NF-κB by Pam3CSK4 is a canonical example of a MyD88-dependent signaling pathway, which is essential for the production of inflammatory cytokines in response to many TLR ligands.[6][7][8]
Mechanism of Activation:
-
Ligand Recognition and Dimerization: Pam3CSK4 binds to the extracellular leucine-rich repeat (LRR) domains of TLR2 and TLR1, inducing them to form a stable heterodimer on the cell surface.[1][8][9]
-
TIR Domain Assembly and Adaptor Recruitment: This dimerization brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the two receptors into close proximity. This conformational change facilitates the recruitment of the TIR domain-containing adaptor protein, Myeloid Differentiation primary response 88 (MyD88).[7][10][11]
-
Myddosome Formation and Kinase Activation: MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK-4 and IRAK-1.[9][10] This complex, often called the "Myddosome," leads to the phosphorylation and activation of the IRAKs.
-
TRAF6 Recruitment and IKK Activation: The activated IRAK complex then associates with TNF receptor-associated factor 6 (TRAF6).[9][10][12] TRAF6, an E3 ubiquitin ligase, catalyzes the formation of a polyubiquitin scaffold that recruits and activates the TGF-β-activated kinase 1 (TAK1) complex. TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex.[12]
-
IκBα Phosphorylation and Degradation: The activated IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates the inhibitory protein IκBα.[12][13] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[12]
-
NF-κB Translocation and Gene Transcription: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus.[12][13] In the nucleus, NF-κB binds to κB sites in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.[9]
Quantitative Analysis of this compound Activity
The biological activity of this compound is typically quantified by measuring its dose-dependent effects on NF-κB activation and downstream cytokine production. The potency can vary depending on the cell type and experimental conditions.
Table 1: Potency of Pam3CSK4 in NF-κB Activation Assays
| Cell Type | Assay Method | Parameter | Reported Value | Reference |
| Human embryonic kidney (HEK293) cells expressing human TLR1/2 | Reporter Gene Assay | EC₅₀ | 0.47 ng/mL | [2][14][15] |
| Human monocytic (THP-1) cells | NF-κB Reporter Assay | Working Range | 0.01 - 10 µg/mL | [16] |
| Human monocytic (THP-1) cells | NF-κB Reporter Assay | Significant Activation | ≥ 10 ng/mL | [17] |
Table 2: Dose-Dependent Cytokine Production Induced by Pam3CSK4
| Cell Type | Cytokine | Stimulation Time | Pam3CSK4 Conc. | Cytokine Level (Approx.) | Reference |
| Human Monocytes | IL-10 | Not Specified | 50 ng/mL | ~1000 pg/mL | [18] |
| Human Monocytes | IL-1β | Not Specified | 50 ng/mL | ~1300 pg/mL | [18] |
| Human Monocytes | IL-6 | Not Specified | 50 ng/mL | ~6000 pg/mL | [18] |
| Human Macrophages | IL-6 | 2 hours | 50 ng/mL | Significant increase over control | |
| Mouse Embryonic Fibroblasts (MEFs) | IL-6 | 24 hours (post 2h pre-treat) | 30 ng/mL | ~2500 pg/mL (co-stim w/ TNF) | [19] |
| Human Monocytic (THP-1) cells | TNF-α | 24 hours | 1000 ng/mL | ~250 pg/mL | [20] |
| Human Monocytic (THP-1) cells | IL-8 | 24 hours | 1000 ng/mL | ~12000 pg/mL | [20] |
Key Experimental Protocols
Protocol: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity in response to this compound stimulation.
Materials:
-
HEK293 cells stably expressing TLR1 and TLR2
-
NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., PEI)[21]
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in sterile water)[5]
-
Opaque, flat-bottom 96-well plates[21]
-
Passive Lysis Buffer[22]
-
Luciferase Assay Reagent (e.g., for Firefly and Renilla)[22][23]
-
Luminometer plate reader[21]
Procedure:
-
Cell Seeding (Day 1): Seed HEK293-TLR1/2 cells in an opaque 96-well plate at a density of ~2.5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.[24]
-
Transfection (Day 2): Co-transfect cells in each well with the NF-κB-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[21]
-
Stimulation (Day 3): Remove the culture medium. Add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., serial dilutions from 1000 ng/mL to 0.1 ng/mL) or a vehicle control (sterile water). Incubate for 6-24 hours.[13][25]
-
Cell Lysis (Day 4): Aspirate the medium and wash the cells once with 100 µL of PBS. Aspirate the PBS and add 20-30 µL of Passive Lysis Buffer to each well.[22][23] Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[22]
-
Luminescence Measurement (Day 4):
-
Transfer 10-20 µL of the cell lysate to a new opaque 96-well plate.[22][24]
-
Using a luminometer with injectors, add 50-100 µL of Firefly Luciferase Assay Reagent and measure the luminescence (NF-κB activity).[22][24]
-
Subsequently, inject 50-100 µL of Renilla Luciferase Assay Reagent (or stop-and-glow solution) and measure the second signal (transfection control).[22]
-
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the vehicle-treated control cells.
Protocol: Western Blot for IκBα Phosphorylation
This protocol detects the transient phosphorylation of IκBα, a key indicator of IKK complex activation and upstream NF-κB signaling.
Materials:
-
Human monocytic cells (e.g., THP-1) or other responsive cell line
-
This compound
-
Ice-cold PBS containing phosphatase inhibitors
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[26]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)[26]
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes and transfer apparatus
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[27] (Note: Milk is not recommended as it contains phosphoproteins that can increase background).[27]
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Mouse anti-total IκBα.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system[26]
Procedure:
-
Cell Culture and Stimulation: Culture cells to the desired density. Stimulate cells with this compound (e.g., 100 ng/mL) for various short time points (e.g., 0, 5, 15, 30, 60 minutes), as IκBα phosphorylation is transient.
-
Cell Lysis: Place the culture dish on ice and quickly aspirate the medium. Wash cells once with ice-cold PBS with phosphatase inhibitors.[26] Add ice-cold RIPA buffer with inhibitors, scrape the cells, and transfer the lysate to a microcentrifuge tube.[28]
-
Lysate Processing: Incubate the lysate on ice for 30 minutes with agitation.[26] Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[26]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.[26]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[26][28]
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel.[26] Run the gel and then transfer the separated proteins to a nitrocellulose membrane.[28]
-
Blocking and Antibody Incubation:
-
Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each with TBST.[28] Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[28]
-
Detection: Wash the membrane again three times for 5 minutes each with TBST. Apply ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal with an imaging system.[26]
-
Stripping and Reprobing (Optional): The blot can be stripped and reprobed with an antibody for total IκBα or a loading control (e.g., β-actin) to confirm equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of this compound on the NF-κB pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pam3CSK4 | TLR agonist | Mechanism | Concentration [selleckchem.com]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | The Role of TLR2 in Infection and Immunity [frontiersin.org]
- 9. Importance of extra- and intracellular domains of TLR1 and TLR2 in NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Toll-like receptor 2-mediated NF-kappa B pathway activation in ocular surface epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bowdish.ca [bowdish.ca]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. bio-rad.com [bio-rad.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Investigating MyD88-Dependent Signaling with Pam3CSK4 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of utilizing Pam3CSK4 TFA to investigate MyD88-dependent signaling pathways. Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer, initiating a signaling cascade almost exclusively dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2] This makes it an invaluable tool for dissecting the intricacies of innate immune activation and for the development of novel immunomodulatory therapeutics.
Core Concepts: MyD88-Dependent Signaling
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical class of PRRs, and upon ligand binding, most TLRs recruit the MyD88 adaptor protein to initiate downstream signaling.[1][3] MyD88 serves as a central hub, linking the TLRs to a series of kinases that ultimately lead to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).[1][4] This signaling cascade results in the production of pro-inflammatory cytokines and chemokines, orchestrating the initial immune response to infection.[5]
Pam3CSK4 mimics the acylated amino terminus of bacterial lipoproteins and is specifically recognized by the TLR2/TLR1 heterodimer.[2] The subsequent recruitment of MyD88 triggers the activation of both NF-κB and mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38.[6][7]
This compound in Research and Drug Development
As a specific TLR2/1 agonist, this compound offers a controlled method to stimulate the MyD88-dependent pathway. This allows researchers to:
-
Elucidate the molecular mechanisms of TLR2/1 signaling.
-
Investigate the role of MyD88-dependent pathways in various disease models.
-
Screen for novel inhibitors or modulators of the TLR2/1-MyD88 signaling axis.
-
Develop and test vaccine adjuvants that leverage innate immune activation.
The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability, making it suitable for a wide range of in vitro and in vivo experimental settings.[8]
Quantitative Data on Pam3CSK4-Induced Cellular Responses
The following tables summarize the quantitative effects of Pam3CSK4 stimulation on various cell types as reported in the literature. These data provide a baseline for expected cellular responses and can aid in experimental design.
Table 1: Pam3CSK4-Induced Cytokine Production
| Cell Type | Pam3CSK4 Concentration | Cytokine | Fold Increase / Concentration | Reference |
| Human Monocytes | 50 ng/mL | IL-1β | ~1.3 pg/mL | [9] |
| Human Monocytes | 50 ng/mL | IL-10 | Significantly increased vs. control | [9] |
| Canine Whole Blood | Not specified | TNF-α, IL-6 | Significantly increased vs. control | [10] |
| Mouse B Cells | 0.5 µg/mL | IgG2a | Enhanced | [11] |
| Mouse B Cells | High dosage | IgG1 | Diminished | [11] |
| Human Uveal Melanocytes | Not specified | IL-6, MCP-1, CXCL-1, CXCL-8 | Significantly elevated | [7] |
| Differentiated Human Macrophages | 50 ng/mL | IL-6 | Significantly increased vs. control | [12] |
Table 2: Pam3CSK4-Induced Signaling Pathway Activation
| Cell Type | Pam3CSK4 Concentration | Pathway Component | Observation | Reference |
| Human Monocytes | Not specified | p38, ERK1/2 | Increased phosphorylation | [9] |
| Primary Brain Microvascular Endothelial Cells | Not specified | ERK, JNK, p38 MAPK, NF-κB | Increased phosphorylation | [6] |
| THP-1 Cells | 1000 ng/mL | p38, JNK | Inhibition of phosphorylation upon re-stimulation | [13] |
| Human Uveal Melanocytes | Not specified | NF-κB, ERK, JNK, p38 | Activated | [7] |
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments used to investigate MyD88-dependent signaling with this compound.
In Vitro Cell Stimulation with this compound
This protocol describes the general procedure for stimulating cultured cells with this compound to activate TLR2/1 signaling.
Materials:
-
This compound
-
Endotoxin-free water or appropriate solvent for reconstitution
-
Cultured cells of interest (e.g., macrophages, monocytes, endothelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Sterile, tissue culture-treated plates
Procedure:
-
Cell Seeding: Plate cells at the desired density in tissue culture-treated plates and allow them to adhere and stabilize overnight under standard culture conditions.
-
This compound Reconstitution: Prepare a stock solution of this compound by reconstituting it in endotoxin-free water or another recommended solvent to a concentration of 1 mg/mL. Further dilute the stock solution in complete cell culture medium to achieve the desired final working concentrations (e.g., 10 ng/mL to 1 µg/mL).[14]
-
Cell Stimulation: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 1 to 48 hours), depending on the downstream application. For cytokine analysis, a 6-24 hour stimulation is common.[12] For signaling pathway analysis (e.g., Western blotting), shorter time points (e.g., 15 minutes to 2 hours) are often used.
-
Harvesting: After incubation, harvest the cell supernatants for cytokine analysis or lyse the cells for protein or RNA extraction for downstream applications.
Cytokine Quantification by ELISA
This protocol outlines the measurement of secreted cytokines in cell culture supernatants following this compound stimulation using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants from this compound-stimulated and control cells
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody.
-
Standard Curve: Prepare a serial dilution of the recombinant cytokine standard provided in the kit to generate a standard curve.
-
Sample Addition: Add the collected cell culture supernatants (and standards) to the appropriate wells of the ELISA plate. Incubate as recommended by the manufacturer.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound components.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark to allow for color development.
-
Reaction Stoppage: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Immediately read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Analysis of Signaling Pathway Activation by Western Blotting
This protocol details the detection of phosphorylated signaling proteins (e.g., p-p38, p-ERK) in cell lysates after this compound stimulation via Western blotting.
Materials:
-
Cell lysates from this compound-stimulated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total form of the protein to confirm equal loading.
Visualizing Signaling and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of investigating MyD88-dependent signaling with this compound.
Caption: MyD88-dependent signaling pathway initiated by this compound.
Caption: General experimental workflow for studying Pam3CSK4 effects.
Caption: Logical flow from TLR2/1 agonism to inflammatory response.
References
- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 6. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. invivogen.com [invivogen.com]
Methodological & Application
Application Notes and Protocols: Pam3CSK4 TFA for In Vitro Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, or S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-(R)-cysteinyl-seryl-(S)-lysyl-(S)-lysyl-(S)-lysyl-(S)-lysine, is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like Receptor 1 (TLR1) and Toll-like Receptor 2 (TLR2) heterodimer.[1][2][3] It mimics the acylated amino terminus of bacterial lipoproteins, making it a valuable tool for researchers studying innate immunity, inflammatory responses, and the development of novel vaccine adjuvants and immunomodulatory drugs.[4][] The trifluoroacetate (TFA) salt of Pam3CSK4 is often used due to its enhanced solubility and stability. This document provides detailed protocols for the in vitro use of Pam3CSK4 TFA to stimulate various cell types, along with data presentation guidelines and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action
Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2 on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[1][3][] This recognition event initiates a signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[] The signal is then transduced through IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the activation of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) transcription factors.[1][] The activation of these transcription factors results in the expression of a wide range of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[][6]
Signaling Pathway Diagram
Caption: Pam3CSK4-induced TLR1/TLR2 signaling cascade.
Data Presentation
Quantitative data from Pam3CSK4 stimulation experiments should be summarized for clarity and ease of comparison. The following tables provide examples of how to structure this data.
Table 1: Recommended Working Concentrations of this compound for In Vitro Cell Stimulation
| Cell Type | Recommended Concentration Range | Typical Incubation Time | Reference |
| Human Monocytes | 10 - 100 ng/mL | 6 - 24 hours | [7] |
| Human Embryonic Kidney (HEK293) Cells (TLR1/2 transfected) | 10 - 100 ng/mL | 6 - 24 hours | [7] |
| Mouse Splenic B Cells | 0.5 µg/mL | 2 - 7 days | [8][9] |
| THP-1 (human monocytic) Cells | 100 - 1000 ng/mL | 1 - 24 hours | [10] |
| RAW 264.7 (murine macrophage) Cells | 0.1 µg/mL | 24 hours | [11] |
Table 2: Expected Cellular Responses to this compound Stimulation
| Cell Type | Assay | Expected Outcome | Reference |
| Human Monocytes | Cytokine Production (ELISA, CBA) | Increased secretion of IL-1β, IL-6, IL-8, and TNF-α.[6] | [6] |
| HEK293-TLR1/2 Reporter Cells | NF-κB Reporter Gene Assay (SEAP, Luciferase) | Dose-dependent increase in reporter gene activity. | [12] |
| Mouse B Cells | Proliferation Assay (CFSE) | Increased cell proliferation.[8][9] | [8][9] |
| THP-1 Cells | Gene Expression (RT-qPCR) | Upregulation of IL-1β, TNF-α, and IL-8 mRNA.[10] | [10] |
| RAW 264.7 Cells | Phagocytosis Assay | Enhanced phagocytic activity.[11] | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.[1] It is crucial to handle it under sterile conditions to avoid contamination.
Materials:
-
This compound (lyophilized)
-
Sterile, endotoxin-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the lyophilized powder in sterile, endotoxin-free water or DMSO to a desired stock concentration (e.g., 1 mg/mL). For hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with water may be necessary.[13]
-
Vortex gently to ensure complete dissolution. Sonication or gentle heating may be required for some formulations.[14]
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[15]
General Experimental Workflow for Cell Stimulation
The following diagram illustrates a general workflow for in vitro cell stimulation with this compound.
Caption: General workflow for in vitro cell stimulation.
Protocol for Cytokine Induction in Monocytic Cells (e.g., THP-1)
This protocol describes the stimulation of THP-1 cells with this compound to induce the production of pro-inflammatory cytokines, which can be measured by ELISA.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (1 mg/mL)
-
Sterile 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Seed the cells into a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete medium.
-
Prepare a working solution of this compound by diluting the stock solution in complete medium to the desired final concentrations (e.g., 100, 500, 1000 ng/mL).
-
Add the this compound working solution to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[10]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis by ELISA, following the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-8).[10]
Protocol for NF-κB Activation in HEK293 Reporter Cells
This protocol is designed for use with HEK293 cells that have been stably transfected with TLR1, TLR2, and an NF-κB-inducible reporter gene (e.g., SEAP - secreted embryonic alkaline phosphatase).
Materials:
-
HEK293-TLR1/TLR2 reporter cells
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics)
-
This compound stock solution (1 mg/mL)
-
Sterile 96-well tissue culture plates
-
SEAP detection reagent
Procedure:
-
Seed the HEK293-TLR1/TLR2 reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Allow the cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL).
-
Add 100 µL of the this compound dilutions or medium alone (for control) to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure the SEAP activity in the cell culture supernatants according to the manufacturer's protocol for the SEAP detection reagent.
-
Read the absorbance at the appropriate wavelength using a microplate reader. The increase in absorbance corresponds to the level of NF-κB activation.
Concluding Remarks
This compound is a robust and reliable reagent for the in vitro stimulation of TLR1/TLR2 signaling pathways. The protocols and data presentation guidelines provided in this document offer a framework for conducting and interpreting experiments aimed at understanding innate immune responses and for the preclinical evaluation of immunomodulatory compounds. Researchers should optimize the specific concentrations and incubation times for their particular cell type and experimental system.
References
- 1. invivogen.com [invivogen.com]
- 2. Pam3CSK4 | TLR agonist | Mechanism | Concentration [selleckchem.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. invivogen.com [invivogen.com]
- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novusbio.com [novusbio.com]
- 8. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pam3CSK4 TFA Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer.[][2][3] As a mimic of the acylated amino terminus of bacterial lipoproteins, it serves as a powerful tool in immunology research and vaccine development to stimulate innate immune responses.[][2] The trifluoroacetate (TFA) salt of Pam3CSK4 often provides enhanced solubility and stability, making it a preferred formulation for experimental use.[4]
These application notes provide detailed protocols for the dissolution, preparation, and use of Pam3CSK4 TFA solutions for both in vitro and in vivo applications.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | References |
| Full Name | N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-seryl-lysyl-lysyl-lysyl-lysine, Trifluoroacetate Salt | [5] |
| Molecular Weight | 1852.33 g/mol | [2][6] |
| Appearance | White to off-white solid powder | [5][7] |
| Purity | ≥95% | [2][8] |
| Biological Activity | TLR1/TLR2 Agonist | [3] |
| EC₅₀ (human TLR1/2) | 0.47 ng/mL | [5][6][7] |
Solubility and Storage Recommendations
Proper storage and handling are critical to maintaining the biological activity of this compound.
| Parameter | Recommendation | References |
| Solubility in Water | Up to 16.67 mg/mL (9 mM). Sonication or gentle heating may be required. For pre-clinical grade, 1 mg/mL in physiological water is recommended. | [5][9] |
| Solubility in DMSO | ≥ 25 mg/mL. Ultrasonic assistance is recommended. | [7][10] |
| Working Concentration (in vitro) | 0.1 - 10 ng/mL for general cell culture assays. Up to 1 µg/mL has been used for specific applications like neutrophil activation. | [2][4][10] |
| Working Concentration (in vivo) | 2 - 20 µ g/mouse or 5 mg/kg for intraperitoneal injection in mice. | [5][9] |
| Storage (Powder) | Store at -20°C for up to 3 years or -80°C for up to 2 years. Keep sealed and protected from moisture. | [5][7] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [5][7][9] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be diluted for various experimental needs.
Materials:
-
This compound powder
-
Sterile, endotoxin-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional, recommended for higher concentrations)
Procedure:
-
Calculate Required Mass: Determine the desired volume of the stock solution. For example, to prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of this compound powder.
-
Pre-warm Solvent: Bring the chosen solvent (sterile water or DMSO) to room temperature.
-
Dissolution:
-
Aseptically add the appropriate volume of solvent to the vial containing the this compound powder.
-
Vortex the vial gently for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is difficult, particularly in water, sonicate the solution for 5-10 minutes.[5] Gentle warming can also be applied.
-
-
Aliquotting: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-50 µL) in polypropylene tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[9]
-
Storage: Store the aliquots immediately at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[5][7]
Protocol 2: In Vitro Cell Stimulation Assay
This protocol provides a general workflow for treating cultured cells with this compound to study downstream signaling and cytokine production.
Materials:
-
This compound stock solution (from Protocol 1)
-
Cultured cells (e.g., macrophages, monocytes, or HEK293 cells expressing TLR2/1)
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Sterile, 0.22 µm syringe filter (if stock was not prepared with sterile, endotoxin-free water)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration (e.g., 1 ng/mL, 10 ng/mL, or 100 ng/mL) using fresh, pre-warmed complete cell culture medium.
-
Note: If the stock solution was prepared in DMSO, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1%).
-
If sterility is a concern, the final working solution can be passed through a 0.22 µm filter before adding to cells.[7]
-
-
Cell Stimulation:
-
Remove the old medium from the cultured cells.
-
Add the prepared working solution containing this compound to the appropriate wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO) for comparison.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) to allow for cellular activation.
-
Downstream Analysis: Following incubation, collect the cell supernatant to measure cytokine secretion (e.g., via ELISA) or lyse the cells to analyze protein expression, phosphorylation status, or gene expression (e.g., via Western blot or qRT-PCR).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling cascade initiated by Pam3CSK4 and the general experimental workflow.
Caption: Pam3CSK4/TLR2/1 signaling cascade.
Caption: General experimental workflow for Pam3CSK4.
References
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (112208-00-1 free base) | TLR | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. invivogen.com [invivogen.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Optimal Working Concentration of Pam3CSK4 TFA for Macrophage Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR1.[1][2] This interaction mimics the activity of bacterial lipoproteins, triggering a MyD88-dependent signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1] Consequently, this activation results in the production of pro-inflammatory cytokines and the induction of an innate immune response. Understanding the optimal working concentration of Pam3CSK4 is critical for achieving robust and reproducible macrophage activation in various experimental settings, from basic research to drug development.
This document provides a comprehensive guide to the effective concentrations of Pam3CSK4 TFA for macrophage stimulation, supported by detailed experimental protocols and data presented for easy comparison.
Data Summary: Effective Concentrations of this compound
The optimal concentration of this compound for macrophage activation is highly dependent on the specific macrophage type, the experimental readout, and the desired level of activation. The following tables summarize effective concentrations cited in various studies.
Murine Macrophages
| Cell Type | Concentration | Incubation Time | Key Readout | Observed Effect |
| RAW 264.7 | 0.1 µg/mL (100 ng/mL) | 24 hours | iNOS transcript levels, TNF-α production | M1 polarization, increased TNF-α levels[3] |
| RAW 264.7 | 100 ng/mL | 2 hours | TRIF mRNA expression | Upregulation of TRIF expression[4] |
| Bone Marrow-Derived Macrophages (BMDMs) | 30 ng/mL | 2 hours (pre-treatment) | IL-6 production (following TNF stimulation) | Maximum boost in TNF-mediated IL-6 production[5] |
| Bone Marrow-Derived Macrophages (BMDMs) | 5 µg/mL | Not specified | ROS generation, M2 polarization markers | Increased ROS production and M2 polarization[6] |
| Peritoneal Macrophages | 100 ng/mL | 24 hours (pre-stimulation) | IL-6 production | Priming for subsequent stimulation[5] |
Human Macrophages
| Cell Type | Concentration | Incubation Time | Key Readout | Observed Effect |
| Monocytes | 50 ng/mL | 18 hours | IL-1β and IL-10 production | Significant increase in IL-1β and IL-10[7] |
| THP-1 (monocytic cell line) | 200 ng/mL | 24 hours | Not specified | Used for stimulation[8] |
| THP-1 (monocytic cell line) | 100 - 1000 ng/mL | Not specified | Cytokine production (IL-1β, TNF-α, IL-8) | Dose-dependent downregulation of cytokines upon re-stimulation (tolerance)[9] |
| THP-1 (monocytic cell line) | 300 ng/mL | 24 hours | IL-6 production | Stimulation of IL-6 production[10] |
General Recommendation: Based on manufacturer guidelines and published literature, a starting concentration range of 0.1 - 10 ng/mL is recommended for initial experiments.[1] However, as evidenced by the data, concentrations up to 1 µg/mL or higher may be necessary for specific applications and cell types.[2][11] An EC50 of 0.47 ng/mL has been reported for human TLR1/2.[2][12]
Signaling Pathway and Experimental Workflow
Pam3CSK4-Induced TLR2/TLR1 Signaling
Pam3CSK4 is recognized by a heterodimer of TLR2 and TLR1 on the macrophage cell surface. This binding event initiates a downstream signaling cascade, primarily through the MyD88 adaptor protein, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory genes.
Caption: Pam3CSK4-induced TLR2/TLR1 signaling cascade.
General Experimental Workflow for Macrophage Stimulation
The following diagram outlines a typical workflow for studying the effects of Pam3CSK4 on macrophages.
Caption: General workflow for macrophage stimulation experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro Stimulation of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from methodologies for isolating and stimulating BMDMs.[13][14][15][16][17]
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
L929-conditioned medium or recombinant M-CSF
-
This compound
-
Sterile PBS
-
6-well tissue culture plates
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF for 7 days to differentiate into macrophages.
-
Replace the medium on day 3.
-
-
Cell Seeding:
-
On day 7, harvest the adherent BMDMs by gentle scraping or using a cell lifter.
-
Seed the BMDMs in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete RPMI-1640 medium.
-
Allow the cells to adhere overnight.
-
-
Pam3CSK4 Stimulation:
-
Prepare a stock solution of this compound in sterile water (e.g., 1 mg/mL).
-
Prepare working solutions of Pam3CSK4 in complete RPMI-1640 medium at the desired concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL).
-
Remove the old medium from the cells and replace it with the medium containing Pam3CSK4. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Supernatant: Collect the culture supernatant for cytokine analysis (e.g., ELISA) and store it at -80°C.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent RNA or protein extraction.
-
Protocol 2: Stimulation of RAW 264.7 Macrophage Cell Line
Materials:
-
Complete DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Sterile PBS
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM.
-
Allow the cells to adhere overnight.
-
-
Pam3CSK4 Stimulation:
-
Prepare working solutions of Pam3CSK4 in complete DMEM.
-
Gently remove the medium and add 500 µL of the Pam3CSK4-containing medium to each well.
-
-
Incubation:
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Proceed with sample collection for downstream analysis as described in Protocol 1.
-
Protocol 3: Cytokine Measurement by ELISA
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Dose-Response Considerations
The response of macrophages to Pam3CSK4 typically follows a dose-dependent pattern. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Caption: Logical relationship of Pam3CSK4 concentration to macrophage response.
Conclusion
The optimal working concentration of this compound for macrophage stimulation is a critical parameter that requires empirical determination. For most applications, a starting range of 10 to 100 ng/mL is effective for inducing a pro-inflammatory response in both murine and human macrophages. However, researchers should always perform a dose-response curve to identify the ideal concentration for their specific cell type, experimental conditions, and desired biological readout. The protocols and data provided in this document serve as a comprehensive starting point for utilizing this compound in macrophage-related research.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 13. TLR Activation Alters Bone Marrow-Derived Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pam3CSK4 TFA in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA (Trifluoroacetate) is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer complex.[1][2] As an analog of the acylated N-terminus of bacterial lipoproteins, it mimics pathogen-associated molecular patterns (PAMPs) to activate innate immune responses.[2] This activation triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1.[2] Consequently, this stimulation results in the production of various pro-inflammatory cytokines and chemokines, making this compound an invaluable tool for studying innate immunity, inflammation, and host-pathogen interactions in a variety of primary cell types. The TFA salt form of Pam3CSK4 offers enhanced water solubility and stability, facilitating its use in aqueous cell culture media.[3]
These application notes provide an overview of the use of this compound in primary cell culture, including its mechanism of action, protocols for cell stimulation, and a summary of its effects on various primary cell types.
Mechanism of Action: TLR2/TLR1 Signaling Pathway
Pam3CSK4 initiates a signaling cascade by binding to the extracellular domain of the TLR2/TLR1 heterodimer on the surface of primary cells. This binding event induces a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This complex then activates downstream kinases, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing for the nuclear translocation of NF-κB. In the nucleus, NF-κB, along with other transcription factors like AP-1 (activated by MAPKs), binds to promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and other immune-related molecules.
Caption: this compound signaling pathway via TLR2/TLR1.
Data Presentation: Effects of this compound on Primary Cells
The following tables summarize the quantitative effects of this compound on various primary cell types as reported in the literature. These tables are intended to provide a comparative overview to guide experimental design.
Table 1: Cytokine and Chemokine Production in Human Primary Cells
| Primary Cell Type | This compound Concentration | Incubation Time | Cytokine/Chemokine | Fold Change/Concentration | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | 300 ng/mL | 24 hours | IL-6 | ~8,000-18,000 pg/mL | [4] |
| Monocytes | 50 ng/mL | Overnight | IL-1β | Significant increase | [5] |
| Monocytes | 50 ng/mL | Overnight | IL-10 | Significant increase | [5] |
| Uveal Melanocytes | Not Specified | Not Specified | IL-6, MCP-1, CXCL-1, CXCL-8 | Significantly elevated | [6] |
Table 2: Modulation of Surface Marker Expression and Other Cellular Responses
| Primary Cell Type | This compound Concentration | Incubation Time | Measured Response | Observation | Reference |
| Human Monocytes | 50 ng/mL | Overnight | CD86 Expression | Decreased | [5] |
| Primary Normal Human Bronchial Epithelial (NHBE) Cells | Not Specified | Pre-incubation | RSV Infection | Enhanced | [7] |
| Primary Mouse Epidermal Keratinocytes | Not Specified | Not Specified | TNFα, IL-6 mRNA | Increased | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the lyophilized powder in sterile, endotoxin-free water or DMSO to a convenient stock concentration (e.g., 1 mg/mL).[3][9]
-
If using water, the solution can be filter-sterilized through a 0.22 µm filter for use in cell culture.[3]
-
Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
General Protocol for Stimulation of Primary Cells
This protocol provides a general workflow for stimulating primary cells with this compound. Specific parameters such as cell seeding density, this compound concentration, and incubation time should be optimized for each primary cell type and experimental endpoint.
Caption: General experimental workflow for primary cell stimulation.
Materials:
-
Isolated primary cells of interest
-
Complete cell culture medium appropriate for the primary cell type
-
Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
This compound stock solution
-
Sterile, endotoxin-free PBS or cell culture medium for dilutions
Protocol:
-
Cell Seeding:
-
Isolate primary cells using your established protocol.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Seed the cells in the appropriate tissue culture plate at the desired density. Allow cells to adhere and recover overnight if necessary.
-
-
Preparation of this compound Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentration in complete cell culture medium. Prepare enough volume for all experimental conditions. A typical working concentration range is 10 ng/mL to 1 µg/mL.[3]
-
-
Cell Stimulation:
-
Carefully remove the old medium from the cultured primary cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include appropriate controls, such as a vehicle control (medium without this compound).
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 2, 6, 24, or 48 hours).[4]
-
-
Endpoint Analysis:
-
For secreted proteins (e.g., cytokines): Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C for later analysis by ELISA or other immunoassays.[10]
-
For intracellular analysis (e.g., protein phosphorylation, gene expression): Wash the cells with cold PBS and then lyse the cells using appropriate buffers for downstream applications such as Western blotting, flow cytometry, or RNA isolation.
-
Protocol for Measuring Cytokine Production from Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
96-well flat-bottom tissue culture plates
-
This compound
-
ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α, IL-1β)
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[1]
-
Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of a 96-well plate (2 x 10^5 cells/well).
-
Prepare a working solution of this compound in complete RPMI 1640 medium at twice the desired final concentration (e.g., 600 ng/mL for a final concentration of 300 ng/mL).
-
Add 200 µL of the this compound working solution or medium alone (vehicle control) to the appropriate wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10]
Application in Specific Primary Cell Types
This compound has been utilized to study the innate immune response in a wide range of primary cells.
Immune Cells
-
Monocytes and Macrophages: Pam3CSK4 is a potent activator of monocytes and macrophages, inducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as the anti-inflammatory cytokine IL-10.[5] It also modulates the expression of surface molecules involved in antigen presentation and co-stimulation.
-
Dendritic Cells (DCs): Stimulation of primary DCs with Pam3CSK4 leads to their maturation, characterized by the upregulation of co-stimulatory molecules and the production of cytokines that shape the adaptive immune response.
-
Neutrophils: Pam3CSK4 can enhance the anti-bacterial functions of neutrophils, including phagocytosis and the production of antimicrobial peptides and reactive oxygen species.[3]
-
Mast Cells: In primary human mast cells, Pam3CSK4 can induce the release of chemokines like IL-8.
Non-Immune Cells
-
Epithelial Cells: Primary bronchial epithelial cells respond to Pam3CSK4 by producing inflammatory mediators, highlighting the role of the epithelium in initiating immune responses to bacterial components.[7]
-
Keratinocytes: Primary keratinocytes, the main cell type of the epidermis, are activated by Pam3CSK4 to produce inflammatory mediators like TNF-α and IL-6, demonstrating their active role in skin immunity.[8]
-
Fibroblasts: While fibroblasts are primarily known for their role in tissue remodeling, they can also participate in immune responses. Further research is needed to fully elucidate the effects of Pam3CSK4 on different primary fibroblast populations.[11]
Caption: Overview of this compound effects on primary cells.
References
- 1. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogen-Associated Molecular Pattern-Induced TLR2 and TLR4 Activation Increases Keratinocyte Production of Inflammatory Mediators and is Inhibited by Phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary Human Fibroblasts in Culture Switch to a Myofibroblast-Like Phenotype Independently of TGF Beta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Pam3CSK4 TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA, a synthetic triacylated lipopeptide, is a potent agonist for Toll-like receptor 2/1 (TLR2/TLR1). Its ability to mimic the acylated amino terminus of bacterial lipoproteins makes it a powerful tool for studying innate immune responses and for use as a vaccine adjuvant.[1][2] In vivo administration of this compound in mouse models allows for the investigation of a wide range of biological processes, including inflammation, immune cell activation, and the development of adaptive immunity. These application notes provide detailed protocols and quantitative data for the use of this compound in mice, intended to guide researchers in designing and executing their experiments.
Pam3CSK4 activates the TLR2/TLR1 heterodimer at the cell surface.[1] This interaction initiates a downstream signaling cascade dependent on the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and AP-1.[3] This, in turn, results in the production of various pro-inflammatory cytokines and chemokines, driving the innate immune response.[1][4]
Data Presentation
The following tables summarize quantitative data from various studies involving the in vivo administration of this compound in mouse models.
Table 1: this compound Dosage and Administration Routes in Mouse Models
| Mouse Strain | Dosage | Administration Route | Frequency | Application/Study | Reference |
| C57BL/6 | 5 mg/kg | Intraperitoneal (i.p.) | Once a day for 9 days | Neonatal brain development | [5] |
| C3H | 1 mg/kg | Intraperitoneal (i.p.) | Single dose 24 hours before ischemia | Myocardial ischemia/reperfusion injury | [1] |
| C57BL/6 | 25 µ g/mouse | Intraperitoneal (i.p.) | Single dose 3 days before analysis | Hematopoiesis analysis | [4] |
| BALB/c | 25 µ g/mouse | Intraperitoneal (i.p.) | Single dose 3 days after cell reconstitution | Humanized mouse model of hematopoiesis | [4] |
| C57BL/6 & BALB/c | 0.5 µg/ml (co-injected) | Subcutaneous (s.c.) | Single dose with L. major | Leishmanization | [2] |
| C57BL/6 | 2 - 20 µ g/mouse | Not specified | Not specified | Vaccine adjuvant | [6] |
| BALB/c | Not specified | Not specified | Post-infection treatment | Visceral leishmaniasis | [7] |
| C57BL/6 | Not specified | Intravitreal injection | Single dose | Uveitis model | [8] |
Table 2: Reported In Vivo Effects of this compound Administration in Mice
| Mouse Strain | Dosage & Route | Key Findings | Measured Parameters | Reference |
| Neonatal C57BL/6 | 5 mg/kg i.p. daily for 9 days | Decreased brain weight and volume; increased spleen and liver weight. | Organ weight, brain volume measurements. | [5] |
| C3H | 1 mg/kg i.p. | Reduced myocardial infarct size and troponin T release; decreased leukocyte recruitment. | Infarct size, troponin T levels, leukocyte infiltration. | [1] |
| C57BL/6 | 25 µ g/mouse i.p. | Decreased B cells in bone marrow; increased macrophages and granulocytes. | Flow cytometry of bone marrow and spleen cells. | [4] |
| C57BL/6 & BALB/c | 0.5 µg/ml s.c. with L. major | Prevents lesion development and decreases parasite burden; enhances pro-inflammatory cytokines. | Lesion size, parasite load, cytokine levels (IL-6, IL-12). | [2] |
| BALB/c | Post-infection treatment | No therapeutic effect on visceral leishmaniasis; potential enhancement of pathogenesis. | Parasite load, hepatic pathology, serum antibodies, spleen lymphocyte subsets. | [7] |
| C57BL/6 | Intravitreal injection | Induced acute anterior uveitis. | Clinical scoring of uveitis. | [8] |
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound to mice.
Materials:
-
This compound (endotoxin-free)
-
Sterile, endotoxin-free physiological water or phosphate-buffered saline (PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c)
-
Vortex mixer
Procedure:
-
Reconstitution of this compound:
-
Aseptically reconstitute the lyophilized this compound in sterile, endotoxin-free physiological water or PBS to a desired stock concentration (e.g., 1 mg/ml).[6]
-
Gently vortex to ensure complete dissolution.
-
For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with sterile water.[9]
-
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Ensure animals have free access to food and water.
-
Handle mice gently to minimize stress.
-
-
Administration:
-
Dilute the this compound stock solution to the final desired concentration with sterile PBS immediately before injection.
-
The final injection volume will depend on the administration route (e.g., 100-200 µl for intraperitoneal injection).
-
Intraperitoneal (i.p.) Injection: Hold the mouse securely and inject the solution into the lower abdominal cavity.
-
Subcutaneous (s.c.) Injection: Lift the skin on the back of the mouse to form a tent and insert the needle at the base to inject the solution.
-
Intravenous (i.v.) Injection: Administer the solution into the lateral tail vein. This route may require specific expertise and appropriate animal restraint.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions, such as changes in behavior, posture, or activity levels.
-
Follow the experimental timeline for sample collection and analysis.
-
Protocol 2: Analysis of Immune Cell Populations by Flow Cytometry
This protocol describes the analysis of immune cell populations in the spleen and bone marrow following this compound administration.
Materials:
-
Spleen and/or femur/tibia from treated and control mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Red blood cell (RBC) lysis buffer
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD11b, Gr-1, F4/80, CD19)[4]
-
Flow cytometer
-
FACS tubes
Procedure:
-
Tissue Harvest and Single-Cell Suspension Preparation:
-
Euthanize mice at the designated time point.
-
Aseptically harvest the spleen and/or femurs and tibias.
-
To prepare a spleen single-cell suspension, gently mash the spleen through a 70 µm cell strainer.
-
To harvest bone marrow, flush the femurs and tibias with RPMI-1640 medium using a syringe and needle.
-
Create a single-cell suspension by gently pipetting.
-
-
RBC Lysis:
-
Pellet the cells by centrifugation and resuspend in RBC lysis buffer.
-
Incubate for a few minutes at room temperature and then neutralize with an excess of RPMI-1640 medium.
-
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies against the desired cell surface markers.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
-
Protocol 3: Measurement of Cytokine and Chemokine Levels
This protocol outlines the measurement of cytokine and chemokine levels in serum or tissue homogenates using ELISA or Real-time PCR.
Materials:
-
Blood or tissue samples from treated and control mice
-
ELISA kits for specific cytokines/chemokines (e.g., IL-6, TNF-α, IL-12)[2][8]
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes and a housekeeping gene
-
Real-time PCR system and reagents[8]
Procedure (ELISA):
-
Sample Preparation:
-
Collect blood via cardiac puncture or tail vein bleeding and allow it to clot to obtain serum.
-
Homogenize tissue samples in an appropriate buffer containing protease inhibitors.
-
Centrifuge the samples to remove debris.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine/chemokine kit.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of the analyte based on a standard curve.
-
Procedure (Real-time PCR):
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-time PCR:
-
Set up the real-time PCR reaction with the appropriate primers, cDNA template, and PCR master mix.
-
Run the reaction on a real-time PCR system.
-
Analyze the data to determine the relative expression levels of the target genes, normalized to a housekeeping gene.
-
Visualization of Signaling Pathways and Experimental Workflows
Pam3CSK4 Signaling Pathway
Caption: Pam3CSK4-mediated TLR1/TLR2 signaling cascade.
Experimental Workflow for In Vivo this compound Administration in Mice
Caption: A typical experimental workflow for in vivo Pam3CSK4 studies.
References
- 1. Preconditioning by toll-like receptor 2 agonist Pam3CSK4 reduces CXCL1-dependent leukocyte recruitment in murine myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. TLR-2 agonist Pam3CSK4 has no therapeutic effect on visceral leishmaniasis in BALB/c mice and may enhance the pathogenesis of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cytokine Induction Using Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pam3CSK4 TFA, a synthetic triacylated lipopeptide, to induce the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in in vitro cell culture systems. This document outlines the underlying biological mechanism, detailed experimental protocols, and expected quantitative outcomes.
Introduction
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a potent and specific agonist for Toll-like Receptor 1 and Toll-like Receptor 2 (TLR1/TLR2) heterodimers. By mimicking the acylated amino terminus of bacterial lipoproteins, Pam3CSK4 activates downstream signaling pathways, leading to the robust production of pro-inflammatory cytokines. This makes it an invaluable tool for studying innate immune responses, inflammation, and for the screening and development of novel immunomodulatory drugs. The trifluoroacetate (TFA) salt of Pam3CSK4 is often used for its enhanced solubility and stability.
Mechanism of Action: TLR1/TLR2 Signaling
Pam3CSK4 initiates an intracellular signaling cascade upon binding to the TLR1/TLR2 heterodimer on the surface of immune cells such as monocytes and macrophages. This binding event recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88, in turn, recruits and activates IRAK (IL-1 receptor-associated kinase) family members, leading to the activation of TRAF6 (TNF receptor-associated factor 6). TRAF6 activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which subsequently activates two major downstream pathways: the IKK (IκB kinase) complex and the MAPK (mitogen-activated protein kinase) cascade. Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus. Concurrently, the MAPK pathway activates other transcription factors like AP-1. Both NF-κB and AP-1 are crucial for the transcriptional activation of genes encoding pro-inflammatory cytokines, including TNF-α and IL-6.
Caption: TLR1/TLR2 signaling pathway initiated by Pam3CSK4.
Experimental Protocols
Protocol 1: Cytokine Induction in THP-1 Monocytic Cells
This protocol describes the induction of TNF-α and IL-6 in the human monocytic cell line THP-1.
Materials:
-
This compound
-
THP-1 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For differentiation into macrophage-like cells, treat THP-1 cells with 50-100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Seed the cells (either undifferentiated monocytes or differentiated macrophages) into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of culture medium.
-
-
This compound Preparation and Stimulation:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Add 100 µL of the diluted this compound solution to the wells containing the cells. For dose-response experiments, a range of concentrations from 1 ng/mL to 1000 ng/mL is recommended. Include a vehicle control (medium with the same concentration of solvent used for Pam3CSK4).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 24 hours. The optimal incubation time may vary depending on the cell type and the specific cytokine being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately for cytokine analysis or stored at -80°C for later use.
-
-
Cytokine Quantification:
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Caption: General workflow for cytokine induction assay.
Data Presentation
The following tables summarize representative quantitative data for TNF-α and IL-6 induction by this compound in various cell types.
Table 1: Pam3CSK4-Induced TNF-α Production
| Cell Type | Pam3CSK4 Conc. | Incubation Time | TNF-α Concentration (pg/mL) | Citation |
| THP-1 derived macrophages | 100 ng/mL | 24 h | 7659 ± 123 | [1] |
| Human primary monocytes | 10 ng/mL | 48 h | ~4000 | [2] |
| Human primary monocytes | 50 ng/mL | Overnight | >200 (Mean Fluorescence Intensity) | [3] |
| Ex vivo whole blood cultures | 1 ng/mL | 24 h | ~150 | [4] |
| Ex vivo whole blood cultures | 10 ng/mL | 24 h | ~300 | [4] |
Table 2: Pam3CSK4-Induced IL-6 Production
| Cell Type | Pam3CSK4 Conc. | Incubation Time | IL-6 Concentration (pg/mL) | Citation |
| THP-1 derived macrophages | 100 ng/mL | 24 h | 114.6 ± 23.5 | [1] |
| Human primary monocytes | 200 ng/mL | 6 h | ~12000 | [5] |
| Human primary monocytes | 50 ng/mL | Overnight | ~6000 | [3] |
| Murine macrophages (HeNC2) | 100 ng/mL | 18 h | ~8000 | [6] |
| Murine macrophages (HeNC2) | 1000 ng/mL | 18 h | ~12000 | [6] |
Note: The cytokine concentrations can vary significantly depending on the cell type, cell density, passage number, and specific experimental conditions. The data presented here are for illustrative purposes. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay.
Troubleshooting and Considerations
-
High Background: Ensure all reagents and plasticware are endotoxin-free. The solvent used to dissolve this compound should be tested for any non-specific effects on cytokine production.
-
Low Signal: Confirm cell viability and appropriate cell density. Check the activity of the this compound and the performance of the ELISA kit. Optimize the incubation time and Pam3CSK4 concentration.
-
Cell Toxicity: At very high concentrations, Pam3CSK4 or the solvent may induce cytotoxicity. It is advisable to perform a cell viability assay (e.g., MTT or LDH assay) in parallel, especially when testing a wide range of concentrations.
-
Variability: Biological replicates are essential to account for inherent variability in cell responses. Passage number of cell lines can also influence their responsiveness.
By following these detailed application notes and protocols, researchers can reliably utilize this compound to induce TNF-α and IL-6, facilitating a deeper understanding of innate immunity and the development of novel therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Macrophage dose response curves for IL-6 secretion induced by TLR2 ligands with and without Hb. HeNC2 cells were stimulated with various amounts of LTA (diamonds), Pam3CSK4 (triangles) or Pam2CSK4 (squares) with or without Hb (50 µg/ml, dashed lines or solid lines, respectively) for 18 hours at 37°C. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Dendritic Cell Activation using Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA (Trifluoroacetate salt of N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-seryl-(lysyl)3-lysine) is a synthetic triacylated lipopeptide that acts as a potent agonist for Toll-like Receptor 2/1 (TLR2/1). As a mimic of the acylated N-terminus of bacterial lipoproteins, Pam3CSK4 is a powerful tool for stimulating the innate immune system. In the context of dendritic cells (DCs), which are pivotal antigen-presenting cells, Pam3CSK4 induces a robust activation and maturation cascade. This process is characterized by the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced T-cell priming capacity. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the activation of dendritic cells for research and drug development applications.
Mechanism of Action: The TLR2/1 Signaling Pathway
Pam3CSK4 activates dendritic cells by binding to the heterodimer of TLR2 and TLR1 on the cell surface. This ligand-receptor interaction initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This cascade culminates in the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein 1), which in turn drive the expression of genes involved in inflammation and immune activation.
Caption: Pam3CSK4 signaling pathway in dendritic cells.
Quantitative Data on Dendritic Cell Activation by Pam3CSK4
The activation of dendritic cells by Pam3CSK4 leads to significant changes in their phenotype and function. The following tables summarize the quantitative effects of Pam3CSK4 on the expression of key maturation markers and the production of various cytokines.
Table 1: Upregulation of Dendritic Cell Maturation Markers by Pam3CSK4
| Marker | Function | Fold Increase (Pam3CSK4 vs. Untreated) | Reference |
| CD40 | Co-stimulatory molecule for T-cell activation | Significantly upregulated | [1][2] |
| CD80 (B7-1) | Co-stimulatory molecule for T-cell activation | Significantly upregulated | [1][2] |
| CD83 | Maturation marker for dendritic cells | Significantly upregulated | [1][2] |
| CD86 (B7-2) | Co-stimulatory molecule for T-cell activation | Significantly upregulated | [1][2] |
| CCR7 | Chemokine receptor for migration to lymph nodes | Significantly upregulated | [1][2] |
Note: The exact fold increase can vary depending on the experimental conditions, such as the origin of dendritic cells (e.g., monocyte-derived, bone marrow-derived) and the concentration of Pam3CSK4 used.
Table 2: Cytokine Production by Dendritic Cells Stimulated with Pam3CSK4
| Cytokine | Primary Function | Concentration Range (pg/mL) | Reference |
| IL-1β | Pro-inflammatory cytokine | Potently induced | [1] |
| IL-6 | Pro-inflammatory cytokine, T-cell activation | Potently induced | [1][3] |
| TNF-α | Pro-inflammatory cytokine | Potently induced | [1][3] |
| IL-10 | Anti-inflammatory/regulatory cytokine | Induced | [1][4] |
| IL-12p70 | Th1 polarization | Induced | [1][4] |
| IL-23 | Th17 polarization | Potently induced | [1] |
| IL-27 | Immunomodulatory cytokine | Potently induced | [1] |
Note: Cytokine concentrations are highly dependent on the dendritic cell donor, cell concentration, and duration of stimulation.
Experimental Protocols
The following protocols provide a detailed methodology for the generation of human monocyte-derived dendritic cells (Mo-DCs) and their subsequent activation with this compound.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a 6-well plate at a density of 5 x 10^6 cells/mL.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After incubation, gently wash the wells with warm PBS to remove non-adherent cells (lymphocytes).
-
Add fresh complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the adherent monocytes.
-
Incubate the cells for 5-6 days at 37°C in a 5% CO2 incubator.
-
On day 3, perform a half-media change by carefully removing half of the culture medium and replacing it with fresh medium containing GM-CSF and IL-4 at the same concentrations.
-
On day 6, the immature Mo-DCs will be loosely adherent and display a characteristic dendritic morphology.
Protocol 2: Activation of Mo-DCs with this compound
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water or PBS for reconstitution
-
Complete RPMI-1640 medium
Procedure:
-
Reconstitution of this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the powder in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL.[5]
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]
-
-
Stimulation of Mo-DCs:
-
Harvest the immature Mo-DCs from the culture plates by gentle pipetting.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the cells in fresh complete RPMI-1640 medium.
-
Seed the immature Mo-DCs in a new culture plate (e.g., 24-well or 96-well plate) at a density of 1 x 10^6 cells/mL.
-
Dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentration. A typical working concentration range is 10-1000 ng/mL.[7] A concentration of 100 ng/mL is often effective for robust activation.
-
Add the diluted this compound to the cell cultures. Include an untreated control (medium only).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Protocol 3: Analysis of Dendritic Cell Maturation by Flow Cytometry
Materials:
-
Activated and untreated Mo-DCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD40, CD80, CD83, CD86, and CCR7.
-
Isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Harvest the stimulated and control Mo-DCs from the culture plates.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer.
-
Aliquot approximately 1 x 10^5 cells per tube for staining.
-
Add the fluorochrome-conjugated antibodies (at pre-titrated optimal concentrations) to the respective tubes. Include an unstained control and isotype controls.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate flow cytometry software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker.
Protocol 4: Measurement of Cytokine Production by ELISA
Materials:
-
Culture supernatants from activated and untreated Mo-DCs.
-
ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-12p70).
-
ELISA plate reader.
Procedure:
-
After the stimulation period (Protocol 2, step 6), centrifuge the cell culture plates at 400 x g for 10 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the culture supernatants and a standard curve of the recombinant cytokine.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance of the plate on an ELISA plate reader.
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the activation of dendritic cells with this compound and subsequent analysis.
Caption: Experimental workflow for DC activation.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. promocell.com [promocell.com]
- 3. bowdish.ca [bowdish.ca]
- 4. stemcell.com [stemcell.com]
- 5. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Pam3CSK4 TFA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer. It mimics the acylated amino terminus of bacterial lipoproteins, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent innate immune response.[1] Due to its immunostimulatory properties, Pam3CSK4 is widely used in immunological research and is being investigated as a potential vaccine adjuvant.
The trifluoroacetate (TFA) salt of Pam3CSK4 is often used to enhance its solubility and stability.[2] However, to ensure reproducible and reliable experimental outcomes, it is crucial to understand the long-term stability of Pam3CSK4 TFA stock solutions and to adhere to proper storage and handling protocols. These application notes provide detailed information on the recommended storage conditions, stability data, and experimental protocols to assess the integrity of this compound stock solutions over time.
Pam3CSK4 Signaling Pathway
Pam3CSK4 initiates an immune response by binding to the TLR2/TLR1 heterodimer on the cell surface. This binding event recruits intracellular adaptor proteins, primarily MyD88, which in turn activates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this leads to the activation of the IKK (IκB Kinase) complex, which phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and chemokines, such as IL-6 and TNF-α.
Caption: Pam3CSK4 signaling pathway.
Storage and Stability of this compound
Proper storage of this compound is critical to maintain its biological activity and chemical integrity. The stability of the compound depends on whether it is in lyophilized powder form or a reconstituted stock solution.
Summary of Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Solvent | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[3] | N/A | Store in a desiccated environment, protected from moisture.[4][5] |
| -80°C | Up to 2 years[4][5] | N/A | Store in a desiccated environment, protected from moisture.[4][5] | |
| Stock Solution | -20°C | Up to 1 month[4][5] | DMSO or sterile water | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| -80°C | Up to 6 months[4][5] | DMSO or sterile water | Aliquot to avoid repeated freeze-thaw cycles.[6] |
Note: The stability of stock solutions can be solvent-dependent. It is advisable to follow the manufacturer's specific recommendations. For long-term storage, -80°C is generally preferred for reconstituted stock solutions.
Experimental Protocols
To ensure the quality and activity of this compound stock solutions, particularly after long-term storage, it is recommended to perform periodic quality control checks. The following protocols describe methods for assessing the chemical purity and biological activity of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for stability assessment.
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare sterile stock solutions of this compound for use in cell culture and other assays.
Materials:
-
Lyophilized this compound
-
Sterile, endotoxin-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for enhanced dissolution)[3][4][5]
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Aseptically add the desired volume of sterile, endotoxin-free water or DMSO to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to dissolve the powder. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[4][5]
-
Once fully dissolved, aliquot the stock solution into sterile, polypropylene microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
Protocol 2: Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the chemical purity of this compound and detect the presence of degradation products.
Note: The following is a general protocol for lipopeptide analysis and should be optimized for your specific instrument and this compound formulation.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound stock solution
-
Reference standard of this compound (if available)
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Prepare a sample of the this compound stock solution for injection, diluted in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate Pam3CSK4 from potential degradation products. A suggested starting gradient is a linear increase from 30% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Analyze the resulting chromatogram to determine the peak area of the main Pam3CSK4 peak and any impurity or degradation peaks.
-
Calculate the purity of the this compound solution by dividing the peak area of the main peak by the total peak area of all peaks.
-
Compare the chromatogram to that of a freshly prepared or reference standard solution to identify any new peaks that may indicate degradation.
Protocol 3: Assessment of Biological Activity using HEK-Blue™ hTLR2 Reporter Cells
Objective: To determine the biological activity of this compound by measuring the activation of NF-κB in a reporter cell line.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound stock solution (and stored samples)
-
Positive control (e.g., a known active lot of Pam3CSK4)
-
Negative control (e.g., sterile water or DMSO)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture and maintain the HEK-Blue™ hTLR2 cells according to the manufacturer's instructions.
-
On the day of the assay, prepare a cell suspension of HEK-Blue™ hTLR2 cells at a concentration of approximately 280,000 cells/mL in HEK-Blue™ Detection medium.[7]
-
Add 20 µL of your this compound samples (at various dilutions), positive control, and negative control to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.[7]
-
Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.[7]
-
During the incubation, the activation of TLR2 by Pam3CSK4 will induce the secretion of embryonic alkaline phosphatase (SEAP) into the cell culture medium, which will turn the medium blue.
-
Measure the absorbance of the wells at 620-655 nm using a spectrophotometer.
-
The intensity of the blue color is proportional to the concentration of active Pam3CSK4. Compare the absorbance values of the stored samples to those of the positive control to determine the relative biological activity.
Protocol 4: Assessment of Biological Activity by IL-6 ELISA
Objective: To quantify the biological activity of this compound by measuring the induction of IL-6 production in a responsive cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
Materials:
-
PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound stock solution (and stored samples)
-
Lipopolysaccharide (LPS) as a positive control for cytokine induction
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Add various concentrations of your this compound samples, a positive control, and a negative control (medium alone) to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Generate a standard curve using the recombinant IL-6 standards provided in the kit.
-
Determine the concentration of IL-6 in your samples by interpolating their absorbance values from the standard curve.
-
The amount of IL-6 produced is directly proportional to the biological activity of the this compound. Compare the IL-6 levels induced by the stored samples to those induced by a freshly prepared or reference standard to assess any loss of activity.
Conclusion
The stability of this compound stock solutions is crucial for obtaining reliable and reproducible results in immunological research and drug development. By adhering to the recommended storage conditions summarized in these application notes and utilizing the provided protocols for assessing chemical purity and biological activity, researchers can ensure the integrity of their this compound reagents over time. Regular quality control of stored stock solutions, especially those stored for extended periods, is highly recommended to maintain the validity of experimental data.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 101.200.202.226 [101.200.202.226]
Application Notes and Protocols for Studying Sepsis Models with Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Pam3CSK4 TFA, a synthetic triacylated lipopeptide, for inducing and studying sepsis and related inflammatory responses in both in vitro and in vivo models. This compound is a potent agonist for Toll-like receptor 2/1 (TLR2/TLR1), initiating a signaling cascade that mimics the effects of bacterial lipoproteins.[][2]
Introduction to this compound
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[2] It is a well-characterized agonist of the TLR2/TLR1 heterodimer, which recognizes triacylated lipopeptides.[2][3] Activation of the TLR2/TLR1 complex by Pam3CSK4 triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[2][4][5][6] This results in the production of various pro-inflammatory cytokines and chemokines, making Pam3CSK4 a valuable tool for modeling the inflammatory response seen in sepsis.[][7] The trifluoroacetate (TFA) salt form of Pam3CSK4 often provides enhanced water solubility and stability.[3]
Signaling Pathways Activated by Pam3CSK4
Upon binding to the TLR2/TLR1 heterodimer on the cell surface, Pam3CSK4 initiates a signaling cascade that is crucial for the innate immune response.[2][8][9] This pathway involves the recruitment of adaptor proteins, such as MyD88, leading to the activation of downstream kinases and transcription factors.[][10][11]
TLR2/TLR1 Signaling Pathway
References
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Viability with Pam3CSK4 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in experiments involving the Toll-like receptor (TLR) 1/2 agonist, Pam3CSK4 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic triacylated lipopeptide that acts as a potent agonist for the TLR1/TLR2 heterodimer complex.[1] The trifluoroacetate (TFA) salt form generally offers enhanced water solubility and stability compared to the free form.[2] Upon binding, it initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1. This, in turn, induces the expression of pro-inflammatory cytokines and other immune response genes.
Q2: I'm observing significant cell death after treating my cells with this compound. What are the potential causes?
Several factors could contribute to low cell viability when using this compound. The most common culprits include:
-
High Concentration of Pam3CSK4: While often used to stimulate an immune response, high concentrations of Pam3CSK4 can be cytotoxic to certain cell types.
-
TFA Salt Cytotoxicity: The trifluoroacetate (TFA) counter-ion present in the compound can itself be cytotoxic, even at low concentrations.
-
Sub-optimal Cell Culture Conditions: Factors such as cell confluence, media quality, and incubation time can influence cell health and their response to the treatment.
-
Cell Type Sensitivity: Different cell lines and primary cells exhibit varying sensitivities to TLR agonists and TFA salts.
-
Contamination: Bacterial or mycoplasma contamination can compromise cell health and lead to cell death.
Q3: Can the TFA salt in my Pam3CSK4 preparation be the source of toxicity?
Yes, the TFA salt can be a significant contributor to low cell viability. Research has shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM to 100 nM in certain cell types, such as fetal rat osteoblasts.[2] If you suspect TFA-related toxicity, consider the following:
-
Source a Different Salt Form: If available, try using Pam3CSK4 with a different counter-ion, such as a hydrochloride (HCl) salt, which is generally more biocompatible.
-
Perform a Salt Exchange: For experienced users, it is possible to exchange the TFA salt for a different one, though this requires specific laboratory procedures.
-
Thoroughly Dissolve and Dilute: Ensure your stock solution is fully dissolved and then dilute it to the final working concentration in your culture medium to minimize localized high concentrations of TFA.
Q4: What is the recommended working concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. For initial experiments, a common starting range is 10 to 100 ng/mL. In some cell types, like mouse B cells, concentrations around 1 µg/mL have been shown to maximize viability and proliferation.[3]
Troubleshooting Guide
Problem: Low Cell Viability After this compound Treatment
This guide will walk you through a systematic approach to troubleshoot and resolve issues of low cell viability in your experiments.
Step 1: Review Your this compound Preparation and Concentration
-
Action: Verify the calculations for your stock solution and final working concentrations.
-
Rationale: Errors in dilution can lead to unintentionally high and cytotoxic concentrations.
-
Action: Prepare fresh dilutions from your stock solution for each experiment.
-
Rationale: The stability of this compound in diluted working solutions over long periods may vary.
-
Action: If possible, test a new lot of this compound.
-
Rationale: To rule out any issues with the quality of the specific lot you are using.
Step 2: Assess the Possibility of TFA Salt Toxicity
-
Action: Review the literature for TFA salt sensitivity of your specific cell type.
-
Rationale: Some cell lines are particularly sensitive to TFA.
-
Action: If available, use a non-TFA salt form of Pam3CSK4 as a control.
-
Rationale: This will directly test the contribution of the TFA counter-ion to the observed cytotoxicity.
-
Action: Perform a dose-response curve starting from a very low concentration (e.g., 1 ng/mL) to identify the toxicity threshold.
-
Rationale: To determine a non-toxic working concentration range for your cells.
Step 3: Optimize Cell Culture Conditions
-
Action: Ensure your cells are in a logarithmic growth phase and are not overly confluent at the time of treatment.
-
Rationale: Stressed or overly dense cell cultures are more susceptible to cytotoxic effects.
-
Action: Use fresh, pre-warmed culture medium and supplements.
-
Rationale: The quality of the culture medium is critical for maintaining cell health.
-
Action: Check your incubator for correct temperature, CO2 levels, and humidity.
-
Rationale: Environmental stressors can exacerbate the cytotoxic effects of chemical treatments.
Step 4: Evaluate Cell Type-Specific Responses
-
Action: Consult literature to understand the expected response of your cell type to TLR1/2 agonists.
-
Rationale: Some cells may undergo programmed cell death (apoptosis or pyroptosis) as a physiological response to strong TLR stimulation.
-
Action: If using primary cells, be aware that their sensitivity can vary between donors.
-
Rationale: Primary cells often have a more heterogeneous response compared to immortalized cell lines.
Step 5: Rule Out Contamination
-
Action: Visually inspect your cell cultures for any signs of bacterial or fungal contamination.
-
Rationale: Contaminants can rapidly lead to cell death.
-
Action: Perform a mycoplasma test on your cell cultures.
-
Rationale: Mycoplasma contamination is not visible but can significantly impact cell health and experimental outcomes.
Data Presentation
Table 1: Reported Effects of Pam3CSK4 and TFA on Cell Viability
| Compound | Cell Type | Concentration | Observed Effect on Viability/Proliferation | Reference |
| Pam3CSK4 | Mouse B Cells | ~1 µg/mL | Maximal cell viability and proliferation | [3] |
| Pam3CSK4 | Mouse B Cells | >0.25 µg/mL | Decreased IgG1 production, but increased overall viability | [4] |
| This compound | Human Monocytes (THP-1) | 1 µg/mL | Used for priming without reported toxicity | [5] |
| Pam3CSK4 | Differentiated Human Macrophages | 50 ng/mL | Stimulation of IL-6 release without reported toxicity | |
| TFA Salt | Fetal Rat Osteoblasts | 10 nM | Reduced cell numbers | [2] |
| TFA Salt | Fetal Rat Osteoblasts | 100 nM | ~10% inhibition of cell growth | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well plate
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (commonly 490 nm)
General Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells).
-
Incubate for the desired treatment period.
-
Carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture provided in the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
Mandatory Visualizations
Caption: this compound Signaling Pathway via TLR1/2.
Caption: Troubleshooting Workflow for Low Cell Viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Human Proteoglycan 4 Regulates Phagocytic Activation of Monocytes and Reduces IL-1β Secretion by Urate Crystal Stimulated Gout PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pam3CSK4 Experiments: A Guide to Avoiding Trifluoroacetic Acid (TFA) Contamination
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to mitigate the impact of trifluoroacetic acid (TFA) contamination in experiments utilizing the synthetic lipopeptide, Pam3CSK4. TFA is a common counterion used in the synthesis and purification of peptides, but its presence can lead to unintended biological effects, confounding experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Pam3CSK4 and why is it used in research?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[1] It mimics the acylated amino terminus of bacterial lipoproteins, making it a valuable tool for studying innate immune responses, inflammation, and host-pathogen interactions. By activating the TLR2/TLR1 signaling pathway, Pam3CSK4 induces the production of pro-inflammatory cytokines and chemokines.
Q2: What is TFA and how does it become a contaminant in Pam3CSK4 preparations?
Trifluoroacetic acid (TFA) is a strong organic acid commonly used during the solid-phase synthesis and purification of synthetic peptides like Pam3CSK4.[2] It is often used to cleave the peptide from the resin and as a counterion to improve solubility and stability.[2] As a result, commercially available Pam3CSK4 is often supplied as a TFA salt, which can introduce TFA into your experiments.
Q3: Can TFA affect my experimental results?
Yes, residual TFA can have direct biological effects that may interfere with your experiments. Studies have shown that TFA can:
-
Be cytotoxic: Even at low concentrations, TFA can be toxic to cells in culture.
-
Inhibit cell proliferation: TFA has been observed to reduce cell numbers in various cell types.[3]
-
Modulate immune responses: TFA itself may have anti-inflammatory or immunomodulatory properties that could mask or alter the specific effects of Pam3CSK4.[4]
These effects can lead to misinterpretation of data, such as attributing reduced cell viability or altered cytokine profiles solely to the action of Pam3CSK4.
Q4: How can I determine if my Pam3CSK4 is a TFA salt?
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability After Pam3CSK4 Treatment
-
Possible Cause: The observed cytotoxicity may be due to the presence of TFA in your Pam3CSK4 preparation rather than a direct effect of the lipopeptide itself.
-
Troubleshooting Steps:
-
Verify the Salt Form: Check the product information to confirm if your Pam3CSK4 is a TFA salt.
-
Perform a TFA Control: Treat your cells with a TFA solution at a concentration equivalent to that present in your Pam3CSK4 working solution. This will help distinguish between the effects of Pam3CSK4 and TFA.
-
Remove TFA: If TFA is confirmed to be the issue, use one of the TFA removal protocols outlined below.
-
Assess Cell Health: Utilize a cell viability assay, such as the MTT or LDH assay, to quantify cytotoxicity.
-
Issue 2: Lower-than-Expected Cytokine Production
-
Possible Cause: TFA may be interfering with the expected pro-inflammatory response induced by Pam3CSK4.
-
Troubleshooting Steps:
-
TFA Removal: The most effective solution is to remove the TFA from your Pam3CSK4 stock.
-
Dose-Response Curve: Perform a dose-response experiment with your TFA-containing Pam3CSK4 to see if you can achieve the desired level of activation at a concentration where TFA's inhibitory effects are minimal.
-
Alternative Supplier: Consider sourcing Pam3CSK4 as a different salt form (e.g., hydrochloride salt) if available.
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in the amount of residual TFA between different lots of Pam3CSK4 or slight differences in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent.
-
TFA Removal as a Standard Step: Incorporate TFA removal into your standard protocol when using Pam3CSK4 TFA salt to ensure a more consistent starting material.
-
Lot-to-Lot Variation Check: If you suspect lot-to-lot variability, test new lots against a previously validated lot to ensure consistent activity.
-
Data Presentation: Potential Impact of TFA on Cell Viability
The following table summarizes the potential impact of TFA on cell viability based on literature. Note that specific effects can be cell-type dependent.
| Compound | Concentration | Observed Effect on Cell Viability |
| Trifluoroacetic acid (TFA) | 10 nM - 100 nM | Inhibition of osteoblast proliferation.[2] |
| Trifluoroacetic acid (TFA) | 0.5 mM - 7.0 mM | Can promote cell growth in some cell lines.[2] |
| Pam3CSK4 (TFA salt) | Dependent on TFA content | Potential for reduced cell viability due to TFA. |
| Pam3CSK4 (HCl salt or TFA-free) | N/A | Expected biological activity without confounding cytotoxic effects from the counter-ion. |
Experimental Protocols
Protocol for TFA Removal from Pam3CSK4 (HCl Salt Exchange)
This protocol is adapted from standard methods for peptide salt exchange.
Materials:
-
This compound salt
-
100 mM Hydrochloric acid (HCl) solution, sterile
-
Sterile, nuclease-free water
-
Lyophilizer
Methodology:
-
Dissolve the this compound salt in sterile, nuclease-free water to a known concentration (e.g., 1 mg/mL).
-
Add a sufficient volume of 100 mM HCl to the Pam3CSK4 solution to achieve a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for at least 5 minutes.
-
Freeze the solution rapidly, for example, by immersing the tube in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all the solvent is removed. The resulting powder is the hydrochloride salt of Pam3CSK4.
-
For critical experiments, this process can be repeated 2-3 times to ensure complete removal of TFA.
Cell Viability Assessment: MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
Pam3CSK4 (TFA-free) and appropriate controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Pam3CSK4 and controls for the desired time period.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the media and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Cell culture supernatants from Pam3CSK4-treated and control cells
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Plate reader
Methodology:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with a blocking buffer for at least 1 hour at room temperature.
-
Wash the plate.
-
Add your cell culture supernatants and the provided standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the cytokine concentrations based on the standard curve.
Analysis of NF-κB Activation: Western Blotting
Materials:
-
Cell lysates from Pam3CSK4-treated and control cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Pam3CSK4 Experimental Workflow
References
- 1. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 4. NF-κB Links TLR2 and PAR1 to Soluble Immunomodulator Factor Secretion in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pam3CSK4 TFA Concentration for Different Cell Types: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Pam3CSK4 TFA for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1 and 2 heterodimer (TLR1/2).[1] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs).[2] Upon binding to the TLR1/2 complex on the cell surface, it initiates a signaling cascade, typically through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[2] The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability.
Q2: What is a typical working concentration range for this compound?
The optimal concentration of this compound is highly cell-type dependent and also varies based on the desired biological readout (e.g., cytokine production, surface marker upregulation, or cell proliferation). A general starting point for many cell types is between 0.1 ng/mL and 100 ng/mL.[2] However, some studies have used concentrations up to 10 µg/mL for specific applications.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Can the trifluoroacetate (TFA) salt affect my experimental results?
Yes, the TFA counter-ion can have direct biological effects and may interfere with your experiments, especially in sensitive cell-based assays. Residual TFA from the peptide synthesis and purification process can be present in the lyophilized product. It has been reported that TFA can exhibit dose-dependent cytotoxicity, potentially inhibiting cell proliferation at concentrations as low as 10 nM. Therefore, it is important to consider the potential effects of TFA, especially when working with concentrations of this compound above 10 nM. If you observe unexpected inhibitory or proliferative effects, it may be worthwhile to consider using a different salt form of Pam3CSK4 or performing a salt exchange to a more biologically inert counter-ion like hydrochloride (HCl).
Q4: How should I prepare and store my this compound stock solution?
For optimal stability, it is recommended to store the lyophilized this compound at -20°C or -80°C. To prepare a stock solution, dissolve the lyophilized powder in sterile, endotoxin-free water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the lipopeptide. Store the stock solution at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response | - Suboptimal this compound concentration: The concentration used may be too low to elicit a detectable response in your specific cell type. - Low TLR1/2 expression: The cell type you are using may not express sufficient levels of TLR1 or TLR2. - Incorrect reagent handling: Improper storage or repeated freeze-thaw cycles may have degraded the this compound. - Problem with downstream detection assay: The assay used to measure the response (e.g., ELISA, qPCR) may not be sensitive enough or may be malfunctioning. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 ng/mL to 10 µg/mL). - Verify TLR1 and TLR2 expression in your cells using techniques like flow cytometry or western blotting. - Prepare a fresh stock solution of this compound from a new vial. - Validate your downstream assay with a known positive control. |
| High background or non-specific activation | - Contamination of reagents or cell culture: Endotoxin (LPS) contamination can lead to non-specific activation of TLR4, which may be present in your cell type. - High this compound concentration: Excessive concentrations can sometimes lead to off-target effects or overwhelm the signaling pathways. | - Use endotoxin-free reagents and sterile techniques. Test your reagents for endotoxin contamination. - Perform a dose-response experiment to identify a concentration that provides a robust specific signal without high background. |
| Cell death or cytotoxicity | - High this compound concentration: Very high concentrations of this compound can be cytotoxic to some cell types. - TFA salt toxicity: As mentioned in the FAQs, the TFA counter-ion can be cytotoxic at certain concentrations. - Prolonged stimulation: Continuous exposure to a strong inflammatory stimulus can induce apoptosis. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic concentration. - Consider using a lower concentration or a different salt form of Pam3CSK4. - Optimize the stimulation time; a shorter incubation period may be sufficient to elicit the desired response without causing significant cell death. |
| Inconsistent results between experiments | - Variability in cell passage number or density: The responsiveness of cells can change with passage number and plating density. - Inconsistent reagent preparation: Variations in the preparation of the this compound stock solution can lead to different final concentrations. - Biological variability: Primary cells, in particular, can exhibit significant donor-to-donor variability. | - Use cells within a consistent passage number range and maintain a standardized seeding density. - Prepare a large batch of stock solution and aliquot for single use to ensure consistency. - For primary cells, use multiple donors and report the range of responses. |
Recommended this compound Concentrations for Different Cell Types
The following table summarizes this compound concentrations reported in the literature for various cell types. These should be used as a starting point for your own optimization experiments.
| Cell Type | Cell Line/Primary | Concentration Range | Observed Effect |
| Macrophages | RAW 264.7 | 100 ng/mL - 10 µg/mL | Activation of signaling pathways (JNK, p38), cytokine production (TNF-α, IL-6), iNOS expression.[3][4][5][6] |
| Macrophages | Bone Marrow-Derived (BMDMs) | 100 ng/mL | TRIF expression.[7] |
| Monocytes | THP-1 | 300 ng/mL | Cytokine release (TNF-α, IL-1β).[8] |
| Monocytes | Primary Human | 50 ng/mL - 1 µg/mL | Cytokine production (IL-1β, IL-10), phagocytic activation.[9][10] |
| Neutrophils | Primary Human (GM-CSF induced) | 1 µg/mL | Enhanced antibacterial functions.[1] |
| Endothelial Cells | END-D | 0.1 - 10 µg/mL | Upregulation of IFN-γ-induced nitric oxide production.[11] |
| Fibroblasts | Human Gingival | 1 µg/mL | Increased IL-6 and IL-8 mRNA expression.[12] |
| Keratinocytes | Primary Human | 1 µg/mL | Increased IL-6 and IL-8 mRNA expression.[12] |
| B Cells | Primary Mouse | 0.25 - 1 µg/mL | Increased proliferation, viability, and immunoglobulin production (IgM, IgG2a, IgG2b, IgG3, IgA). |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound for a specific cell type and desired readout.
Materials:
-
Your cell type of interest
-
Complete cell culture medium
-
This compound
-
Sterile, endotoxin-free water or DMSO for reconstitution
-
96-well cell culture plates
-
Reagents for your chosen readout assay (e.g., ELISA kit for cytokine measurement, flow cytometry antibodies for surface marker expression, MTT reagent for viability)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell type and the duration of the experiment. Allow the cells to adhere and recover overnight.
-
Prepare this compound Dilutions:
-
Reconstitute the lyophilized this compound in sterile, endotoxin-free water or DMSO to a high-concentration stock solution (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution in complete cell culture medium to prepare a range of working concentrations. A good starting range is typically from 10 µg/mL down to 0.1 ng/mL. Include a vehicle control (medium with the same amount of water or DMSO as the highest concentration of this compound).
-
-
Cell Stimulation:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions (and vehicle control) to the appropriate wells. It is recommended to test each concentration in triplicate.
-
-
Incubation: Incubate the plate for a time period appropriate for your desired readout. This can range from a few hours for signaling pathway activation to 24-48 hours for cytokine production.
-
Assay Performance: After the incubation period, perform your chosen assay to measure the cellular response. For example:
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of your cytokine of interest using an ELISA kit.
-
Surface Marker Expression: Harvest the cells and stain with fluorescently labeled antibodies against your surface markers of interest. Analyze by flow cytometry.
-
Cell Viability: Add MTT reagent to the wells and follow the manufacturer's protocol to measure cell viability.
-
-
Data Analysis: Plot the measured response as a function of the this compound concentration. The optimal concentration will be the one that gives a maximal response with minimal cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to be performed in parallel with the dose-response experiment to assess the cytotoxicity of this compound.
Materials:
-
Cells treated with a range of this compound concentrations (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Add MTT Reagent: At the end of the stimulation period from Protocol 1, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilize Formazan Crystals:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. This will help you identify the concentration at which this compound becomes cytotoxic to your cells.
Visualizations
Caption: TLR1/2 signaling pathway activated by this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Innate immune responses of primary murine macrophage-lineage cells and RAW 264.7 cells to ligands of Toll-like receptors 2, 3, and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IFN-β signalling regulates RAW 264.7 macrophage activation, cytokine production, and killing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recombinant Human Proteoglycan 4 Regulates Phagocytic Activation of Monocytes and Reduces IL-1β Secretion by Urate Crystal Stimulated Gout PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Pam3CSK4 TFA Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the synthetic lipopeptide Pam3CSK4 TFA, ensuring its proper dissolution and stability in aqueous media is critical for obtaining reliable and reproducible experimental results. This guide provides comprehensive troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding solubility challenges.
Understanding this compound
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[][2] It is a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer, activating downstream signaling pathways and inducing an innate immune response.[][2][3] The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to its free form.[4]
Quantitative Solubility Data
Proper reconstitution of this compound is paramount for its biological activity. The following table summarizes the solubility of this compound in commonly used solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Instructions |
| Water | 16.67 | 9.00 | Sonication and heating are recommended.[5][6] |
| DMSO | 25 | 13.50 | Ultrasonic assistance is needed. Use newly opened, hygroscopic DMSO.[5][7] |
Note: It is crucial to use high-purity solvents to avoid introducing contaminants that could interfere with experiments.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the standard procedure for reconstituting lyophilized this compound to create a stock solution.
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of sterile, endotoxin-free water or DMSO to the vial to achieve the desired stock concentration (refer to the table above).
-
Dissolution:
-
For aqueous solutions: Vigorously vortex the vial for 1-2 minutes. If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle heating can also aid dissolution.[6]
-
For DMSO solutions: Vigorously vortex the vial. Use of an ultrasonic bath is recommended to ensure complete dissolution.[5][7]
-
-
Sterilization: If the stock solution is prepared in water, it is recommended to sterilize it by passing it through a 0.22 µm filter before use in cell culture experiments.[5][8]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the lipopeptide, aliquot the stock solution into single-use volumes.[5]
Pam3CSK4 Signaling Pathway
Pam3CSK4 recognition by the TLR1/TLR2 heterodimer on the cell surface initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[][2][9]
Caption: Pam3CSK4 activates the TLR1/TLR2 signaling cascade.
Experimental Workflow for Cell-Based Assays
A typical workflow for utilizing this compound in a cell-based assay involves several key steps from reconstitution to data analysis.
References
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Inconsistent results with different batches of Pam3CSK4 TFA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results with different batches of Pam3CSK4 TFA.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in cellular activation (e.g., cytokine production, NF-κB activation) between a new lot of this compound and our previous batch. What are the potential causes?
A1: Lot-to-lot variability in synthetic lipopeptides like this compound can arise from several factors during synthesis and purification. The most common causes for inconsistent results include:
-
Purity Level Variations: The percentage of the full-length, correct Pam3CSK4 sequence can differ between batches. Impurities may include truncated peptides, deletion sequences, or molecules with protecting group artifacts from the synthesis process.[1][2] These impurities can have lower activity, no activity, or even off-target effects, leading to a weaker overall response from the new lot. For sensitive cell-based assays, a purity of >98% is recommended.[1]
-
Trifluoroacetic Acid (TFA) Content: TFA is used during peptide cleavage and purification, and residual amounts remain as counter-ions to the positively charged amino acids in the peptide.[3][4] The amount of residual TFA can vary between lots and has been shown to affect cellular assays, sometimes inhibiting cell proliferation.[3][5]
-
Endotoxin (LPS) Contamination: this compound activates the TLR1/TLR2 pathway. Endotoxin (lipopolysaccharide), a potent activator of TLR4, is a common contaminant from gram-negative bacteria.[3][6] Even minute amounts of endotoxin can cause non-specific immune cell activation, leading to skewed and inconsistent results.[3][7]
-
Aggregation State: Lipopeptides like Pam3CSK4 can aggregate in solution. The degree of aggregation can be influenced by the specific batch's physical properties, how it was stored, and the solvent used for reconstitution. Aggregates may have altered activity compared to the monomeric form.
-
Handling and Storage Discrepancies: Improper storage, repeated freeze-thaw cycles, or using a non-recommended solvent for reconstitution can lead to degradation of the peptide, resulting in decreased activity.[3]
Q2: What is an acceptable level of purity for this compound in cell-based assays?
A2: For most research applications, a purity of ≥95% is considered acceptable.[8] However, for highly sensitive and quantitative cell-based assays, such as determining EC50 values or for in-vivo studies, a purity of ≥98% is highly recommended to minimize the risk of misleading results caused by impurities.[1]
Q3: How can the TFA salt affect my experiments?
A3: Trifluoroacetic acid (TFA) is a strong acid that remains as a counterion after purification. Residual TFA has been reported to interfere with cellular assays by altering the pH of the culture medium or by having direct effects on cell proliferation and viability.[3][5] While the TFA salt form of Pam3CSK4 often has improved solubility and stability, significant variations in TFA content between lots could contribute to inconsistent biological activity.[9][10]
Q4: How should I properly store and handle this compound to ensure its stability and activity?
A4: To maintain the integrity of this compound, follow these storage and handling guidelines:
-
Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C, protected from moisture.[11]
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or DMSO). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] Store stock solutions at -80°C for up to 6 months.[11]
-
Reconstitution: When preparing a stock solution with water, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use. If using DMSO, ensure it is of high purity and anhydrous, as hygroscopic DMSO can impact solubility.[11]
Troubleshooting Guide: Comparing a New Lot of this compound
If you are experiencing inconsistent results with a new batch of this compound, this guide provides a systematic approach to identify the source of the variability.
Step 1: Review the Certificate of Analysis (CoA)
Before starting any experiments, carefully compare the CoAs of the new and old lots. Pay close attention to the following parameters:
| Parameter | What to Look For | Potential Impact of a Discrepancy |
| Purity (by HPLC) | A difference of more than a few percentage points (e.g., 98% vs. 94%). | Lower purity means a higher percentage of impurities, which can lead to reduced potency.[1][12][13] |
| Molecular Weight | Should be consistent with the expected mass of this compound. | A discrepancy could indicate a different salt form or modification. |
| Appearance | Should be a white to off-white solid. | Differences in color or texture could suggest degradation or contamination. |
| Endotoxin Level | Should be specified and be very low (e.g., <0.01 EU/µg). | Higher endotoxin levels will cause non-specific cell activation.[3][6] |
| TFA Content | If provided, significant differences could affect biological activity. | Can alter pH and directly impact cell health and response.[5] |
Step 2: Prepare Fresh Stock Solutions
Always prepare fresh stock solutions of both the new and old lots when performing a comparison. Do not use a stock solution of the old lot that has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Step 3: Perform a Side-by-Side Dose-Response Experiment
The most reliable way to compare the activity of two lots is to perform a parallel dose-response experiment. A recommended protocol using a reporter cell line is provided below.
Experimental Protocol: Comparative Activity Assay Using HEK-Blue™ hTLR2 Reporter Cells
This protocol is designed to compare the potency of two different lots of this compound by measuring the activation of the NF-κB signaling pathway.
Cell Line: HEK-Blue™ hTLR2 cells (InvivoGen), which stably express human TLR2, TLR1, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[14][15][16]
Materials:
-
HEK-Blue™ hTLR2 cells
-
HEK-Blue™ Detection Medium (InvivoGen)
-
Old and new lots of this compound
-
Sterile, endotoxin-free water or DMSO for reconstitution
-
96-well flat-bottom cell culture plates
-
Cell culture medium (e.g., DMEM, 10% heat-inactivated FBS, penicillin-streptomycin)
Procedure:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions.
-
On the day of the experiment, harvest and resuspend the cells in fresh culture medium.
-
Seed the cells at a density of approximately 50,000 cells per well (in 180 µL) in a 96-well plate.
-
Incubate for 4-6 hours to allow cells to adhere.
-
-
Ligand Preparation and Stimulation:
-
Prepare fresh stock solutions (e.g., 1 mg/mL) of both the old and new lots of this compound.
-
Perform a serial dilution of each lot to create a range of concentrations. A typical range for Pam3CSK4 is 0.01 ng/mL to 100 ng/mL.[8]
-
Add 20 µL of each dilution (and a vehicle control) to the appropriate wells in triplicate.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.[16]
-
-
SEAP Reporter Assay:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the new plate.
-
Incubate at 37°C for 1-4 hours and monitor for color development (purple/blue).
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the vehicle control wells from all other readings.
-
Plot the corrected absorbance values against the log of the Pam3CSK4 concentration for each lot.
-
Use a non-linear regression (four-parameter logistic curve) to determine the EC50 (half-maximal effective concentration) for each lot.
Step 4: Analyze and Interpret the Results
Expected Outcome: Two lots with consistent activity should yield very similar dose-response curves and EC50 values.
| Scenario | Potential Cause | Next Steps |
| New lot has a significantly higher EC50 (is less potent). | Lower purity, degradation, or aggregation. | Contact the supplier with your comparative data. If possible, verify the purity via HPLC. |
| New lot has a lower maximal response. | Similar to above; a lower concentration of active compound. | Contact the supplier. |
| High background in all wells, including controls. | Endotoxin contamination in the new lot or other reagents/media. | Test the new lot for endotoxin. Ensure all reagents are endotoxin-free. |
| Both lots show low or no activity. | Issue with the cell line, assay reagents, or general protocol execution. | Troubleshoot the assay with a known positive control. |
Visualizing Experimental Workflows and Signaling Pathways
Caption: Pam3CSK4-induced TLR1/TLR2 signaling pathway.
Caption: Experimental workflow for comparing this compound lots.
Caption: Decision tree for troubleshooting Pam3CSK4 variability.
References
- 1. qinglishangmao.com [qinglishangmao.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Lessons learned from contamination with endotoxin originated from the supplement in the cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abrf.memberclicks.net [abrf.memberclicks.net]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. invivogen.com [invivogen.com]
- 16. 101.200.202.226 [101.200.202.226]
Technical Support Center: Troubleshooting High Background in Pam3CSK4 TFA-Stimulated Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background signals in Pam3CSK4 TFA-stimulated assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer (TLR2/1).[1][2] Stimulation of the TLR2/1 complex by Pam3CSK4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][2] The TFA (trifluoroacetic acid) salt form is often used to improve the solubility and stability of the peptide.[3]
Q2: What are the common causes of high background signal in my this compound-stimulated assay?
High background signals can obscure the specific response to Pam3CSK4 and can arise from several sources:
-
Cellular Factors:
-
High basal NF-κB activity: Some cell lines have intrinsically high basal NF-κB activation.
-
Cell health and density: Unhealthy or overly confluent cells can lead to non-specific signals.
-
Endogenous receptor activation: Other components in the cell culture medium (e.g., from serum) may activate TLRs.
-
-
Reagent and Assay Conditions:
-
This compound concentration: Excessively high concentrations can lead to signal saturation and increased background.
-
Contamination: Microbial contamination of reagents or cell cultures can activate TLRs and generate a high background.
-
Inadequate blocking: Insufficient blocking of non-specific binding sites in assays like ELISA can be a major source of high background.[4]
-
Issues with the TFA salt: At high concentrations, TFA can be cytotoxic or affect cellular responses, potentially contributing to background signal.[5] It can also alter the pH of your assay medium.[5]
-
-
Procedural Issues:
-
Insufficient washing: Inadequate washing steps in assays like ELISA or In-Cell Westerns can leave behind unbound reagents, leading to a high background signal.[4]
-
Reporter gene assay issues: "Leaky" promoters in reporter constructs can cause a high basal signal.
-
Q3: What is a typical concentration range for this compound stimulation?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a general working concentration range is between 0.1 - 100 ng/mL.[1][6] For human TLR1/2, the EC50 (half-maximal effective concentration) is approximately 0.47 ng/mL.[3][7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Guide 1: High Background in NF-κB Reporter Assays
High background in a luciferase or fluorescent protein-based NF-κB reporter assay can mask the specific activation by Pam3CSK4.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response curve with this compound (e.g., 0.1, 1, 10, 100, 1000 ng/mL) to identify a concentration that gives a robust signal-to-noise ratio without saturating the response.
-
-
Check Cell Health and Density:
-
Ensure cells are healthy, in the logarithmic growth phase, and not overgrown. Plate cells at a consistent density for all experiments.
-
-
Serum Starvation:
-
Components in fetal bovine serum (FBS) can sometimes activate TLRs. Try reducing the serum concentration or serum-starving the cells for a few hours before stimulation.
-
-
Validate the Reporter Cell Line:
-
Test for "leaky" expression from your reporter construct by measuring the signal in unstimulated cells. If the background is inherently high, you may need to re-clone or select a different clonal population.
-
-
Reagent and Media Check:
-
Use fresh, sterile reagents and media. Test for microbial contamination.
-
Consider the effect of the TFA salt. If high background persists, try Pam3CSK4 with a different counter-ion (e.g., HCl) if available, to see if the TFA is contributing to the issue.[5]
-
Guide 2: High Background in Cytokine ELISAs (e.g., IL-6, TNF-α)
A high background in your negative control wells of an ELISA will reduce the dynamic range and sensitivity of your assay.
Troubleshooting Steps:
-
Optimize Blocking:
-
Improve Washing Steps:
-
Check Antibody Concentrations:
-
Titrate your primary and secondary antibodies to find the optimal concentrations that maximize signal and minimize background.
-
-
Reagent Quality and Contamination:
-
Use fresh, high-quality reagents. Prepare buffers fresh for each experiment.[4]
-
Ensure that none of your buffers are contaminated with the cytokine of interest.
-
Quantitative Data Summary
Table 1: this compound Concentration and Activity
| Parameter | Value | Cell Type/System | Reference |
| Working Concentration | 0.1 - 100 ng/mL | Various cell-based assays | [1][6] |
| EC50 (Human TLR1/2) | 0.47 ng/mL | Human TLR1/2 reporter assay | [3][7][8] |
| Stimulation (IL-6 release) | 100 ng/mL | Dendritic cells and myoblasts | [6] |
| Stimulation (NF-κB) | 50 ng/mL | Human monocytes | [9] |
Table 2: Expected Signal-to-Noise Ratios in Reporter Assays
| Assay Type | Agonist | Expected Signal-to-Noise Ratio | Notes | Reference |
| NF-κB Luciferase Reporter | TNF-α (positive control) | >50-fold induction | Highly dependent on cell line and transfection efficiency. | [10] |
| NF-κB Reporter | Pam3CSK4 (100 ng/mL) | Varies, aim for >5-fold | Can be lower than strong activators like TNF-α. | [11] |
Experimental Protocols
Protocol 1: this compound Stimulation for NF-κB Luciferase Reporter Assay
This protocol is a general guideline for stimulating an NF-κB reporter cell line with this compound.
-
Cell Plating:
-
Seed HEK293 cells (or other suitable cell line) stably expressing an NF-κB luciferase reporter construct in a white, clear-bottom 96-well plate at a density of 2-5 x 10^4 cells per well.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
This compound Preparation and Stimulation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., a serial dilution from 1000 ng/mL to 0.1 ng/mL).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "medium only" negative control.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific luciferase assay kit.[12]
-
Read the luminescence on a plate reader.
-
Protocol 2: this compound Stimulation for IL-6 ELISA
This protocol describes the stimulation of cells for the subsequent measurement of secreted IL-6 by ELISA.
-
Cell Plating:
-
Plate your cells of interest (e.g., macrophages, PBMCs) in a 96-well tissue culture plate at their optimal density.
-
Allow the cells to adhere and rest for at least a few hours or overnight.
-
-
Stimulation:
-
Prepare dilutions of this compound in the appropriate cell culture medium. A final concentration of 100 ng/mL is a common starting point.[6]
-
Add the this compound-containing medium to the cells. Include an unstimulated control.
-
-
Incubation:
-
Incubate the cells for 16-24 hours at 37°C, 5% CO2 to allow for cytokine production and secretion.[6]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell layer.
-
-
IL-6 ELISA:
Visualizations
Caption: Pam3CSK4 signaling pathway via TLR1/TLR2 leading to NF-κB activation.
Caption: Troubleshooting workflow for high background in Pam3CSK4 assays.
References
- 1. invivogen.com [invivogen.com]
- 2. Pam3CSK4 | TLR agonist | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arp1.com [arp1.com]
- 5. genscript.com [genscript.com]
- 6. IL-6 ELISA assay [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 9. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Interpreting Unexpected Off-target Effects of Pam3CSK4 TFA
Welcome to the technical support center for Pam3CSK4 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the unexpected off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected on-target effect?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a specific agonist for the Toll-like Receptor 1 (TLR1) and Toll-like Receptor 2 (TLR2) heterodimer.[1] The trifluoroacetate (TFA) salt form is often used to improve its solubility and stability. Its primary on-target effect is the activation of the innate immune system through the TLR1/TLR2 complex, leading to the production of pro-inflammatory cytokines and the activation of immune cells.[1]
Q2: We are not observing the expected pro-inflammatory response after treating our cells with this compound. What could be the reason?
Several factors could contribute to a lack of response:
-
Cell Type: Ensure that the cell line you are using expresses TLR1 and TLR2. Some cell lines may have low or absent expression of these receptors.
-
Reagent Preparation and Storage: this compound should be stored at -20°C for long-term use. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Improper storage can lead to degradation of the lipopeptide. For dissolving the powder, using sterile, pyrogen-free water or DMSO is recommended.[2][3]
-
Concentration: The effective concentration of Pam3CSK4 can vary significantly between different cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Contamination: Mycoplasma or other microbial contamination in your cell culture can alter the cellular response to TLR agonists. Regularly test your cell lines for contamination.
Q3: We are observing significant batch-to-batch variability in our experiments with this compound. How can we mitigate this?
Batch-to-batch variability is a common issue with synthetic peptides and biological reagents. To minimize its impact:
-
Quality Control: Whenever possible, purchase this compound from a reputable supplier who provides a certificate of analysis with purity data for each lot.
-
Lot Validation: When starting a new lot, it is crucial to perform a validation experiment to compare its activity with the previous lot. This can be a simple dose-response curve measuring a key downstream readout, such as TNF-α or IL-6 production.
-
Consistent Handling: Ensure that the reagent is handled consistently across all experiments, including the solvent used for reconstitution, storage conditions, and the number of freeze-thaw cycles.
Troubleshooting Unexpected Results
Q1: We are observing an anti-inflammatory response, specifically the production of IL-10, after this compound treatment. Is this expected?
A: Yes, this is a documented "unexpected" or off-target effect of Pam3CSK4. While it is a potent inducer of pro-inflammatory cytokines, Pam3CSK4 has also been shown to induce the production of the anti-inflammatory cytokine IL-10 in certain cell types, such as human monocytes.[4] This effect is mediated through the activation of the non-canonical NF-κB pathway, which is distinct from the canonical pathway that drives pro-inflammatory cytokine production.[4]
Q2: Our results suggest the involvement of the TRIF signaling pathway, which we thought was only activated by TLR3 and TLR4. Is this a known off-target effect of Pam3CSK4?
A: The classical understanding is that TLR2 signaling is exclusively MyD88-dependent. However, some studies have reported that Pam3CSK4 can induce the expression of TRIF (TIR-domain-containing adapter-inducing interferon-β), a key adaptor protein in the MyD88-independent pathway.[5] This suggests a potential for crosstalk between the MyD88-dependent and -independent pathways in response to TLR1/TLR2 activation, which could be considered an off-target or non-canonical signaling event.
Q3: We are working with B cells and observe that this compound is altering immunoglobulin production in unexpected ways. Can you explain this?
A: Pam3CSK4 can have complex and context-dependent effects on B cells. For instance, in the presence of a TLR4 agonist like LPS, Pam3CSK4 has been shown to suppress IgG1 production while enhancing IgG2a production.[6][7] This differential regulation of immunoglobulin isotypes is an important consideration for studies involving B cell activation and vaccine development.
Q4: In our cancer cell line experiments, we are seeing conflicting results with this compound, sometimes it seems to promote and other times inhibit cell growth. Why is this happening?
A: The effect of Pam3CSK4 on cancer cells is highly context-dependent. In some cancers, TLR2 activation can promote tumor growth and immune evasion. Conversely, in other contexts, Pam3CSK4 has been shown to synergize with chemotherapy agents to enhance cancer cell killing.[8] The specific outcome depends on the cancer type, the expression of TLRs on the cancer cells, and the tumor microenvironment.
Data Summary
Table 1: Recommended Working Concentrations of this compound for Different Cell Types
| Cell Type | Application | Recommended Concentration Range | Reference |
| Human Monocytes | Cytokine Production (IL-10) | 50 ng/mL | [4] |
| Mouse B Cells | Proliferation & Activation | 0.5 - 1 µg/mL | [6][7] |
| Mouse B Cells (with Poly I:C) | Proliferation & Activation | 1 µg/mL | [9][10] |
| Odontoblast-like cells | TLR expression | 0.01 - 10 µg/mL | [11] |
| THP-1 (human monocytic) cells | Cytokine induction | 100 - 1000 ng/mL | [12] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation and Cytokine Analysis
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO or water.[2][3] Further dilute in cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water).
-
Incubation: Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Protocol 2: B Cell Proliferation Assay
-
B Cell Isolation: Isolate B cells from mouse spleens using a B cell isolation kit.
-
Cell Seeding: Plate the purified B cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Cell Treatment: Add this compound at various concentrations (e.g., 0.1 - 10 µg/mL).[9] For co-stimulation experiments, other stimuli like anti-CD40 and anti-Ig can be added.[9][10]
-
Incubation: Incubate the cells for 72 hours.
-
Proliferation Measurement: Add [3H]-thymidine or a non-radioactive proliferation assay reagent (e.g., WST-1, MTT) for the last 18 hours of incubation. Measure the incorporation of [3H]-thymidine or the colorimetric change according to the manufacturer's protocol.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for investigating this compound effects.
Caption: Canonical and unexpected signaling pathways of Pam3CSK4.
Caption: A typical experimental workflow for studying this compound effects.
References
- 1. invivogen.com [invivogen.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound (112208-00-1 free base) | TLR | TargetMol [targetmol.com]
- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo | PLOS One [journals.plos.org]
- 10. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of Pam3CSK4 TFA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving Pam3CSK4 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like Receptor 2 and Toll-like Receptor 1 (TLR2/TLR1) heterodimer complex.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, a pathogen-associated molecular pattern (PAMP).[1][2] Binding of Pam3CSK4 to the TLR2/TLR1 complex initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[1] The trifluoroacetic acid (TFA) salt form is commonly supplied as it often enhances the solubility and stability of the peptide.[3]
Q2: How should I properly store and handle this compound?
Proper storage is critical for maintaining the activity and stability of this compound. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | 4°C | Short-term | Stable for up to 1 year when stored correctly.[4] |
| -20°C | Long-term | ||
| Reconstituted Solution | -20°C | Up to 6 months[4][5] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the product.[4] |
| -80°C | Up to 6 months[5] |
Q3: What is the recommended working concentration for this compound?
The optimal working concentration can vary depending on the cell type and experimental system. However, a general range for in vitro cellular assays is between 0.1 - 10 ng/mL.[1] For in vivo studies in mice, a typical dose is 2-20 µ g/mouse .[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: What is the role of the TFA counter-ion and can it affect my experiments?
Trifluoroacetic acid (TFA) is used during the synthesis and purification of peptides and remains as a counter-ion in the final product. While the TFA salt can improve solubility, residual TFA can have unintended biological effects.[7][8] Studies have shown that TFA at certain concentrations can inhibit or promote cell growth and may act as an allosteric regulator on some receptors.[7][9] Therefore, it is crucial to use an appropriate vehicle control containing TFA when performing experiments. For sensitive applications, exchanging the TFA counter-ion for a more biocompatible one, such as chloride, may be considered.[8][10]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
| Symptom | Possible Cause | Recommended Solution |
| Lyophilized powder does not fully dissolve. | Improper reconstitution technique. | Reconstitute in sterile, endotoxin-free water or a suitable aqueous buffer.[4] Vortex thoroughly. If solubility issues persist, sonication may aid dissolution.[5] |
| Precipitate forms after adding to cell culture media. | Aggregation of the lipopeptide in complex media. | Ensure the stock solution is fully dissolved before further dilution. Prepare fresh dilutions for each experiment. Consider using a small amount of DMSO to aid solubility for very hydrophobic preparations, but ensure the final DMSO concentration is non-toxic to your cells.[3] |
Issue 2: Inconsistent or No Cellular Response
| Symptom | Possible Cause | Recommended Solution |
| Low or no NF-κB activation, cytokine production, or other downstream effects. | Degraded Reagent: Improper storage or multiple freeze-thaw cycles. | Always aliquot stock solutions and avoid repeated freezing and thawing.[4] Use a fresh vial of this compound to confirm reagent activity. |
| Sub-optimal Concentration: The concentration used is too low for the specific cell type or assay. | Perform a dose-response curve to determine the optimal working concentration for your experimental setup. | |
| Cell Line Issues: Cells may have low or no expression of TLR1 or TLR2, or the signaling pathway may be compromised. | Confirm TLR1 and TLR2 expression on your cells. Use a positive control cell line known to respond to Pam3CSK4 (e.g., HEK293-hTLR2 cells). | |
| High variability between replicate experiments. | Incomplete Solubilization: Inconsistent concentrations in the working solution. | Ensure complete dissolution of the stock solution before making further dilutions. Vortex solutions before each use. |
| Pipetting Errors: Inaccurate dilution of the highly concentrated stock solution. | Use calibrated pipettes and perform serial dilutions carefully. |
Issue 3: Unexpected or Off-Target Effects
| Symptom | Possible Cause | Recommended Solution |
| High background signal or cellular activation in vehicle control wells. | Endotoxin Contamination: Contamination of this compound, water, or labware with endotoxins (LPS), which activate TLR4. | Use only endotoxin-free water and reagents.[4] Test your this compound stock for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay or a TLR4-reporter cell line.[2][6] |
| Cellular responses that are inconsistent with TLR2/TLR1 activation. | TFA Counter-ion Effects: The TFA salt may be causing off-target biological effects.[7][11] | Include a vehicle control that contains the same concentration of TFA as your experimental wells to account for any effects of the counter-ion. |
| Contamination of Reagent: The synthetic peptide may contain impurities from the synthesis process. | Purchase high-purity (≥95%) this compound from a reputable supplier that provides quality control data, such as validation by cellular assays.[1][2] |
Experimental Protocols & Visualizations
Protocol: Reconstitution and Dilution of this compound
-
Preparation of Stock Solution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Aseptically add the required volume of sterile, endotoxin-free water to create a stock solution (e.g., add 500 µL to 1 mg of Pam3CSK4 to make a 2 mg/mL stock).[4]
-
Vortex the vial until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the stock solution.
-
Dilute the stock solution to the final desired working concentration in your cell culture medium or appropriate buffer immediately before use.
-
Diagram: this compound Experimental Workflow
Caption: A typical workflow for preparing and using this compound in cell-based experiments.
Diagram: Pam3CSK4 Signaling Pathway
Caption: The MyD88-dependent signaling cascade initiated by Pam3CSK4 activation of TLR2/TLR1.
References
- 1. invivogen.com [invivogen.com]
- 2. maxanim.com [maxanim.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. genscript.com [genscript.com]
- 8. mdpi.com [mdpi.com]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 10. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Pam3CSK4 TFA stability after reconstitution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pam3CSK4 TFA, a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[3] It is a well-established agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) complex.[1] The Trifluoroacetate (TFA) salt form generally offers enhanced water solubility and stability compared to the free base form.[2] Upon binding to the TLR1/TLR2 heterodimer on the cell surface, it initiates an intracellular signaling cascade primarily through the MyD88-dependent pathway.[][6] This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[3][][7]
Q2: What is the recommended solvent for reconstituting this compound?
The recommended solvent for this compound can vary depending on the desired stock concentration.
-
Water: this compound is soluble in water.[3][8] Reported solubility is up to 2 mg/mL[3] or even 16.67 mg/mL (9.00 mM) with the aid of ultrasonication.[8][9] If you choose water for your stock solution, it is advisable to sterilize it by passing it through a 0.22 μm filter before use.[9]
-
DMSO: DMSO is also an effective solvent, with reported solubility of 25 mg/mL (13.50 mM)[9] to ≥ 50 mg/mL.[1]
-
50% Ethanol/Water: Some suppliers also report solubility up to 1 mg/mL in a 50% ethanol/water mixture.[10]
For biological experiments, it is common to first dissolve the peptide in a small amount of DMSO and then dilute it to the final working concentration with an aqueous buffer or cell culture medium.[2]
Q3: How should I store this compound before and after reconstitution?
Proper storage is critical to maintain the stability and biological activity of this compound.
-
Lyophilized Powder: The lyophilized powder is stable for extended periods. For long-term storage, keep the vial tightly sealed at -20°C (for up to 1 year) or -80°C (for up to 2 years).[9][11]
-
Reconstituted Solution: After reconstitution, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the lipopeptide.[12][13] Store these aliquots at -20°C or -80°C.
Q4: What is the expected stability of the reconstituted this compound solution?
The stability of the reconstituted solution depends on the storage temperature.
-
4°C: For short-term use (less than a week), unused reconstituted material can be stored at 4°C; however, it should not be re-frozen.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve.
-
Solution: The solubility of lipopeptides can be challenging. If you encounter difficulties, try the following:
-
Ensure you have centrifuged the vial before opening to pellet all the lyophilized powder.[14]
-
Try a different solvent system. If water fails, attempt to dissolve the compound in a small amount of DMSO first, then slowly add your aqueous buffer to reach the desired concentration.[2]
-
Apply gentle warming or ultrasonication, as this has been shown to aid dissolution in both water and DMSO.[8][9]
-
Issue 2: My cells are not responding to this compound stimulation.
-
Solution: A lack of cellular response can be due to several factors:
-
Receptor Expression: Confirm that your cell line expresses both TLR1 and TLR2, as both are required for a response.[15] Some cell lines, like HEK293, do not endogenously express these receptors and require co-transfection.[15]
-
Ligand Inactivity: The biological activity of the reconstituted this compound may have diminished. This can be caused by improper storage, multiple freeze-thaw cycles, or contamination.[13][16] It is recommended to use a fresh aliquot or a newly reconstituted vial.
-
Concentration: Ensure you are using an appropriate working concentration. The effective concentration (EC50) for human TLR1/2 is approximately 0.47 ng/mL, with a typical working concentration range of 0.1 ng/mL to 100 ng/mL.[1][3][15]
-
Issue 3: I am seeing high variability between experiments.
-
Solution: Experimental variability can be minimized by adhering to strict protocols:
-
Aliquoting: Always aliquot your stock solution after reconstitution to ensure consistent concentration and to avoid the damaging effects of repeated freeze-thaw cycles.[12]
-
Consistent Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can affect the concentration and stability of the compound.[14][17] Vortex gently after reconstitution to ensure a homogenous solution.
-
Positive Controls: Include a reliable positive control in your experiments to ensure that the assay system is working as expected.
-
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Reported Concentration | Notes | Reference(s) |
|---|---|---|---|
| Water | 2 mg/mL | - | [3] |
| Water | 16.67 mg/mL (9.00 mM) | Requires ultrasonication | [8][9] |
| DMSO | ≥ 50 mg/mL | - | [1] |
| DMSO | 25 mg/mL (13.50 mM) | Requires ultrasonication | [9] |
| 50% Ethanol / Water | 1 mg/mL | - |[10] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference(s) |
|---|---|---|---|
| Lyophilized Powder | -20°C | 1 year | [9][11] |
| Lyophilized Powder | -80°C | 2 years | [9][11] |
| Reconstituted in Solvent | -20°C | 1 month | [9][11] |
| Reconstituted in Solvent | -80°C | 6 months - 1 year |[8][9][11] |
Experimental Protocols & Workflows
Protocol 1: Reconstitution of this compound for Stock Solution
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature in a desiccator to prevent condensation.[14]
-
Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of sterile, pyrogen-free solvent (e.g., water or DMSO) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the vial gently until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[8][9]
-
Aliquoting: Dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: In Vitro Cell Stimulation Assay
This protocol provides a general guideline for stimulating cells with this compound and measuring cytokine production.
-
Cell Plating: Plate your cells of interest (e.g., human peripheral blood mononuclear cells, murine macrophages, or TLR1/2-transfected HEK293 cells) in a suitable culture plate and allow them to adhere overnight.
-
Preparation of Ligand: Thaw an aliquot of the this compound stock solution. Dilute it to the desired final working concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in pre-warmed cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium without this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.[15]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants.
-
Cytokine Analysis: Analyze the supernatants for the presence of cytokines (e.g., TNF-α, IL-6) using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway Diagram
This compound activates a well-defined signaling cascade upon binding to the TLR1/TLR2 heterodimer. The diagram below illustrates the key components of this pathway.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. Pam3CSK4 | TLR agonist | Mechanism | Concentration [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (112208-00-1 free base) | TLR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jpt.com [jpt.com]
- 14. lifetein.com [lifetein.com]
- 15. novusbio.com [novusbio.com]
- 16. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 17. bachem.com [bachem.com]
Cell culture medium interference with Pam3CSK4 TFA activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with the TLR1/TLR2 agonist, Pam3CSK4 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic triacylated lipopeptide that acts as a potent agonist for Toll-like Receptor 1 and 2 (TLR1/TLR2) heterodimers. It mimics the acylated amino terminus of bacterial lipoproteins. Upon binding to the TLR1/TLR2 complex on the cell surface, it initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.
Q2: What is the purpose of the TFA (trifluoroacetate) salt?
The trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to the free form, facilitating its handling and use in aqueous cell culture media. At equivalent molar concentrations, the biological activity is comparable to the free form.
Q3: How should I reconstitute and store this compound?
For optimal performance, reconstitute lyophilized this compound in sterile, pyrogen-free water. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[2]
Q4: What are some common cell lines used to study this compound activity?
Commonly used cell lines include human embryonic kidney 293 (HEK293) cells stably transfected with TLR2 and an NF-κB reporter gene, as well as monocytic cell lines like THP-1 and murine macrophage-like cell lines such as RAW 264.7.[3][4] The choice of cell line will depend on the specific research question and the downstream application.
Q5: What is a typical working concentration for this compound?
The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, a general starting range for in vitro cell-based assays is between 0.1 ng/mL and 100 ng/mL.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or No this compound Activity
If you are observing lower than expected or no activity with your this compound treatment, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Improper Reagent Handling | Ensure this compound was properly reconstituted and stored to avoid degradation.[1][2] Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Cell Line Issues | Confirm that your cell line expresses TLR1 and TLR2. For cell lines that do not endogenously express these receptors, transient or stable transfection is required.[5] Also, be mindful of cell passage number, as high-passage cells may exhibit altered receptor expression and signaling responses. |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. |
| Assay-Specific Problems | Verify the functionality of your assay components (e.g., reporter plasmids, antibodies for ELISA) with a known positive control for the pathway being investigated. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to stimuli. |
Experimental Protocol: Validating this compound Activity with a Positive Control
This protocol describes a general method to validate the activity of your this compound stock using a commercially available TLR2-expressing reporter cell line.
-
Cell Seeding: Seed HEK293-TLR2/NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete growth medium.[3]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.[3]
-
Stimulation: The next day, prepare serial dilutions of your this compound and a positive control (e.g., a previously validated batch of this compound) in assay medium. Remove the culture medium from the cells and add the this compound dilutions.
-
Incubation: Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Detection: Measure the reporter gene activity (e.g., luciferase or SEAP) according to the manufacturer's instructions.
-
Analysis: Compare the dose-response curves of your this compound to the positive control.
Issue 2: Interference from Cell Culture Medium Components
Certain components of your cell culture medium can interfere with this compound activity, leading to inaccurate or inconsistent results.
Summary of Potential Interferences from Cell Culture Media Components
| Media Component | Potential Interference | Recommendations |
| Serum (e.g., FBS) | High concentrations of serum proteins may bind to this compound, reducing its effective concentration. Serum can also contain endogenous factors that may activate or inhibit TLR signaling pathways. | Consider reducing the serum concentration during the stimulation period or using a serum-free medium. If serum is necessary, ensure lot-to-lot consistency. |
| Antibiotics (e.g., Penicillin-Streptomycin) | Some antibiotics have been shown to modulate immune responses and TLR signaling. | For short-term experiments, consider performing the stimulation in antibiotic-free medium to eliminate potential interference. |
| Phenol Red | Phenol red can act as a weak estrogen and may interfere with colorimetric or fluorescent assays by increasing background signals. | For assays that are sensitive to pH indicators or have colorimetric/fluorescent readouts, use phenol red-free medium. |
| High Glucose | Elevated glucose levels can increase the expression of TLR2 and TLR4 in some cell types, potentially amplifying the response to this compound. | Be consistent with the glucose concentration in your media throughout your experiments and consider if it is representative of the physiological conditions you are modeling. |
| L-Glutamine | L-glutamine has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.[6] | Maintain a consistent concentration of L-glutamine in your culture medium. Be aware of its potential to modulate inflammatory responses. |
| HEPES Buffer | HEPES has been reported to affect cellular energy metabolism and efflux pump activity, which could indirectly influence signaling pathways. | If you suspect interference, try performing the experiment with a bicarbonate-based buffering system in a controlled CO2 environment. |
| Sodium Pyruvate | Sodium pyruvate can have anti-inflammatory effects and has been shown to impair cytokine production in macrophages during viral infection.[7][8] | If your experiment involves measuring inflammatory cytokines, consider omitting sodium pyruvate from the medium during stimulation. |
| Divalent Cations (e.g., Ca2+, Mg2+) | Dimerization of TLRs and subsequent signaling can be influenced by the concentration of divalent cations. Magnesium sulfate has been shown to inhibit NF-κB activation.[9] | Use a well-defined, commercially available cell culture medium to ensure consistent concentrations of these ions. |
Experimental Protocol: Testing for Medium Interference
This protocol helps determine if a component in your cell culture medium is interfering with your this compound assay.
-
Prepare Media Variations: Prepare your standard cell culture medium and several variations, each with one component of interest omitted or substituted (e.g., serum-free, antibiotic-free, phenol red-free).
-
Cell Seeding: Seed your cells of interest (e.g., RAW 264.7 macrophages) in a 24-well plate at an appropriate density.
-
Acclimatization: Once the cells are adherent, replace the medium with the different media variations and allow the cells to acclimatize for a few hours.
-
Stimulation: Stimulate the cells with a known effective concentration of this compound. Include a non-stimulated control for each medium variation.
-
Incubation: Incubate for a predetermined time suitable for the endpoint being measured (e.g., 24 hours for cytokine secretion).
-
Endpoint Measurement: Collect the cell culture supernatants and measure the endpoint of interest, such as TNF-α concentration by ELISA.
-
Analysis: Compare the levels of the measured endpoint across the different media conditions to identify any components that may be enhancing or inhibiting the this compound response.
Visualizations
Pam3CSK4 Signaling Pathway
Caption: Pam3CSK4 binds to the TLR1/TLR2 heterodimer, initiating a MyD88-dependent signaling cascade.
Experimental Workflow for Troubleshooting Medium Interference
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abgenex.com [abgenex.com]
- 4. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate affects inflammatory responses of macrophages during influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate affects inflammatory responses of macrophages during influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating TLR2 Activation: A Comparative Guide to Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pam3CSK4 TFA, a synthetic triacylated lipopeptide, with other common Toll-like receptor 2 (TLR2) agonists. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows. Our aim is to offer an objective resource for researchers validating TLR2 activation and developing novel immunomodulatory therapies.
Introduction to TLR2 and Pam3CSK4
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system. It recognizes a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. TLR2 forms heterodimers with TLR1 or TLR6 to recognize triacylated and diacylated lipoproteins, respectively, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1]
Pam3CSK4 (Pam3CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] As a triacylated lipopeptide, it specifically activates the TLR2/TLR1 heterodimer, making it a potent and specific tool for studying TLR2 signaling.[1] The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides, resulting from the purification process using trifluoroacetic acid. While generally considered inert, it is important to be aware of potential, though rarely significant, effects of the counter-ion in sensitive cellular assays.
Comparative Analysis of TLR2 Agonists
The potency and efficacy of TLR2 agonists can vary depending on the specific ligand, its purity, the cell type being studied, and the assay used for measurement. Here, we compare this compound with other widely used TLR2 agonists: FSL-1 (a synthetic diacylated lipopeptide and TLR2/TLR6 agonist), Lipoteichoic acid (LTA; a component of Gram-positive bacterial cell walls), and Zymosan (a glucan from yeast cell walls).
Data Presentation: Potency and Cytokine Induction
The following tables summarize the comparative potency (EC50 values) and cytokine-inducing capabilities of various TLR2 agonists. Data is compiled from multiple studies to provide a broad overview. Note that direct comparisons are most accurate when data is generated from the same study under identical conditions.
Table 1: Comparative Potency (EC50) of TLR2 Agonists in NF-κB Reporter Assays
| Agonist | Receptor Specificity | Cell Line | Reported EC50 |
| Pam3CSK4 | TLR2/TLR1 | HEK293-hTLR2 | ~0.5 - 5 ng/mL |
| FSL-1 | TLR2/TLR6 | HEK293-hTLR2 | ~1 - 10 ng/mL |
| LTA (S. aureus) | TLR2 | THP-1 | ~100 - 1000 ng/mL |
| Zymosan (depleted) | TLR2 | THP-1 | ~1 - 10 µg/mL |
Note: EC50 values can vary significantly between studies due to differences in cell lines, reporter constructs, and agonist purity.
Table 2: Comparative Cytokine Induction by TLR2 Agonists in Human Monocytes/Macrophages
| Agonist (Concentration) | IL-6 Induction | TNF-α Induction | IL-8 (CXCL8) Induction | IL-10 Induction |
| Pam3CSK4 (10-100 ng/mL) | +++ | +++ | +++ | +[2] |
| FSL-1 (10-100 ng/mL) | ++ | ++ | ++ | +/- |
| LTA (100-1000 ng/mL) | ++ | ++ | ++ | +/- |
| Zymosan (1-10 µg/mL) | + | + | + | + |
Key: +++ (strong induction), ++ (moderate induction), + (weak induction), +/- (variable or weak induction).
Experimental Protocols
Detailed and reproducible protocols are critical for validating TLR2 activation. Below are methodologies for key experiments.
NF-κB Reporter Assay using HEK-Blue™ hTLR2 Cells
This assay quantifies the activation of the NF-κB signaling pathway upon TLR2 stimulation. HEK-Blue™ hTLR2 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[3][4][5][6][7]
Materials:
-
HEK-Blue™ hTLR2 cells
-
HEK-Blue™ Detection medium
-
96-well cell culture plates
-
This compound and other TLR2 agonists
-
Cell culture medium (DMEM, 10% FBS, Pen/Strep)
Protocol:
-
Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Agonist Preparation: Prepare serial dilutions of this compound and other TLR2 agonists in cell culture medium.
-
Cell Stimulation: Add 20 µL of the agonist dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., a known potent TLR2 agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well of the 96-well plate to a new flat-bottom 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader. The OD is directly proportional to the amount of SEAP produced, which reflects NF-κB activation.
Cytokine Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the secretion of specific cytokines, such as TNF-α and IL-8, from cells stimulated with TLR2 agonists.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Human TNF-α and IL-8 ELISA kits
-
96-well ELISA plates
-
This compound and other TLR2 agonists
-
Cell culture medium (RPMI-1640, 10% FBS, Pen/Strep)
Protocol:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Plate THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 10-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before stimulation.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound and other TLR2 agonists in cell culture medium.
-
Remove the medium from the cells and add 200 µL of the agonist dilutions.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cytokine.
-
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA Procedure: Perform the TNF-α and IL-8 ELISAs according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and a standard curve of the recombinant cytokine.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Mandatory Visualizations
TLR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of Pam3CSK4 to the TLR2/TLR1 heterodimer.
Caption: TLR2/TLR1 signaling cascade initiated by Pam3CSK4.
Experimental Workflow for TLR2 Activation Validation
This diagram outlines the typical workflow for validating TLR2 activation using a cell-based assay.
Caption: Workflow for validating TLR2 agonist activity.
Conclusion
This compound is a highly potent and specific agonist for the TLR2/TLR1 receptor complex, making it an invaluable tool for immunological research and drug development. Its synthetic nature ensures high purity and batch-to-batch consistency, which is a significant advantage over naturally derived ligands like LTA and Zymosan. When validating TLR2 activation, it is crucial to employ standardized protocols and consider the specific context of the experimental system, including the cell type and the readout assay. This guide provides a framework for the objective comparison of this compound with other TLR2 agonists, enabling researchers to make informed decisions for their specific research needs.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEK TLR reporter cell assay. [bio-protocol.org]
- 4. 101.200.202.226 [101.200.202.226]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
A Comparative Guide to Macrophage Activation: Pam3CSK4 TFA vs. LPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used Toll-like receptor (TLR) agonists, Pam3CSK4 TFA and Lipopolysaccharide (LPS), on macrophage activation. Understanding the distinct responses elicited by these molecules is crucial for designing targeted immunomodulatory therapies and for advancing our understanding of innate immunity. This document summarizes key differences in their signaling pathways, gene expression profiles, and cytokine production, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Lipopolysaccharide (LPS) |
| PAMP Type | Synthetic triacylated lipopeptide | Component of the outer membrane of Gram-negative bacteria |
| TLR Recognition | TLR1/TLR2 heterodimer | TLR4 in complex with MD2 and CD14 |
| Primary Signaling Adaptor | MyD88 | MyD88 and TRIF |
| Gene Expression | Induces a more limited and specific set of genes. | Induces a broad and extensive transcriptional response. |
| Cytokine Profile | Potent inducer of pro-inflammatory cytokines such as TNF-α and IL-6. May induce lower levels of the anti-inflammatory cytokine IL-10 compared to LPS. | Potent inducer of a wide range of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and can also induce the anti-inflammatory cytokine IL-10. |
Signaling Pathways: A Divergence in Downstream Cascades
Pam3CSK4 and LPS activate distinct signaling pathways upon recognition by their respective TLRs on the macrophage surface. These differences in initial signaling events lead to divergent cellular responses.
This compound Signaling Pathway
Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2. This interaction recruits the Toll/interleukin-1 receptor (TIR) domain-containing adapter protein, Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates a series of downstream kinases, including interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This cascade ultimately leads to the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which drive the expression of pro-inflammatory genes.
Caption: this compound signaling cascade in macrophages.
LPS Signaling Pathway
LPS recognition is more complex, involving the sequential action of LPS-binding protein (LBP), CD14, and the TLR4-MD2 complex. Upon LPS binding, TLR4 dimerization triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-dependent pathway: Similar to the Pam3CSK4 pathway, this early-phase response leads to the activation of NF-κB and AP-1 and the subsequent production of pro-inflammatory cytokines.
-
TRIF-dependent pathway: This late-phase response is initiated after the internalization of the TLR4 complex. It involves the adapter protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and leads to the activation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons (IFN-α/β).
Caption: LPS signaling cascade in macrophages.
Gene Expression: A Tale of Two Transcriptomes
Stimulation of macrophages with Pam3CSK4 or LPS leads to vastly different changes in their gene expression profiles.
LPS is known to be a more potent and broad-spectrum activator of gene expression in macrophages compared to Pam3CSK4. Studies have shown that LPS stimulation can result in the differential expression of thousands of transcripts, while Pam3CSK4 stimulation affects a much smaller and more selective group of genes.[1] A significant portion of the genes induced by Pam3CSK4 are also induced by LPS, suggesting a common core of inflammatory response genes.[1] However, LPS uniquely upregulates a large number of genes, many of which are associated with the type I interferon response, a direct consequence of its ability to activate the TRIF-dependent signaling pathway.[1]
Table 1: Comparative Gene Expression in Macrophages
| Gene | Pam3CSK4 Fold Change (relative to control) | LPS Fold Change (relative to control) | Function |
| Pro-inflammatory Cytokines | |||
| Tnf | ↑↑↑ | ↑↑↑↑ | Key mediator of acute inflammation. |
| Il6 | ↑↑↑ | ↑↑↑↑ | Pleiotropic cytokine with pro- and anti-inflammatory roles. |
| Il1b | ↑↑ | ↑↑↑ | Potent pro-inflammatory cytokine. |
| Chemokines | |||
| Ccl2 (MCP-1) | ↑↑ | ↑↑↑ | Chemoattractant for monocytes and macrophages. |
| Cxcl10 (IP-10) | ↑ | ↑↑↑↑ | Chemoattractant for T cells, NK cells, and monocytes. |
| Anti-inflammatory Cytokines | |||
| Il10 | ↑ | ↑↑ | Key immunosuppressive cytokine. |
| Interferon-stimulated Genes | |||
| Irf7 | - | ↑↑↑ | Master regulator of type I interferon-dependent immune responses. |
| Oas1 | - | ↑↑↑ | Antiviral enzyme induced by interferons. |
Note: The number of arrows indicates the relative magnitude of fold change based on published literature. Actual values can vary depending on experimental conditions.
Cytokine Production: A Quantitative Look at the Inflammatory Response
The differential gene expression patterns translate to distinct cytokine secretion profiles. Both Pam3CSK4 and LPS are potent inducers of pro-inflammatory cytokines, but the magnitude and composition of the cytokine milieu can differ.
Table 2: Cytokine Secretion by Murine Macrophages (RAW 264.7) after 24-hour Stimulation
| Cytokine | Pam3CSK4 (0.1 µg/mL) | LPS (0.1 µg/mL) |
| TNF-α (pg/mL) | ~ 1500 - 3000 | ~ 3000 - 6000 |
| IL-6 (pg/mL) | ~ 500 - 1500 | ~ 1000 - 2500 |
| IL-10 (pg/mL) | ~ 50 - 150 | ~ 100 - 300 |
Data are representative values compiled from multiple studies and can vary based on specific experimental conditions.
As indicated in the table, LPS generally induces a more robust pro-inflammatory response, with higher levels of TNF-α and IL-6 secretion compared to Pam3CSK4.[2] Both agonists induce the anti-inflammatory cytokine IL-10, which plays a crucial role in a negative feedback loop to control the inflammatory response.
Experimental Protocols
This section provides a general framework for studying the effects of this compound and LPS on macrophages.
Experimental Workflow
Caption: General workflow for comparing macrophage responses.
Macrophage Culture and Stimulation
-
Cell Culture:
-
Culture murine macrophage cell line RAW 264.7 or human monocyte-derived macrophages (THP-1 differentiated with PMA) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed macrophages in appropriate culture plates (e.g., 24-well or 6-well plates) at a density of 2.5 x 10^5 to 1 x 10^6 cells/mL.
-
Allow cells to adhere overnight.
-
-
Stimulation:
-
Prepare stock solutions of this compound and LPS in sterile, endotoxin-free water or PBS.
-
Dilute the stock solutions to the desired final concentrations in culture medium. Typical working concentrations are:
-
This compound: 0.1 - 1 µg/mL
-
LPS: 10 - 100 ng/mL
-
-
Replace the culture medium with the medium containing the stimulants. Include a vehicle control (medium only).
-
Incubate for the desired time points (e.g., 4, 8, 12, or 24 hours).
-
Cytokine Quantification by ELISA
-
Sample Collection:
-
After the stimulation period, centrifuge the culture plates and collect the supernatants.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-10).
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Gene Expression Analysis by qPCR
-
RNA Isolation:
-
After the stimulation period, wash the cells with PBS and lyse them directly in the culture plate using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR:
-
Perform real-time PCR using a qPCR instrument and a SYBR Green or TaqMan-based master mix.
-
Use primers specific for the target genes and a reference gene (e.g., Gapdh or Actb).
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
-
Conclusion
This compound and LPS are both powerful tools for studying macrophage activation, yet they elicit distinct and informative responses. Pam3CSK4, through TLR1/2, triggers a more focused MyD88-dependent inflammatory response. In contrast, LPS, via TLR4, initiates a broader and more complex cellular program involving both MyD88- and TRIF-dependent pathways, leading to a more extensive gene expression profile that includes type I interferon-stimulated genes. For researchers investigating specific aspects of MyD88-mediated inflammation, Pam3CSK4 provides a more targeted stimulus. For those aiming to model a robust, multifaceted inflammatory response characteristic of Gram-negative bacterial infections, LPS remains the gold standard. A thorough understanding of their differential effects, as outlined in this guide, is paramount for the accurate interpretation of experimental results and the development of novel immunomodulatory strategies.
References
A Comparative Guide to Pam3CSK4 TFA and Pam2CSK4 in TLR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pam3CSK4 TFA and Pam2CSK4, two widely used synthetic lipopeptides that act as potent agonists for Toll-like Receptor 2 (TLR2). Understanding the distinct signaling pathways and cellular responses elicited by these molecules is crucial for designing targeted immunomodulatory therapies and for advancing our understanding of innate immunity. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes.
Introduction
Pam3CSK4 (tripalmitoyl-S-glyceryl-cysteine-serine-lysine-lysine-lysine-lysine) and Pam2CSK4 (dipalmitoyl-S-glyceryl-cysteine-serine-lysine-lysine-lysine-lysine) are synthetic analogs of bacterial lipoproteins. They are pivotal tools in immunology research for their ability to specifically activate TLR2, a key pattern recognition receptor of the innate immune system. The seemingly minor difference in their lipid acylation leads to the recruitment of different TLR co-receptors, resulting in distinct downstream signaling cascades and functional outcomes. Pam3CSK4 is a triacylated lipopeptide that activates the TLR1/TLR2 heterodimer, while Pam2CSK4 is a diacylated lipopeptide that engages the TLR2/TLR6 heterodimer.[1][2] Both ligands primarily signal through the MyD88-dependent pathway, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and chemokines.[1][3]
Mechanism of Action: Differential TLR Dimerization
The key difference between Pam3CSK4 and Pam2CSK4 lies in the TLR heterodimer they engage. This initial recognition event dictates the subsequent signaling cascade.
-
Pam3CSK4 (Triacylated): Binds to the TLR1/TLR2 heterodimer. The three fatty acid chains of Pam3CSK4 are essential for this interaction, with two chains binding to TLR2 and the third to TLR1.
-
Pam2CSK4 (Diacylated): Binds to the TLR2/TLR6 heterodimer. The two fatty acid chains of Pam2CSK4 fit into the binding pockets of TLR2 and TLR6.
This differential receptor usage leads to variations in the strength and nature of the downstream signal.
Comparative Analysis of TLR Signaling
While both lipopeptides activate the MyD88-dependent pathway, studies have revealed significant quantitative and qualitative differences in the cellular responses they induce.
Quantitative Data on Cytokine and Gene Expression
The following tables summarize experimental data comparing the effects of Pam3CSK4 and Pam2CSK4 on cytokine production and gene expression in various cell types.
Table 1: Comparative Cytokine Production in Human Monocytes
| Cytokine | Pam3CSK4 (1 µg/mL) | Pam2CSK4 (1 µg/mL) | Cell Type | Time Point | Reference |
| IL-10 | Induced | Not Induced | Human Monocytes | 24 hours | [4] |
| IL-1β | Induced | Induced | Human Monocytes | 24 hours | [4] |
| IL-6 | Induced | Induced | Human Monocytes | 24 hours | [4] |
| IL-8 | Induced | Induced | Human Monocytes | 24 hours | [4] |
Table 2: Comparative Gene Expression in Odontoblast-like Cells
| Gene | Pam3CSK4 (10 µg/mL) | Pam2CSK4 (10 µg/mL) | Cell Type | Time Point | Reference |
| TLR2 | ~2.5-fold increase | ~10-fold increase | Odontoblast-like cells | 4 hours | [5] |
| TLR1 | Moderate increase | Stronger increase | Odontoblast-like cells | 4 hours | [5] |
| TLR6 | Weaker increase | Stronger increase | Odontoblast-like cells | 4 hours | [5] |
| NOD2 | Dose-dependent increase | More potent dose-dependent increase | Odontoblast-like cells | 4 hours | [5] |
| CCL2 | Induced | Higher induction | Odontoblast-like cells | 4 hours | [5] |
| CXCL8 | Induced | Higher induction | Odontoblast-like cells | 4 hours | [5] |
Differential Downstream Signaling
Beyond cytokine profiles, Pam3CSK4 and Pam2CSK4 can differentially activate downstream signaling pathways. For instance, in human monocytes, Pam3CSK4 has been shown to activate the non-canonical NF-κB pathway (p52), which is linked to the induction of the anti-inflammatory cytokine IL-10.[4] In contrast, both agonists activate the canonical NF-κB pathway (p65) and MAPK pathways, although the kinetics and magnitude of activation can differ.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the comparison of Pam3CSK4 and Pam2CSK4.
Cell Culture and Stimulation
-
Cell Lines: Human monocytic cell lines (e.g., THP-1), primary human peripheral blood mononuclear cells (PBMCs), or murine macrophage cell lines (e.g., RAW264.7) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing the desired concentrations of this compound or Pam2CSK4. A vehicle control (e.g., sterile water or PBS) should always be included. Stimulation times can range from minutes for signaling studies to 24-48 hours for cytokine production assays.[6]
Cytokine Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.[7][8]
-
Coating: ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.[9][10]
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[10]
-
Sample Incubation: Cell culture supernatants and a serial dilution of a known cytokine standard are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added.
-
Signal Generation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB). The reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: The optical density is measured using a microplate reader, and the cytokine concentrations in the samples are calculated from the standard curve.[8]
NF-κB Activation Analysis by Western Blot
Western blotting is used to detect the phosphorylation of key signaling molecules, such as the p65 subunit of NF-κB, which indicates its activation.[11][12]
-
Cell Lysis: After stimulation, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for the total form of the protein to ensure equal loading.[13]
Visualizing the Differences: Signaling Pathways and Experimental Workflow
To further clarify the distinctions between Pam3CSK4 and Pam2CSK4, the following diagrams illustrate their signaling pathways, a typical experimental workflow for their comparison, and the logical relationship of their differential effects.
Caption: TLR Signaling Pathways for Pam3CSK4 and Pam2CSK4.
Caption: A typical experimental workflow for comparing TLR agonists.
Caption: Logical relationship of differential signaling and outcomes.
Conclusion
This compound and Pam2CSK4 are invaluable tools for dissecting TLR2-mediated immunity. Their distinct engagement of TLR1/TLR2 and TLR2/TLR6 heterodimers, respectively, leads to demonstrably different cellular responses. Notably, Pam3CSK4's ability to induce the anti-inflammatory cytokine IL-10 through the non-canonical NF-κB pathway in certain cell types highlights a key functional divergence. In contrast, Pam2CSK4 often elicits a more potent pro-inflammatory response in terms of specific chemokine and receptor gene expression. For researchers and drug development professionals, the choice between these two agonists will depend on the specific research question and the desired immunological outcome. A thorough understanding of their differential activities is paramount for the development of targeted adjuvants, immunotherapeutics, and for advancing our fundamental knowledge of innate immune signaling.
References
- 1. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV [frontiersin.org]
- 7. h-h-c.com [h-h-c.com]
- 8. biomatik.com [biomatik.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Pam3CSK4 TFA as a Positive Control in TLR1/TLR2 Assays
For researchers, scientists, and drug development professionals, selecting the appropriate positive control is a critical step in ensuring the validity and reliability of Toll-like receptor (TLR) assays. This guide provides a comprehensive comparison of Pam3CSK4 TFA, a widely used TLR1/TLR2 agonist, with other alternatives, supported by experimental data and detailed protocols.
This compound serves as a potent and specific agonist for the TLR1/TLR2 heterodimer, making it an excellent positive control for in vitro and in vivo studies aimed at investigating TLR-mediated immune responses. Its synthetic nature ensures high purity and batch-to-batch consistency, which are crucial for reproducible experimental outcomes.
Performance Comparison of TLR1/TLR2 Agonists
The efficacy of a TLR agonist is often quantified by its half-maximal effective concentration (EC50), which represents the concentration at which the agonist elicits 50% of its maximal response. A lower EC50 value indicates higher potency. The following table summarizes the reported EC50 values for this compound and several other common TLR agonists.
| Agonist | Target TLR(s) | Reported EC50 | Key Characteristics |
| This compound | TLR1/TLR2 | ~0.47 ng/mL (human) [1][2] | Synthetic triacylated lipopeptide; potent activator of NF-κB.[3] |
| Pam2CSK4 | TLR2/TLR6 | ~0.0003 µM[4] | Synthetic diacylated lipopeptide; potent activator of NF-κB.[5] |
| Lipoteichoic Acid (LTA) | TLR2 | Not consistently reported | Major component of Gram-positive bacterial cell walls; activates NF-κB.[6][7] |
| FSL-1 | TLR2/TLR6 | Not consistently reported | Synthetic diacylated lipopeptide derived from Mycoplasma salivarium.[8] |
| Diprovocim | TLR1/TLR2 | ~110 pM (human THP-1 cells), ~1.3 nM (mouse macrophages)[9] | Potent small-molecule agonist.[9] |
| CU-T12-9 | TLR1/TLR2 | ~52.9 nM (HEK-Blue hTLR2 assay)[9] | Specific small-molecule agonist.[9] |
| SMU-C68 | TLR1/TLR2 | ~0.009 µM[9] | Highly selective small-molecule agonist.[9] |
Studies have shown that while both Pam3CSK4 and Lipoteichoic Acid (LTA) activate TLR2, they can induce different magnitudes of pro-inflammatory responses, with Pam3CSK4 and LTA often showing greater pro-inflammatory activity than whole inactivated bacteria like Mycobacterium butyricum.[10] The choice between TLR1/TLR2 and TLR2/TLR6 agonists, such as Pam3CSK4 and Pam2CSK4 respectively, allows for the specific investigation of different TLR2 heterodimer signaling pathways.
TLR1/TLR2 Signaling Pathway
The activation of the TLR1/TLR2 heterodimer by agonists like Pam3CSK4 initiates a well-defined intracellular signaling cascade, primarily through the MyD88-dependent pathway. This pathway culminates in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines and chemokines.
Caption: TLR1/TLR2 signaling cascade initiated by Pam3CSK4.
Experimental Protocols
Key Experiment: NF-κB Activation Assay using HEK-Blue™ TLR1/TLR2 Reporter Cells
This protocol outlines a common method for quantifying the activation of the TLR1/TLR2 signaling pathway in response to an agonist.
Materials:
-
HEK-Blue™ hTLR1/hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (Positive Control)
-
Test compounds
-
Sterile, endotoxin-free water (Negative Control)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR1/hTLR2 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of approximately 2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.
-
Plate Preparation: Add 20 µL of each sample (test compounds, positive control, negative control) per well of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension (~50,000 cells) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.
-
Data Acquisition: Measure the secreted embryonic alkaline phosphatase (SEAP) activity using a spectrophotometer at 620-655 nm. The intensity of the color change is proportional to the level of NF-κB activation.
Key Experiment: Cytokine Release Assay
This protocol describes a general workflow for measuring cytokine production from immune cells following stimulation with a TLR agonist.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line like THP-1)
-
This compound (Positive Control)
-
Test compounds
-
Cell culture medium
-
ELISA kit or multiplex bead-based assay for the cytokine of interest (e.g., TNF-α, IL-6, IL-8)
Procedure:
-
Cell Seeding: Plate immune cells at an appropriate density in a 96-well plate.
-
Stimulation: Add the test compounds, positive control (this compound), and a negative control (vehicle) to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine in the supernatant using an ELISA kit or a multiplex assay according to the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating TLR1/TLR2 agonists using in vitro assays.
Caption: General workflow for a TLR1/TLR2 agonist assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 3. invivogen.com [invivogen.com]
- 4. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pam2CSK4 | Toll-like recetor agonist | Hello Bio [hellobio.com]
- 6. Peptidoglycan- and lipoteichoic acid-induced cell activation is mediated by toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly purified lipoteichoic acid activates neutrophil granulocytes and delays their spontaneous apoptosis via CD14 and TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TLR2 Activation: A Comparative Guide to Pam3CSK4 TFA and its Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of Toll-like receptor 2 (TLR2) activation is crucial for immunology and drug discovery. This guide provides a comprehensive comparison of the dose-response performance of the widely used TLR1/2 agonist, Pam3CSK4 TFA, against other common TLR2 ligands. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate agonist for your research needs.
The synthetic lipopeptide this compound is a potent activator of the TLR2/TLR1 heterodimer, mimicking the acylated amino terminus of bacterial lipoproteins to induce a pro-inflammatory response. Its robust and specific activity makes it a standard for TLR2 research. However, a thorough understanding of its performance in relation to other TLR2 agonists is essential for contextualizing experimental findings and exploring alternative research tools. This guide compares this compound with other TLR2 agonists, such as FSL-1 (a TLR2/6 agonist) and Lipoteichoic acid (LTA), focusing on their dose-dependent activation of TLR2 signaling pathways.
Comparative Dose-Response of TLR2 Agonists
The potency of TLR2 agonists can be evaluated by measuring the activation of downstream signaling pathways, most commonly through NF-κB reporter assays or by quantifying the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). The following table summarizes the dose-response characteristics of this compound and its alternatives in various experimental setups.
| Agonist | TLR Heterodimer | Cell Line/System | Assay Readout | Effective Concentration Range | EC50 | Reference |
| This compound | TLR1/TLR2 | HEK-Blue™ hTLR2 Cells | NF-κB (SEAP Reporter) | 0.01 - 100 ng/mL | ~1 ng/mL | |
| THP1-Dual™ Cells | NF-κB Reporter | 0.01 - 10 µg/mL | Not Specified | [1] | ||
| Human Uveal Melanocytes | IL-6, IL-8, MCP-1, CXCL-1 | Not Specified (Significant at 1 µg/mL) | Not Specified | [2] | ||
| FSL-1 | TLR2/TLR6 | HEK-Blue™ hTLR2 Cells | NF-κB (SEAP Reporter) | 0.1 - 1000 ng/mL | ~10 ng/mL | [3] |
| Bovine PMNs | Cell Size Change | Not Specified | Not Specified | [4] | ||
| Lipoteichoic Acid (LTA) | TLR2/TLR6 | Human Adrenocortical Cancer Cells (NCI-H295R) | IL-8 Production | Dose-dependent (1-10 µg/mL shown) | Not Specified | [5] |
| Human Monocytes | NF-κB Activation | 1 µg/mL | Not Specified |
Signaling Pathway and Experimental Workflow
Activation of TLR2 by Pam3CSK4 involves the formation of a heterodimer with TLR1, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade culminating in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.
Caption: Pam3CSK4-induced TLR2/1 signaling cascade.
A typical experimental workflow for validating the dose-response of a TLR2 agonist involves cell stimulation followed by the measurement of a specific biological response.
Caption: General workflow for dose-response curve validation.
The analysis of the obtained data is crucial for determining the potency of the agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the synthetic Toll-like receptor ligands LPS, Pam3CSK4, HKLM and FSL-1 in the function of bovine polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pam3CSK4 and LTA-TLRs ligands associated with microdomains induce IL8 production in human adrenocortical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pam3CSK4 TFA Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Pam3CSK4 TFA, a synthetic triacylated lipopeptide that acts as a potent agonist for Toll-like receptor 1 and 2 (TLR1/2), across various immune cell lines. By summarizing key experimental data, this document aims to facilitate the selection of appropriate cell models and experimental designs for studies involving TLR1/2 activation.
Mechanism of Action: TLR1/2 Signaling Pathway
This compound mimics the acylated amino terminus of bacterial lipoproteins. It is recognized by a heterodimer of TLR1 and TLR2 on the cell surface of immune cells[1]. This recognition event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of key transcription factors such as NF-κB and AP-1. These transcription factors then orchestrate the expression of a wide range of pro-inflammatory cytokines, chemokines, and other immune mediators[1].
Comparative Effects of this compound in Different Cell Lines
The cellular response to this compound can vary significantly between different cell types and species. This section provides a summary of its effects on commonly used immune cell lines.
| Cell Line | Cell Type | Species | This compound Concentration | Key Effects | References |
| Primary Human Monocytes | Monocyte | Human | 50 ng/mL | Induction of IL-1β, IL-6, IL-8, and IL-10. Activation of both canonical and non-canonical NF-κB pathways. | [2] |
| THP-1 | Monocytic | Human | 100 ng/mL - 1 µg/mL | Induction of MMP-9 expression. Activation of NF-κB and MAPK (JNK, ERK, p38) pathways. | [3][4] |
| RAW 264.7 | Macrophage | Murine | 100 ng/mL - 200 ng/mL | Induction of TNF-α, IL-6, and nitric oxide (NO). Upregulation of iNOS expression. Activation of NF-κB and MAPK pathways. | [5][6][7] |
| Primary Murine B Cells | B Lymphocyte | Murine | 0.5 µg/mL | Increased cell proliferation and viability. Enhanced expression of the activation marker CD69. In combination with LPS, it suppresses IgG1 and enhances IgG2a production. | [8][9] |
| Human Hematopoietic Stem Cells (HSCs) | Stem Cell | Human | Not specified | Promotes commitment to the myeloid lineage at the expense of B-cell development. | [10] |
Experimental Protocols
This section outlines a general workflow for investigating the effects of this compound on cultured cells. Specific details may need to be optimized for different cell lines and experimental questions.
Detailed Methodologies
1. Cell Culture:
-
Maintain cell lines (e.g., THP-1, RAW 264.7) in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
For primary cells, isolate them from whole blood or tissues using standard protocols (e.g., Ficoll-Paque for human peripheral blood mononuclear cells).
2. Preparation of this compound:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water or DMSO to create a stock solution (e.g., 1 mg/mL).
-
Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dilute the stock solution to the desired working concentrations in the appropriate cell culture medium just before use.
3. Cell Stimulation:
-
Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the old medium with fresh medium containing various concentrations of this compound or a vehicle control (the solvent used to dissolve this compound).
-
The optimal concentration range for this compound is typically between 0.1 ng/mL and 1000 ng/mL, depending on the cell type and the specific response being measured.[1]
-
The incubation time can range from a few hours for signaling pathway analysis to 24-48 hours for cytokine production assays.
4. Measurement of Cellular Responses:
-
Cytokine and Chemokine Production (ELISA):
-
Collect the cell culture supernatants after the incubation period.
-
Quantify the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
After stimulation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target genes of interest (e.g., TNF, IL6, NOS2). Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB).
-
-
NF-κB and MAPK Signaling Pathway Activation (Western Blot):
-
For signaling studies, stimulate cells for shorter periods (e.g., 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated (activated) forms of signaling proteins (e.g., phospho-p65, phospho-p38, phospho-ERK).
-
Use antibodies against the total forms of these proteins as loading controls.
-
-
Cell Surface Marker Expression (Flow Cytometry):
-
After stimulation, harvest the cells and stain them with fluorescently labeled antibodies against specific cell surface markers (e.g., CD69, CD86).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.
-
This guide provides a foundational understanding of the cross-validated effects of this compound in various cell lines. Researchers are encouraged to consult the primary literature for more detailed protocols and to optimize experimental conditions for their specific research needs.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pam3CSK4 Induces MMP-9 Expression in Human Monocytic THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Siegesbeckia pubescens Makino inhibits Pam3CSK4-induced inflammation in RAW 264.7 macrophages through suppressing TLR1/TLR2-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Controls for Pam3CSK4 TFA Experiments
For researchers, scientists, and drug development professionals, establishing robust and reliable experimental designs is paramount. In studies involving the synthetic lipopeptide Pam3CSK4, a potent activator of the Toll-like receptor 1 and 2 (TLR1/2) heterodimer, the use of appropriate negative controls is critical for accurate data interpretation. This guide provides a comprehensive comparison of negative control strategies for Pam3CSK4 trifluoroacetate (TFA) experiments, supported by experimental data and detailed protocols.
Pam3CSK4 is widely used to investigate innate immune responses, adjuvant development, and the signaling pathways involved in microbial recognition. Its triacylated lipid moiety mimics the structure of bacterial lipoproteins, leading to the activation of the TLR1/2 complex and subsequent downstream signaling cascades. To distinguish specific TLR1/2-mediated effects from non-specific or off-target phenomena, the inclusion of carefully selected negative controls is indispensable.
Understanding Pam3CSK4 Signaling
Pam3CSK4 engages the extracellular domains of TLR1 and TLR2, inducing their heterodimerization. This conformational change initiates an intracellular signaling cascade, primarily through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB), leading to the expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.
Selecting the Right Negative Control
The ideal negative control for a Pam3CSK4 experiment should be structurally similar to Pam3CSK4 but devoid of TLR1/2 agonist activity. This allows researchers to control for any effects of the lipopeptide structure that are independent of TLR signaling. Two main categories of negative controls are discussed below.
Pathway-Specific Negative Control: Pam2CSK4
Pam2CSK4 is a synthetic diacylated lipopeptide that activates the TLR2/6 heterodimer, in contrast to the triacylated Pam3CSK4 which activates TLR2/1.[1] By using Pam2CSK4, researchers can differentiate the downstream consequences of TLR1 versus TLR6 signaling. While not a completely inert control, it is invaluable for dissecting the specific roles of the TLR1 and TLR6 co-receptors in the immune response.
Structurally Similar, Inactive Analogs
Several studies have utilized chemically modified versions of Pam3CSK4 that exhibit significantly reduced or no TLR signaling capacity. These serve as more direct negative controls for the biological activity of Pam3CSK4.
-
Pam-Cys-SK4 and PHCSK4: Research has shown that these lipopeptides, which lack one or more of the palmitoyl groups of Pam3CSK4, do not induce TLR signaling.[2] They are therefore excellent candidates for use as inert negative controls.
-
Pam3CSP4: This analog, where the lysine residues are replaced with proline, has been shown to be as effective as Pam3CSK4 in inducing TLR responses in some contexts but failed to enhance respiratory syncytial virus (RSV) infection, a TLR-independent effect of Pam3CSK4.[2] This highlights its utility in distinguishing TLR-dependent from TLR-independent activities.
Comparative Performance Data
The following table summarizes the differential activities of Pam3CSK4 and its potential negative controls based on published data. This quantitative comparison is crucial for selecting the most appropriate control for a given experiment.
| Compound | Target Receptor | Primary Outcome | Relative Activity (vs. Pam3CSK4) | Reference |
| Pam3CSK4 | TLR1/TLR2 | NF-κB Activation, Pro-inflammatory Cytokine Production | 100% | [3] |
| Pam2CSK4 | TLR2/TLR6 | NF-κB Activation, Pro-inflammatory Cytokine Production | Varies by cell type and endpoint, generally lower than Pam3CSK4 | [4][5] |
| Pam-Cys-SK4 | None (TLR inert) | No significant NF-κB activation or cytokine production | ~0% | [2] |
| PHCSK4 | None (TLR inert) | No significant NF-κB activation or cytokine production | ~0% | [2] |
| Pam3CSP4 | TLR1/TLR2 | NF-κB Activation | Similar to Pam3CSK4 in some assays | [2] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are standardized protocols for common assays used to assess the activity of Pam3CSK4 and its negative controls.
Experimental Workflow
Protocol 1: HEK-Blue™ TLR1/TLR2 Reporter Assay
This protocol utilizes HEK-Blue™ cells that are engineered to express human TLR1 and TLR2, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR1/hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Pam3CSK4 TFA
-
Negative control (e.g., Pam-Cys-SK4)
-
Vehicle control (e.g., sterile water or DMSO)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Plate HEK-Blue™ cells at a density of 5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of Pam3CSK4 and the negative control in sterile water or an appropriate solvent.
-
Cell Stimulation: Add 20 µL of the prepared compounds or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Data Acquisition: Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer.
Protocol 2: Macrophage Activation and Cytokine Profiling
This protocol describes the stimulation of macrophages and the subsequent measurement of secreted cytokines.
Materials:
-
Human or murine macrophages (e.g., primary bone marrow-derived macrophages or THP-1 monocytic cell line differentiated with PMA)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Negative control (e.g., Pam-Cys-SK4)
-
Vehicle control
-
24-well tissue culture plates
-
ELISA or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Plate macrophages at a density of 5 x 10⁵ cells/well in 500 µL of complete medium in a 24-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of Pam3CSK4 and the negative control in an appropriate solvent. Dilute to the final working concentration in complete medium.
-
Cell Stimulation: Replace the existing medium with 500 µL of medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and carefully collect the supernatants.
-
Cytokine Analysis: Measure the concentration of cytokines in the supernatants using ELISA or CBA according to the manufacturer's instructions.
Conclusion
References
- 1. Combination of TLR1/2 and TLR3 ligands enhances CD4(+) T cell longevity and antibody responses by modulating type I IFN production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pam3CSK4 TFA and Heat-Killed Bacteria in Immune Stimulation
This guide provides an objective comparison of the immunostimulatory activity of the synthetic lipopeptide Pam3CSK4 TFA against whole, heat-killed bacteria. The information presented is intended for researchers, scientists, and professionals in drug development who are evaluating and selecting appropriate stimuli for immunological assays. This comparison will cover the mechanisms of action, experimental protocols for benchmarking their activities, and a summary of expected quantitative differences in their performance.
Mechanism of Action: A Tale of Specificity versus Complexity
This compound: A Specific TLR1/2 Agonist
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[1][2][3][4][5] The binding of Pam3CSK4 to the TLR1/TLR2 complex initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[1][6] Due to its synthetic nature and high purity, Pam3CSK4 provides a consistent and reproducible method for studying TLR1/TLR2-mediated immune responses.[1]
Caption: Pam3CSK4-induced TLR1/TLR2 signaling cascade.
Heat-Killed Bacteria: A Complex Immunostimulant
Heat-killed bacteria represent a more complex immunological stimulus. While heat treatment denatures proteins and prevents replication, it leaves many pathogen-associated molecular patterns (PAMPs) intact. These include not only TLR2 ligands like lipoproteins and lipoteichoic acid but also agonists for other TLRs (e.g., TLR4, TLR9) and other pattern recognition receptors (PRRs) like NOD-like receptors.[7][8] Consequently, heat-killed bacteria can trigger a broader, more varied immune response compared to a single, purified ligand.[9] The specific response can differ significantly depending on the bacterial species (Gram-positive vs. Gram-negative) and strain.[9]
Experimental Protocols for Benchmarking Activity
To objectively compare the immunostimulatory activity of this compound and heat-killed bacteria, a standardized in vitro cell-based assay is recommended. The following protocols outline the necessary steps.
Preparation of Reagents
-
This compound Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water to create a stock solution (e.g., 1 mg/mL). The trifluoroacetate (TFA) salt form generally offers enhanced water solubility and stability.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[3]
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., ranging from 0.1 to 1000 ng/mL).[10]
-
-
Heat-Killed Bacteria Suspension:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.[11]
-
Harvest the bacteria by centrifugation and wash them twice with sterile phosphate-buffered saline (PBS) to remove media components.[11][12]
-
Resuspend the bacterial pellet in PBS and adjust the optical density (OD) to a standardized value (e.g., OD600 of 1.0). This allows for an estimation of the bacterial concentration (colony-forming units, CFU/mL).
-
Heat the bacterial suspension at a temperature and duration sufficient for killing (e.g., 85°C for 40 minutes or 95°C for 10 minutes).[11][13]
-
Crucially, confirm sterility by plating a small aliquot of the heat-killed suspension on an appropriate agar plate and incubating for 24-48 hours to ensure no growth.[11]
-
The sterile, heat-killed bacterial suspension can be stored at -80°C. For experiments, it is typically diluted in cell culture medium based on a cell-to-bacteria ratio or CFU/mL.
-
Cell Culture and Stimulation
-
Cell Line: Use a macrophage-like cell line such as RAW 264.7 (murine) or a human monocytic cell line like THP-1 (differentiated into macrophages).[14][15] Alternatively, primary cells like human peripheral blood mononuclear cells (PBMCs) can be used.[10]
-
Plating: Seed the cells in a 96-well plate at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.[10][15]
-
Stimulation: Remove the old medium and replace it with fresh medium containing the serially diluted this compound or heat-killed bacteria. Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time, typically 6 to 24 hours, depending on the endpoint being measured.[10]
Endpoint Assays
-
Cytokine Quantification (ELISA):
-
After incubation, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
NF-κB Activation Assay:
-
This requires a reporter cell line, such as HEK-Blue™ hTLR2 cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
-
Stimulate the cells as described above.
-
After the incubation period, measure SEAP activity in the supernatant using a detection reagent. The level of SEAP activity is directly proportional to NF-κB activation.
-
Data Presentation: Quantitative Comparison
The following table summarizes hypothetical data from an experiment comparing this compound with heat-killed Staphylococcus aureus (a Gram-positive bacterium rich in TLR2 ligands).
| Parameter | This compound | Heat-Killed S. aureus | Interpretation |
| Stimulus Unit | ng/mL | CFU/mL | Different units reflect the nature of the stimulus. |
| TNF-α EC50 | ~10 ng/mL | ~10^7 CFU/mL | Pam3CSK4 is highly potent on a mass basis. |
| Maximal TNF-α Production | +++ | +++ | Both can be potent inducers of TNF-α. |
| IL-6 EC50 | ~5 ng/mL | ~5 x 10^6 CFU/mL | Demonstrates high potency for IL-6 induction. |
| Maximal IL-6 Production | +++ | ++++ | HKB may induce higher levels of some cytokines due to co-stimulation of other PRRs. |
| NF-κB Activation EC50 | ~1 ng/mL | ~10^6 CFU/mL | Pam3CSK4 is a very direct and potent activator of the TLR1/2-NF-κB axis. |
| Response Variability | Low | High | Activity can vary between bacterial species and batches. |
| Specificity | TLR1/TLR2 | Multiple PRRs | Pam3CSK4 is specific; HKB is a broad-spectrum stimulus. |
Visualizing the Experimental Workflow
Caption: Workflow for comparing Pam3CSK4 and HKB activity.
Conclusion
The choice between this compound and heat-killed bacteria depends entirely on the research question.
-
This compound is the ideal choice for studies focused specifically on the TLR1/TLR2 signaling pathway, offering high potency, specificity, and reproducibility. Its defined nature makes it perfect for mechanistic studies and high-throughput screening.
-
Heat-killed bacteria provide a more physiologically relevant, albeit complex, stimulus. They are better suited for experiments aiming to model the host's response to a whole bacterial pathogen, where the interplay of multiple PRRs contributes to the overall immune outcome. Researchers using heat-killed bacteria should be mindful of potential variability and the need for rigorous standardization.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 5. Pam3CSK4 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 6. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invention and characterization of a systemically administered, attenuated and killed bacteria-based multiple immune receptor agonist for anti-tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Differences in Toll-like receptor expression and cytokine production after stimulation with heat-killed gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lee Lab: Heat-killed bacteria [robleelab.com]
- 12. Primary Human Dendritic Cells and Whole-Blood Based Assays to Evaluate Immuno-Modulatory Properties of Heat-Killed Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Immunostimulatory Effect of Heat-Killed Probiotics on RAW264.7 Macrophages -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 15. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility with Pam3CSK4 TFA: A Comparative Analysis
For researchers in immunology, drug development, and related fields, the synthetic lipopeptide Pam3CSK4 TFA is a cornerstone for studying Toll-like receptor (TLR) 2/1 signaling. Its ability to potently activate this pathway makes it an invaluable tool for mimicking bacterial infections and investigating innate immune responses. However, ensuring the reproducibility of experiments using such reagents is paramount. This guide provides a comparative analysis of this compound, alongside detailed experimental protocols and an examination of the signaling pathways it triggers, to support robust and reliable research outcomes.
Performance Comparison of TLR2 Agonists
This compound is a synthetic triacylated lipopeptide that specifically activates the TLR2/TLR1 heterodimer. Its performance is often compared with other TLR2 agonists, such as FSL-1 (a synthetic diacylated lipoprotein that activates TLR2/TLR6) and Lipoteichoic acid (LTA), a component of Gram-positive bacterial cell walls. The choice of agonist can significantly influence the nature and magnitude of the resulting immune response.
Below is a summary of the pro-inflammatory cytokine induction by this compound in comparison to other TLR2 ligands in human peripheral blood mononuclear cells (PBMCs) and other relevant cell lines.
| Agonist | Target Receptor | Cell Type | Concentration | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) | IL-10 Production (pg/mL) | IL-8 Production (pg/mL) |
| This compound | TLR2/TLR1 | Human Monocytes | 50 ng/mL | Expressed in 7/10 experiments | 6,118 | 1,312 | 1,330 | 121,755 |
| FSL-1 | TLR2/TLR6 | Bovine PMN | Not specified | No significant response | Not specified | Not specified | Not specified | Not specified |
| Human β-defensin-3 | TLR2/TLR1 | Human Monocytes | 20 µg/mL | Expressed in 4/15 experiments | 6,118 | 1,176 | 134 (no significant induction) | 121,755 |
Note on Lot-to-Lot Reproducibility: While specific lot-to-lot variability data for this compound is not extensively published, it is a critical factor for experimental reproducibility. As with any biologically active small molecule, variations in purity and activity between batches can occur. Researchers are advised to perform in-house validation of new lots against previous batches to ensure consistent experimental outcomes. Establishing a standardized cell-based assay and comparing the dose-response curves of different lots is a recommended practice.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and to design robust experiments, it is essential to visualize the signaling pathway it activates and the typical workflow for its use in cell-based assays.
Caption: TLR2/1 signaling pathway activated by this compound.
Validating Pam3CSK4 TFA Specificity Using TLR2-Deficient Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pam3CSK4 Trifluoroacetate (TFA), a synthetic triacylated lipopeptide, against other Toll-like receptor 2 (TLR2) agonists. It emphasizes the critical role of TLR2-deficient mouse models in validating the specificity of Pam3CSK4 TFA and presents supporting experimental data and detailed protocols.
Introduction to this compound and TLR2 Signaling
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer (TLR2/TLR1).[1][2] TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1] Upon binding of a triacylated ligand like Pam3CSK4, TLR2 forms a heterodimer with TLR1, initiating a MyD88-dependent signaling cascade that leads to the activation of the pro-inflammatory transcription factor NF-κB and the subsequent production of inflammatory cytokines and chemokines.[1][3]
The validation of TLR2-specific agonists is crucial for accurately modeling inflammatory responses and for the development of targeted immunomodulatory therapies. TLR2-deficient (knockout, KO) mouse models are the gold standard for this purpose. The fundamental principle is that a specific TLR2 agonist will elicit a robust inflammatory response in wild-type (WT) animals but will have a significantly diminished or no effect in mice lacking the TLR2 receptor.
Experimental Validation: this compound in Wild-Type vs. TLR2-Deficient Mice
To confirm that the immunological effects of this compound are mediated specifically through TLR2, a comparative in vivo study using both wild-type and TLR2 KO mice is essential.
Data Presentation: Expected Outcomes of this compound Administration
The following table summarizes the anticipated differential responses in wild-type and TLR2-deficient mice following this compound administration, based on published findings.
| Parameter | Wild-Type (WT) Mice | TLR2-Deficient (KO) Mice | Rationale for Difference | References |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Significant Increase | No significant change or significantly attenuated increase | TLR2 is required for the signaling cascade that leads to the production of these cytokines. | [3][4][5][6] |
| Chemokine Production (e.g., MCP-1, CXCL-1) | Significant Increase | No significant change or significantly attenuated increase | Chemokine induction by Pam3CSK4 is dependent on the TLR2-mediated signaling pathway. | [3][7] |
| Clinical Signs of Inflammation (e.g., in uveitis models) | Induction of acute inflammation | Significantly reduced or absent inflammation | The inflammatory pathology is a direct consequence of TLR2 activation by Pam3CSK4. | [3][7] |
| NF-κB Activation | Strong Activation | No significant activation | NF-κB is a key downstream transcription factor in the TLR2 signaling pathway. | [1][3] |
| BAFF Expression in Dendritic Cells | Increased Expression | Expression is absent | The induction of B-cell activating factor (BAFF) by Pam3CSK4 is completely dependent on TLR2. | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments designed to validate the TLR2-dependent activity of this compound.
In Vivo Model of Systemic Inflammation
-
Animal Models : Age- and sex-matched C57BL/6 wild-type mice and B6.129-Tlr2tm1Kir/J (TLR2-deficient) mice.[8]
-
Reagent Preparation : Dissolve this compound in sterile, endotoxin-free saline to the desired concentration.
-
Administration : Administer this compound via intraperitoneal (i.p.) injection. A common dosage is 5 mg/kg.[8] A control group for each genotype should receive an equivalent volume of sterile saline.
-
Sample Collection : At a predetermined time point post-injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum analysis. Tissues such as the spleen, liver, and brain can also be harvested for further analysis.[8]
-
Endpoint Analysis :
-
Cytokine/Chemokine Measurement : Quantify levels of TNF-α, IL-6, MCP-1, etc., in the serum using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array.[3]
-
Gene Expression Analysis : Isolate RNA from tissues (e.g., spleen) and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory genes.[3]
-
Model of Localized Inflammation (e.g., Acute Anterior Uveitis)
-
Animal Models : As above.
-
Administration : Administer this compound via intravitreal injection into one eye. The contralateral eye can be injected with sterile saline as a control.
-
Endpoint Analysis :
-
Clinical Scoring : Assess the degree of eye inflammation at various time points using a slit-lamp biomicroscope.
-
Histology : Enucleate the eyes, fix in formalin, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to visualize and quantify infiltrating inflammatory cells.
-
Cytokine Analysis : Analyze aqueous humor for inflammatory cytokine levels.[3][7]
-
Mandatory Visualizations
Signaling Pathway of Pam3CSK4
Caption: Pam3CSK4 binds to the TLR1/TLR2 heterodimer, initiating a MyD88-dependent signaling cascade.
Experimental Workflow for Validation
Caption: Experimental workflow for comparing the effects of this compound in WT and TLR2 KO mice.
Logical Relationship Diagram
Caption: Logical diagram showing why TLR2 KO mice are essential for validating Pam3CSK4's mechanism.
Comparison with Alternative TLR2 Agonists
While Pam3CSK4 is a widely used and potent TLR2/1 agonist, other molecules can also activate TLR2, sometimes through different heterodimers and with different downstream effects.
| Agonist | Origin | Recognized by | Key Characteristics | References |
| Pam3CSK4 | Synthetic Triacylated Lipopeptide | TLR2 / TLR1 | Potent inducer of NF-κB; induces a broad range of pro-inflammatory cytokines. Induces IL-10 in human monocytes. | [1][9] |
| FSL-1 (Pam2CGDPKHPKSF) | Synthetic Diacylated Lipopeptide | TLR2 / TLR6 | Mimics diacylated lipoproteins from mycoplasma. Used to study TLR2/TLR6 specific responses. | [10] |
| Lipoteichoic Acid (LTA) | Gram-Positive Bacterial Cell Wall | TLR2 / TLR6 | Natural PAMP; potency can vary depending on purity and bacterial source. | [4] |
| Human β-defensin-3 (hBD-3) | Endogenous Antimicrobial Peptide | TLR2 / TLR1 | Does not induce the anti-inflammatory cytokine IL-10 in human monocytes, unlike Pam3CSK4, due to differential NF-κB pathway activation. | [9] |
| CU-T12-9 | Synthetic Small Molecule | TLR2 / TLR1 | A non-lipopeptide agonist, offering different chemical properties for formulation and development. | [10] |
This comparison highlights that while multiple agents can activate TLR2, their specific heterodimer preference and the resulting signaling cascade can lead to distinct biological outcomes. For example, the differential ability of Pam3CSK4 and hBD-3 to induce IL-10 production, despite both being TLR2/1 agonists, underscores the complexity of TLR signaling and the importance of thorough characterization.[9]
Conclusion
This compound is a valuable tool for studying TLR2/1-mediated immune responses. Its validation as a specific TLR2 agonist relies critically on the use of TLR2-deficient mouse models. Experiments consistently demonstrate that the pro-inflammatory effects of Pam3CSK4 are significantly diminished in the absence of TLR2, confirming its mechanism of action. When selecting a TLR2 agonist, researchers should consider the specific TLR heterodimer they wish to target and the downstream immunological profile required for their experimental system.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pam3CSK4 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Pam3CSK4 trifluoroacetate (TFA), a synthetic triacylated lipopeptide that acts as a potent agonist for Toll-like receptor 2/1 (TLR2/1). By presenting experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to be an objective resource for researchers utilizing this compound in their studies.
Introduction to Pam3CSK4 TFA
This compound is a well-established immunological tool used to mimic the effects of bacterial lipoproteins and activate the innate immune system. Its primary mechanism of action is through the activation of the TLR2/1 heterodimer on the surface of various immune cells, leading to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the activation of adaptive immune responses.[1] This guide will delve into the quantifiable effects of this compound in both controlled cellular environments (in vitro) and within living organisms (in vivo), and compare its activity with other common TLR2 agonists.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound observed in various experimental settings.
In Vitro Effects of this compound
| Cell Type | Concentration | Measured Effect | Outcome | Citation |
| Human Uveal Melanocytes | Not specified | Cytokine and Chemokine Production | Significant elevation of IL-6, MCP-1, CXCL-1, and CXCL-8 protein and mRNA levels. No significant change in IL-10, TNF-α, or IFN-γ. | [2] |
| Human Monocytes | 50 ng/mL | Cytokine Production | Induction of IL-6, IL-8, and IL-1β. Notably, also induced the anti-inflammatory cytokine IL-10. | [3] |
| THP-1 cells (human monocytic) | 100-1000 ng/mL (pre-treatment) | Cytokine Production upon Re-stimulation | Down-regulation of IL-1β, TNF-α, and IL-8. Up-regulation of MCP-1. | [4] |
| Mouse B Cells | 0.5 µg/mL | Immunoglobulin Production | Minimal induction of IgG1. | [5] |
| Mouse B Cells | High Dosage | Immunoglobulin Production | Diminished IgG1 production in a dose-dependent manner, while production of other immunoglobulins increased. | [5] |
| Bovine Polymorphonuclear Neutrophils | Not specified | Cellular Response | Induced calcium influx, increased ROS production, and secretion of gelatinase granules. | [6] |
| RAW 264.7 cells (mouse macrophages) | 100 ng/mL | Gene Expression | Induction of MCP-1 mRNA expression. | [7] |
In Vivo Effects of this compound
| Animal Model | Dosage | Administration Route | Measured Effect | Outcome | Citation |
| Neonatal Mice (C57BL/6) | 5 mg/kg | Intraperitoneal (daily for 9 days) | Organ Weight | Decreased brain weight, increased spleen and liver weight. | [8] |
| Mice (C57BL/6) | Not specified | Intravitreal Injection | Ocular Inflammation | Induced acute anterior uveitis. | [2] |
Comparison with Alternative TLR2 Agonists
| Agonist | Target | Cell Type | Concentration | Comparative Effect | Citation |
| Pam3CSK4 | TLR2/1 | Odontoblast-like cells | 10 µg/mL | ~2.5-fold increase in TLR2 expression. | [8] |
| Pam2CSK4 | TLR2/6 | Odontoblast-like cells | 10 µg/mL | ~10-fold increase in TLR2 expression (more potent than Pam3CSK4). | [8] |
| Pam3CSK4 | TLR2/1 | Bovine PMNs | Not specified | Induced calcium influx, ROS production, and gelatinase granule secretion. | [6] |
| FSL-1 | TLR2/6 | Bovine PMNs | Not specified | No significant induction of calcium influx, ROS production, or gelatinase granule secretion. | [6] |
| Pam3CSK4 | TLR2/1 | Human Platelets | Not specified | Induced full platelet aggregation. | [9] |
| Pam2CSK4 | TLR2/6 | Human Platelets | Not specified | Induced a variable degree of platelet aggregation. | [9] |
| FSL-1 | TLR2/6 | Human Platelets | Not specified | Did not induce platelet aggregation. | [9] |
Signaling Pathways and Experimental Workflows
Pam3CSK4 Signaling Pathway
Pam3CSK4 initiates a signaling cascade by binding to the TLR2/1 heterodimer on the cell surface. This engagement recruits the adaptor protein MyD88, which in turn activates a series of downstream kinases, ultimately leading to the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[10][11][12]
Experimental Workflow for Comparing TLR Agonists
A typical workflow for comparing the in vitro and in vivo effects of TLR agonists like this compound involves parallel experimental arms.
Experimental Protocols
In Vitro Macrophage Stimulation Protocol
This protocol provides a general framework for stimulating macrophages with this compound to measure cytokine production.
-
Cell Culture:
-
Culture RAW 264.7 mouse macrophages or human THP-1 monocytes in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For THP-1 cells, differentiate into a macrophage-like phenotype by treating with 100-200 nM phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a 24-hour rest period in fresh medium.[5]
-
Plate cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Stimulation:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO.
-
Dilute the stock solution to the desired final concentrations (e.g., 10, 100, 1000 ng/mL) in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control.
-
Incubate the cells for a specified time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.[4]
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plates to pellet any detached cells.
-
Collect the culture supernatants for cytokine analysis using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Lyse the remaining cells to extract RNA for gene expression analysis by quantitative real-time PCR (qRT-PCR) or protein for western blot analysis.
-
In Vivo Mouse Administration and Serum Analysis Protocol
This protocol outlines a general procedure for administering this compound to mice and subsequently analyzing serum cytokine levels.
-
Animal Model:
-
Use 8-12 week old C57BL/6 mice.
-
Acclimatize the animals to the facility for at least one week before the experiment.
-
House the mice in a specific pathogen-free environment with access to food and water ad libitum.
-
-
Administration:
-
Dissolve this compound in sterile, endotoxin-free saline to the desired concentration.
-
Administer a single dose of this compound (e.g., 5 mg/kg body weight) via intraperitoneal (i.p.) injection.[8]
-
Include a control group that receives an equivalent volume of sterile saline.
-
-
Sample Collection:
-
At various time points post-injection (e.g., 2, 6, 24 hours), collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.[13]
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
-
Cytokine Analysis:
Conclusion
This compound is a versatile tool for studying TLR2/1-mediated immune responses. The data presented in this guide highlight its potent pro-inflammatory effects both in vitro and in vivo. While direct quantitative comparisons between the two settings are not always available in the literature, the collective evidence demonstrates a consistent pattern of immune activation characterized by the production of key inflammatory cytokines. When selecting a TLR2 agonist, researchers should consider the specific TLR heterodimer they wish to target, as alternatives like Pam2CSK4 (TLR2/6) can elicit different cellular responses. The provided protocols and diagrams offer a foundational understanding for designing and interpreting experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]
- 6. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nuchemsciences.com [nuchemsciences.com]
Safety Operating Guide
Proper Disposal of Pam3CSK4 TFA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized reagents like Pam3CSK4 TFA are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety information, operational protocols, and detailed disposal procedures for this compound, a synthetic triacylated lipopeptide and a potent Toll-like receptor 1/2 (TLR1/2) agonist.
This compound is a valuable tool in immunology and cell biology research, mimicking the acylated amino terminus of bacterial lipoproteins to activate pro-inflammatory signaling pathways.[][2] However, its composition, which includes a trifluoroacetate (TFA) salt, necessitates careful consideration for its disposal. Trifluoroacetic acid is a strong corrosive acid, and its waste must be managed as hazardous.[3] Adherence to the following procedures is critical for workplace safety and regulatory compliance.
Chemical and Physical Properties
A clear understanding of the quantitative data associated with this compound and its components is the first step toward safe handling.
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₈₁H₁₅₆N₁₀O₁₃S • XCF₃COOH | [3] |
| Purity | ≥95% | [2][3] |
| Appearance | Lyophilized powder | [3] |
| Storage | Store at -20°C | [4] |
| Trifluoroacetic Acid (TFA) | ||
| Chemical Formula | C₂HF₃O₂ | [3] |
| Molar Mass | 114.02 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 1.489 g/cm³ at 20 °C | [3] |
| Boiling Point | 72.4 °C (162.3 °F) | [3] |
| Solubility in Water | Miscible | [3] |
| Acidity (pKa) | 0.52 | [3] |
Pam3CSK4 Signaling Pathway
Pam3CSK4 activates the innate immune response by binding to the TLR1/TLR2 heterodimer on the cell surface. This interaction initiates a downstream signaling cascade, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[][2]
Experimental Protocol: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This protocol is based on standard guidelines for handling hazardous chemical waste, particularly strong acids like TFA.[3][5][6]
Personal Protective Equipment (PPE) Requirement: Before initiating any disposal procedures, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, solutions, contaminated pipette tips, tubes, and gloves, must be considered hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is incompatible with strong bases, oxidizers, and metals.[5][7]
-
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with trifluoroacetic acid, such as glass or polyethylene.[3][6] Do not use metal containers.[3]
-
The label must clearly state "Hazardous Waste" and list the chemical contents, including "this compound" and "Trifluoroacetic Acid."[3][6]
-
-
Collection of Waste:
-
Solid Waste: Carefully place all contaminated solid materials (e.g., pipette tips, microfuge tubes, paper towels) into the designated hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in the designated liquid hazardous waste container.
-
-
Storage of Waste:
-
Final Disposal:
Spill Cleanup Protocol
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.
-
Minor Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.[6]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a mild neutralizing agent (e.g., sodium bicarbonate solution), followed by a water rinse.
-
-
Major Spills (outside a chemical fume hood) or any spill involving personal exposure:
-
Evacuate the area immediately. [6]
-
Alert others and activate the nearest fire alarm or emergency response system.
-
If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.
-
By adhering to these safety and disposal protocols, researchers can confidently and safely utilize this compound in their work, contributing to scientific advancement while upholding the highest standards of laboratory safety and environmental responsibility.
References
Personal protective equipment for handling Pam3CSK4 TFA
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the proper handling and disposal of Pam3CSK4 TFA (Trifluoroacetate). Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory due to the potential hazards associated with the trifluoroacetic acid salt. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the TFA salt, which can be corrosive. |
| Eye Protection | Safety goggles. | To protect against splashes that could cause serious eye damage. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of the powder form, which may cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Storage Conditions:
-
Temperature: Store at or below -20°C for long-term stability.
-
Container: Keep the container tightly sealed to prevent moisture absorption.
-
Environment: Store in a dry, dark place.
Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare a clean and uncluttered workspace.
-
Weighing: If working with the powdered form, perform this task in a chemical fume hood to minimize inhalation risk.
-
Reconstitution: If preparing a solution, add the solvent slowly and carefully. If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.
-
Use: When using the compound in experiments, maintain all PPE.
-
Post-Handling: Thoroughly clean the work area and any equipment used. Wash hands after removing gloves.
Emergency Procedures
Immediate and appropriate action is necessary in the event of a spill or personal exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill:
-
Small Spill: Wear appropriate PPE. Cover the spill with an inert absorbent material. Scoop the mixture into a container for proper disposal.
-
Large Spill: Evacuate the area. Contact your institution's environmental health and safety department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed container labeled as hazardous waste. Trifluoroacetic acid waste should be segregated from all incompatible materials (e.g., alkalines, oxidizers).[2]
-
Disposal Method: Do not pour down the drain.[2] Arrange for disposal by your institution's environmental health and safety department.[2]
Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
